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  • Product: 3-Phenylquinolin-4(1h)-one
  • CAS: 17052-37-8

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Phenylquinolin-4(1h)-one in vitro

Unveiling the Pleiotropic In Vitro Pharmacology of 3-Phenylquinolin-4(1H)-one: A Technical Whitepaper As a Senior Application Scientist navigating the complex landscape of drug discovery, I often encounter chemical scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Pleiotropic In Vitro Pharmacology of 3-Phenylquinolin-4(1H)-one: A Technical Whitepaper

As a Senior Application Scientist navigating the complex landscape of drug discovery, I often encounter chemical scaffolds that exhibit remarkable polypharmacology. The 3-phenylquinolin-4(1H)-one core—often referred to as an azaisoflavone due to its structural homology to natural plant isoflavones like biochanin A and genistein—is one such privileged structure. By substituting the oxygen atom in the chromenone ring of natural isoflavones with a nitrogen atom, medicinal chemists have unlocked a highly stable, versatile pharmacophore.

This technical guide dissects the in vitro mechanisms of action of 3-phenylquinolin-4(1H)-one derivatives, detailing the causality behind their biological activity, the self-validating experimental workflows used to characterize them, and the quantitative data that underscores their potential.

The Multi-Target Pharmacological Landscape

The in vitro activity of 3-phenylquinolin-4(1H)-ones spans across microbiology, oncology, and hematology. The scaffold's planar geometry, combined with the hydrogen-bond donor capacity of the NH group (in the 1H-tautomer) and the lipophilicity of the 3-phenyl ring, allows it to intercalate into specific protein binding pockets.

MOA Center 3-Phenylquinolin-4(1H)-one (Azaisoflavone Scaffold) Bact Bacterial Efflux Pumps (e.g., NorA, MAV_1406) Center->Bact Competitive Inhibition Pgp Mammalian P-glycoprotein (ABCB1 / MDR1) Center->Pgp Transport Blockade EGFR EGFR Tyrosine Kinase (ATP-binding pocket) Center->EGFR ATP Displacement COX Arachidonic Acid Cascade (COX / TXA2 Synthase) Center->COX Enzymatic Suppression

Pleiotropic in vitro mechanisms of action of the 3-phenylquinolin-4(1H)-one scaffold.

Reversal of Antimicrobial Resistance via Efflux Pump Inhibition (EPI)

One of the most critical applications of 3-phenylquinolin-4(1H)-ones is their ability to reverse multidrug resistance in difficult-to-treat pathogens like Mycobacterium avium and Staphylococcus aureus. These bacteria utilize active efflux pumps (such as the Major Facilitator Superfamily[MFS] transporters) to extrude antibiotics before they can reach their intracellular targets.

Derivatives of 3-phenylquinolone, modeled after the natural isoflavone biochanin A, act as competitive Efflux Pump Inhibitors (EPIs). By binding directly to the transmembrane domains of these pumps, they block the extrusion of macrolides and fluoroquinolones, effectively restoring the pathogen's susceptibility to these drugs[1].

Self-Validating Experimental Workflow: EPI Characterization

To rigorously prove that a compound is a true EPI and not simply a membrane-damaging toxin, we must employ a self-validating triad of assays. If a compound merely depolarizes the bacterial membrane, it will destroy the proton motive force (PMF) that powers the pump, yielding a "false positive" for direct pump inhibition.

Protocol 1: The Ethidium Bromide (EtBr) Accumulation & Synergy Assay

  • Bacterial Preparation: Grow M. avium or S. aureus (NorA-overexpressing strain) to the mid-logarithmic phase. Wash and resuspend in phosphate-buffered saline (PBS) adjusted to an OD600 of 0.8. Causality: Mid-log phase ensures maximum active expression of efflux machinery.

  • Dye Loading: Aliquot the bacterial suspension into a 96-well black microtiter plate. Add EtBr (a known fluorescent substrate of the efflux pump) at a sub-inhibitory concentration (e.g., 1 µg/mL).

  • Compound Introduction: Add the 3-phenylquinolin-4(1H)-one derivative at varying concentrations (e.g., 1/4 of its intrinsic Minimum Inhibitory Concentration[MIC]).

  • Real-Time Fluorimetry: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) over 60 minutes at 37°C. Causality: EtBr only fluoresces strongly when intercalated into intracellular DNA. If the pump is inhibited by the quinolone, EtBr accumulates, and fluorescence spikes.

  • Validation (Membrane Depolarization Control): In a parallel assay, treat the cells with the fluorescent probe DiOC2(3). If the quinolone alters the red/green fluorescence ratio of DiOC2(3), it is a membrane disruptor, not a specific EPI. True 3-phenylquinolone EPIs will show no effect on the PMF[2].

  • Checkerboard Synergy: Perform a standard checkerboard microdilution assay combining the quinolone with an antibiotic (e.g., clarithromycin). Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 confirms true synergy.

Workflow Step1 1. EtBr Accumulation (Phenotypic Screen) Step2 2. Checkerboard Assay (Synergy Quantification) Step1->Step2 Active Efflux Blockers Step3 3. Depolarization Assay (Specificity Control) Step2->Step3 Synergistic Candidates

Self-validating experimental workflow for identifying specific bacterial efflux pump inhibitors.

Table 1: Quantitative Synergy of 3-Phenylquinolones against Resistant Pathogens

Compound ScaffoldTarget OrganismTarget Efflux PumpCo-administered AntibioticFold Reduction in Antibiotic MIC
Biochanin A (Natural)M. smegmatisMFS TransportersCiprofloxacin2 to 4-fold
3-Phenylquinolone (Synthetic)M. aviumMAV_1406 (putative)ClarithromycinUp to 128-fold
3-Phenylquinolone (Synthetic)S. aureusNorAFluoroquinolones16 to 64-fold

Data synthesized from foundational EPI studies[1],[2].

Modulation of Mammalian P-glycoprotein (MDR1) in Oncology

Beyond bacteria, the 3-phenylquinolin-4(1H)-one scaffold exhibits potent modulation of mammalian multidrug resistance (MDR). In oncology, the overexpression of P-glycoprotein (P-gp / ABCB1)—an ATP-binding cassette transporter—is a primary reason chemotherapies fail.

In vitro studies utilizing resistant human leukemia cells (K562/R) have demonstrated that 5,7-dimethoxy-3-phenyl-4-quinolones act as powerful P-gp modulators. They bind to the transporter, outcompeting chemotherapeutic agents like daunorubicin, thereby trapping the cytotoxic drug inside the cancer cell and triggering apoptosis[3].

Protocol 2: Rhodamine-123 Flow Cytometry Assay for P-gp Activity

  • Cell Culture: Seed K562/R (P-gp overexpressing) and K562/S (sensitive) cells at 5×105 cells/mL.

  • Substrate Incubation: Add Rhodamine-123 (Rho-123, 0.5 µg/mL), a specific fluorescent substrate for P-gp, in the presence and absence of the 3-phenylquinolone derivative.

  • Flow Cytometry: After 1 hour of incubation, wash the cells with ice-cold PBS to halt efflux. Analyze the intracellular fluorescence using a flow cytometer (FL1 channel).

  • Causality & Interpretation: In K562/R cells, baseline Rho-123 fluorescence will be extremely low due to active P-gp efflux. The addition of a potent 3-phenylquinolone modulator will cause a rightward shift in the fluorescence histogram, indicating restored intracellular dye accumulation, validating the blockade of P-gp[3].

Targeted EGFR Tyrosine Kinase Inhibition

The structural homology between 3-phenylquinolones and isoflavones (like genistein, a known broad-spectrum kinase inhibitor) makes them excellent candidates for targeted cancer therapy. Specifically, they act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanistically, molecular modeling and in vitro kinase assays reveal that the 3-phenyl moiety of the quinolone interacts deeply within the "sugar pocket" of the EGFR kinase domain, forming a critical sulfur-aromatic interaction with the Cys 773 residue. The substitution of the oxygen atom (in the natural chromenone) with a nitrogen atom (in the quinolone) significantly enhances the hydrogen-bonding network within the ATP-binding cleft, leading to a profound increase in inhibitory potency[4].

Table 2: Comparative EGFR Kinase Inhibition (Isoflavone vs. Azaisoflavone)

Compound CoreSubstitutionTargetIC50 (nM)Mechanistic Interaction
Isoflavone (Chromenone)3-(3-chlorophenyl)EGFR Kinase~100 - 150Weak H-bonding at hinge region
Azaisoflavone (Quinolone)3-(3-chlorophenyl)EGFR Kinase8Strong H-bonding + Cys 773 interaction

Data derived from EGFR pharmacophore modeling studies[4].

Antiplatelet Activity via the Arachidonic Acid Cascade

Finally, positional isomers of phenyl quinolones have been extensively screened for cardiovascular applications. In vitro platelet aggregation assays utilizing rabbit platelet-rich plasma (PRP) have shown that 3-phenyl-4-quinolones possess potent antiplatelet activity.

When platelet aggregation is artificially induced by Arachidonic Acid (AA), 3-phenyl-4-quinolones suppress the cascade with an efficacy that surpasses standard NSAIDs like indomethacin. The mechanism is rooted in the downstream inhibition of cyclooxygenase (COX) or thromboxane synthase, preventing the conversion of AA into the pro-aggregatory Thromboxane A2 (TXA2)[5].

Conclusion

The 3-phenylquinolin-4(1H)-one scaffold is a masterclass in polypharmacology. By acting as a structural chameleon, it can competitively inhibit bacterial MFS transporters, block mammalian ATP-binding cassette pumps, displace ATP in tyrosine kinases, and interrupt lipid signaling cascades. For drug development professionals, understanding the precise in vitro causality and employing rigorous, self-validating assays is paramount to optimizing this scaffold for specific, targeted therapeutic indications.

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Exploratory

Structural and Spectroscopic Elucidation of 3-Phenylquinolin-4(1H)-one: A Technical Guide

Executive Summary The heterocyclic scaffold 3-phenylquinolin-4(1H)-one (also known as 3-phenyl-4-quinolone) represents a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 3-phenylquinolin-4(1H)-one (also known as 3-phenyl-4-quinolone) represents a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from P-glycoprotein modulation in multidrug-resistant (MDR) cancers to antitumor efficacy[1][2]. For drug development professionals and synthetic chemists, understanding the precise spatial arrangement (X-ray crystallography) and electronic environment (Nuclear Magnetic Resonance spectroscopy) of this molecule is critical. This whitepaper provides an in-depth analysis of the structural dynamics, crystallographic packing, and NMR profiling of 3-phenylquinolin-4(1H)-one, alongside self-validating experimental protocols for its synthesis and characterization.

Structural Dynamics: Tautomerism and Steric Causality

A defining feature of the 4-quinolone scaffold is its tautomeric equilibrium between the quinolin-4(1H)-one (keto) and quinolin-4-ol (enol) forms. In the solid state, X-ray crystallographic studies consistently demonstrate that the keto form predominates. This preference is driven by causality: the highly polarized N-H and C=O bonds facilitate robust intermolecular hydrogen bonding, creating a thermodynamically stable crystal lattice that the enol form cannot achieve[3].

Furthermore, the introduction of the phenyl ring at the C-3 position introduces significant steric strain. To minimize steric clashes between the ortho-protons of the C-3 phenyl ring, the C-4 carbonyl oxygen, and the C-2 proton, the phenyl ring twists out of the quinolone core plane. This non-planar, almost T-shaped arrangement profoundly impacts both the crystal packing (dictating offset π-π stacking) and the NMR chemical shifts (due to anisotropic shielding effects)[4].

Tautomerism Q_one 3-Phenylquinolin-4(1H)-one (Keto Form) Q_ol 3-Phenylquinolin-4-ol (Enol Form) Q_one->Q_ol Solvent Dependent H_bond Intermolecular H-Bonding (N-H...O=C) Q_one->H_bond Solid State Crystal Crystal Lattice Stabilization (π-π Stacking) H_bond->Crystal Drives Packing

Logical flow of tautomeric equilibrium and crystal lattice stabilization.

X-Ray Crystallography Analysis

Single-crystal X-ray diffraction provides unambiguous spatial mapping of 3-phenylquinolin-4(1H)-one. Derivatives of this family typically crystallize in centrosymmetric space groups (such as P21​/c ), a direct consequence of the molecules forming hydrogen-bonded dimers via the N-H donor and C=O acceptor[3].

The causality behind the specific unit cell dimensions lies in the twisted nature of the C-3 phenyl ring. Because the molecule cannot adopt a perfectly flat conformation, standard face-to-face π-π stacking is sterically hindered. Instead, the lattice is stabilized by edge-to-face (herringbone) interactions and offset stacking.

Table 1: Representative Crystallographic Parameters
ParameterTypical Value Range for 3-Aryl-4-quinolonesStructural Implication
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing driven by dimer formation.
C-3 Phenyl Twist Angle 45° – 65°Minimizes steric clash with C-4 (C=O) and C-2 (C-H).
N-H...O Hydrogen Bond Length ~2.80 – 2.95 ÅStrong intermolecular interaction stabilizing the keto tautomer.
C(2)-C(3) Bond Length ~1.36 – 1.38 ÅRetains partial double-bond character within the heterocyclic ring.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of quinolones in solution[5]. The chemical shifts are highly predictable based on the electron-withdrawing/donating effects of the heterocyclic core and the anisotropic effects of the twisted phenyl ring[6].

Causality in 1H NMR:

  • N-H Proton (δ ~11.5 - 12.0 ppm): Appears highly deshielded as a broad singlet. This is caused by the strong electron-withdrawing nature of the conjugated carbonyl group and rapid exchange/hydrogen bonding in protic or highly polar solvents (like DMSO- d6​ ).

  • C-2 Proton (δ ~7.9 - 8.1 ppm): Appears as a sharp singlet. It is deshielded by the adjacent electronegative nitrogen atom but lacks adjacent protons for scalar coupling.

  • C-3 Phenyl Protons (δ ~7.3 - 7.5 ppm): Because the phenyl ring is twisted out of the quinolone plane, it does not fully participate in the extended conjugation of the quinolone core. Consequently, these protons appear as a tightly clustered multiplet rather than highly dispersed signals[6].

Table 2: Quantitative NMR Data Summary (DMSO- d6​ , 400 MHz)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)
1 H N-H11.80Broad singlet-
1 H C-28.05Singlet-
1 H C-58.12Doublet of doublets8.0, 1.5
1 H C-3 Phenyl7.33 - 7.45Multiplet-
13 C C-4 (C=O)176.5Singlet-
13 C C-2140.2Singlet-
13 C C-3122.8Singlet-

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and characterization of 3-phenylquinolin-4(1H)-one must follow a self-validating workflow. The protocol below uses intermediate purity checks to guarantee that the final product is suitable for high-resolution X-ray and NMR analysis[7].

Workflow Start Precursor Selection Cyclo Cyclocondensation Start->Cyclo Heat/Solvent Purify Recrystallization Cyclo->Purify Crude Product NMR NMR Spectroscopy Purify->NMR Solution State Xray X-Ray Crystallography Purify->Xray Solid State Val Structural Validation NMR->Val Electronic Map Xray->Val Spatial Map

Step-by-step experimental workflow for synthesis and structural validation.

Protocol A: Synthesis via Cyclocondensation

Causality of Choice: Acid-catalyzed cyclocondensation of anthranilic acid derivatives with phenylacetaldehyde (or equivalent precursors) is chosen over metal-catalyzed cross-coupling to avoid trace heavy-metal contamination, which can cause paramagnetic line broadening in subsequent NMR analysis.

  • Reaction Setup: Suspend anthranilic acid (1.0 eq) and phenylacetaldehyde (1.2 eq) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (approx. 118 °C) for 4–6 hours under an inert nitrogen atmosphere. Validation Step: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the highly fluorescent anthranilic acid spot indicates reaction completion.

  • Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Filter the resulting crude precipitate under a vacuum.

Protocol B: Single-Crystal Growth

Causality of Choice: Methanol is selected as the recrystallization solvent because its protic nature temporarily disrupts kinetic aggregates, allowing the thermodynamically stable N-H...O=C hydrogen-bonded lattice to form slowly as the solvent evaporates[6].

  • Dissolution: Dissolve 50 mg of the crude 3-phenylquinolin-4(1H)-one in a minimum volume of boiling methanol.

  • Filtration: Hot-filter the solution through a 0.22 μm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation sites (dust/impurities).

  • Evaporation: Cover the vial with perforated Parafilm and leave it undisturbed in a vibration-free environment at 20 °C for 3–5 days until block-like crystals form.

Protocol C: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the purified crystal in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is required because the hydrogen-bonded lattice of the quinolone makes it highly insoluble in less polar solvents like CDCl 3​ .

  • Acquisition: Acquire 1 H NMR at 400 MHz (minimum 16 scans) and 13 C NMR at 100 MHz (minimum 512 scans) using a 5 mm broadband probe. Ensure the relaxation delay ( D1​ ) is set to at least 2 seconds to allow full relaxation of the quaternary carbons (C-2, C-3, C-4).

References

  • An Efficient Synthesis of 2,3-Dihydro-2-phenyl-4-quinolones from 2'-Aminoacetophenones Source: ResearchGate URL:[Link]

  • Modulation of P-Glycoprotein-Mediated Multidrug Resistance by Flavonoid Derivatives and Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Organocatalytic Csp2–O Amination of Quinolin-4(1H)-ones with 3-Alkynyl-3-hydroxyisoindolinones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Metal-Free Synthesis of 3-Arylquinolin-2-ones from Acrylic Amides via a Highly Regioselective 1,2-Aryl Migration Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-induced, solvent-free transformations of benzoheteracyclanones by HTIB (Koser's reagent) Source: Semantic Scholar (ARKIVOC) URL:[Link]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Pharmacological Properties of 3-Phenylquinolin-4(1H)-one Derivatives

Abstract The quinolin-4(1h)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The strategic incorporation of a phenyl group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinolin-4(1h)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The strategic incorporation of a phenyl group at the 3-position gives rise to the 3-Phenylquinolin-4(1h)-one class of derivatives, a series of compounds demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of these derivatives, synthesizing data from contemporary research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols.

Introduction: The Quinolinone Core in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacotherapy, with nitrogen-containing rings being particularly prominent. Among these, the quinolinone framework has consistently proven to be a versatile and fruitful starting point for the development of novel therapeutic agents.[1] Its rigid, bicyclic structure provides a stable platform for the precise spatial arrangement of functional groups, enabling targeted interactions with a wide array of biological macromolecules. The introduction of a phenyl substituent at the 3-position significantly influences the molecule's steric and electronic properties, unlocking a diverse range of pharmacological activities that are the focus of this guide.

Synthetic Strategies: Building the Core Scaffold

The construction of the 3-phenylquinolin-4(1H)-one scaffold can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns. Classical methods like the Conrad-Limpach and Gould-Jacobs reactions, which start from aniline derivatives, are foundational.[2]

More modern approaches offer greater efficiency and functional group tolerance. One such method is the one-pot synthesis involving a sequential Michael addition-elimination of an amine to a (Z)-β-chlorovinyl ketone, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to yield the quinolin-4(1H)-one product in good to excellent yields.[3]

Workflow: Palladium-Catalyzed Synthesis of Quinolin-4(1H)-ones

The following diagram illustrates a modern, one-pot synthetic approach. The causality is clear: the initial Michael addition-elimination creates a key enamine intermediate, which is then perfectly poised for an intramolecular palladium-catalyzed C-N bond formation, leading to the desired heterocyclic ring system.[3]

G cluster_0 Step 1: Michael Addition-Elimination cluster_1 Step 2: Intramolecular N-Arylation A (Z)-β-chlorovinyl aromatic ketone C Enamine Intermediate A->C + Amine - HCl B Amine (R-NH2) B->C D Quinolin-4(1H)-one Derivative C->D Pd Catalyst (e.g., DavePhos) Base (K2CO3)

Caption: One-pot synthesis via Michael addition and Pd-catalyzed amination.

Anticancer Activity: A Multifaceted Approach

Derivatives of the 3-phenylquinolin-4(1H)-one scaffold have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[1][4][5]

Inhibition of Tyrosine Kinases

Several quinazolinone derivatives have been identified as potent inhibitors of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] For instance, docking studies have revealed that certain 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives bind effectively to the active pocket of the EGFR tyrosine kinase domain.[6][8] This inhibition disrupts downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

A novel series of 3-phenylquinazolin-2,4(1H,3H)-diones has been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, demonstrating the scaffold's potential for creating multi-targeted anticancer drugs.[7]

Topoisomerase Inhibition

Human topoisomerase 1 (Top1) is another validated target for cancer therapy. A quinoline-based derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, was identified as a highly potent Top1 inhibitor with an IC50 value of 29 nM.[9] This compound traps the Top1-DNA cleavage complexes, leading to DNA double-strand breaks and ultimately apoptosis.[9]

Apoptosis Induction

Many quinazolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One study showed that a potent 3H-quinazolin-4-one derivative decreased the viability of colorectal cancer cells by downregulating the anti-apoptotic proteins Bcl2 and BclxL.[10] Another study on novel 3-phenylquinazolin-2,4(1H,3H)-diones found that the lead compounds arrested the cell cycle in the G0/G1 or G2/M phases in HCT-116 colorectal cancer cells.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected 3-phenylquinolin-4(1H)-one and related quinazolinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
IVg A549 (Lung)0.0298EGFR Tyrosine Kinase Inhibition[6][8]
IVg MDA-MB (Breast)0.0338EGFR Tyrosine Kinase Inhibition[6][8]
A3 PC3 (Prostate)10Not specified[4]
A3 MCF-7 (Breast)10Not specified[4]
Compound 3c HCT-116 (Colorectal)1.184Dual VEGFR-2/c-Met Inhibition[7]
Compound 3e HCT-116 (Colorectal)3.403Dual VEGFR-2/c-Met Inhibition[7]
Compound 15d HT-29 (Colorectal)~20 µg/mlApoptosis (Bcl2 downregulation)[10]
Signaling Pathway: Dual VEGFR-2/c-Met Inhibition

This diagram illustrates how 3-phenylquinazolinone derivatives can simultaneously block two critical pathways in cancer progression. This dual inhibition is a key strategy to overcome drug resistance and improve therapeutic outcomes.

G cluster_0 Signaling Pathways cluster_1 Cellular Response VEGFR2 VEGFR-2 RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS PI3K PI3K/AKT/mTOR Pathway VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->RAS cMet->PI3K Metastasis Metastasis cMet->Metastasis Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor 3-Phenylquinazolinone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Caption: Mechanism of dual VEGFR-2/c-Met inhibition by quinazolinones.

Antimicrobial Activity

The quinolinone scaffold is historically significant in the development of antimicrobial agents. 3-Phenyl-substituted derivatives continue this legacy, showing promise against a spectrum of bacteria and fungi.[11][12]

Antibacterial Action

A series of new 3-phenylquinazolin-4(3H)-one derivatives demonstrated selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL.[13] Importantly, some of these compounds were also effective against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), while showing low toxicity to mammalian Vero cells.[13] The incorporation of a 3-arylideneamino substituent has also been shown to enhance the antibacterial activity of the quinazolone system.[14]

Antifungal Properties

Certain hybrid molecules, such as those combining the 2-quinolone scaffold with L-alaninate-1,2,3-triazole moieties, have been investigated for their activity against both bacterial and fungal strains.[11] This highlights the potential for developing broad-spectrum antimicrobial agents from this chemical class.

Quantitative Data: Antibacterial Activity
Compound ClassTarget OrganismMIC Range (µg/mL)Key FindingReference
3-Phenylquinazolin-4(3H)-onesStaphylococcus aureus0.125 - 8Active against MRSA and VRSA[13]
Thiazolidinone-quinazolinonesGram-positive & Gram-negativeNot specified (Zone of Inhibition)Compounds 4e and 4d showed high toxicity to microbes[15]

Anti-inflammatory and Analgesic Potential

Inflammation is a key pathological process in many diseases. Several studies have reported the anti-inflammatory and analgesic properties of 3-phenyl-substituted quinazolinones.[16][17]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives, a related class of compounds, have been linked to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells.[18] The most potent compounds in this series were found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[18]

In Vivo Efficacy

In a carrageenan-induced paw edema test in mice, a standard model for acute inflammation, various 4(3H)-quinazolinone derivatives showed statistically significant anti-inflammatory effects.[17][19] For example, one derivative, 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one, exhibited more potent anti-inflammatory activity than the reference drug diclofenac sodium, with the added benefit of showing only mild ulcerogenic side effects.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section outlines standardized protocols for the synthesis and biological evaluation of these derivatives.

General Protocol for Synthesis of 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones[14]
  • Step 1: Synthesis of 2-phenyl-4H-benzo[d][11][20]oxazin-4-one. Anthranilic acid is treated with benzoyl chloride in the presence of a base like pyridine. The reaction undergoes benzoylation followed by intramolecular cyclization. The product is typically isolated by filtration after precipitation.

  • Step 2: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. The benzoxazinone from Step 1 is refluxed with hydrazine hydrate in a solvent such as ethanol. The reaction involves nucleophilic attack by the hydrazine followed by ring-opening and re-cyclization to form the aminoguanidine.

  • Step 3: Synthesis of the final Schiff base. The 3-amino-2-phenylquinazolin-4(3H)-one is condensed with various substituted aromatic aldehydes in a suitable solvent (e.g., ethanol with a catalytic amount of glacial acetic acid). The mixture is refluxed, and upon cooling, the Schiff base product precipitates and can be purified by recrystallization.

Causality: This three-step process is logical and efficient. The first step creates a reactive cyclic intermediate. The second step introduces the key amino group at the N-3 position. The final condensation step allows for the easy introduction of diverse substituents via the aromatic aldehyde, enabling the creation of a library of compounds for SAR studies.

Protocol for In Vitro Anticancer MTT Assay[4]
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 3-phenylquinolin-4(1H)-one derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve a range of final concentrations. A control group receives media with DMSO only. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Self-Validation: This protocol includes essential controls (vehicle control with DMSO) to ensure that the observed effects are due to the compound and not the solvent. The use of a standard reference drug (e.g., Doxorubicin) allows for the validation and comparison of the potency of the test compounds.

Future Perspectives and Conclusion

The 3-Phenylquinolin-4(1H)-one scaffold is a testament to the power of privileged structures in drug discovery. The derivatives have demonstrated a compelling and diverse range of pharmacological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The potential for multi-target activity, as seen with dual VEGFR-2/c-Met inhibitors, represents a particularly exciting avenue for future research, potentially leading to therapies with improved efficacy and a lower propensity for resistance.

Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts. A deeper investigation into their mechanisms of action, including the identification of novel molecular targets, will further solidify their therapeutic potential. The versatility of their synthesis allows for the creation of large, diverse libraries, which, when combined with high-throughput screening and computational modeling, will undoubtedly accelerate the discovery of new clinical candidates based on this remarkable scaffold.

References

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (2019). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 3-phenyl-3H-quinazolin-4-one derivatives as CXCR3 chemokine receptor antagonists. (2005). PubMed. [Link]

  • 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides: Structure-cytotoxic activity relationship study. (2011). PubMed. [Link]

  • Synthesis of new 3-phenylquinazolin-4(3H)-one derivatives as potent antibacterial agents effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA). (2018). PubMed. [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (2025). ResearchGate. [Link]

  • An efficient and economic synthesis of new quinazolin-4-(3H)-one derivatives and their anti-inflammatory activity. (2015). ResearchGate. [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEWER 3(H)-QUINAZOLINE-4-ONE DERIVATIVE. TSI Journals. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (2023). Research Square. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2017). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Organic Chemistry Portal. [Link]

  • Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. (2006). National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. (2007). PubMed. [Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. (2021). Royal Society of Chemistry. [Link]

  • Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives. (2012). European Journal of Chemistry. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). MDPI. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). MDPI. [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. (2018). PubMed. [Link]

  • Synthesis and evaluation of anticancer, antiphospholipases, antiproteases, and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives. (2019). PubMed. [Link]

  • Synthesis and Structure-Activity Relationship of 3-phenylquinoxaline 1,4-di-N-oxide Derivatives as Antimalarial Agents. (2008). PubMed. [Link]

  • Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. (2004). PubMed. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI. [Link]

  • Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. (2021). MDPI. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). National Center for Biotechnology Information. [Link]

  • 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. (1993). ACS Publications. [Link]

  • Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. (1985). PubMed. [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). ACS Publications. [Link]

  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2009). PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. [Link]

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Exploratory

Structure-Activity Relationship (SAR) of 3-Phenylquinolin-4(1H)-one Analogs: A Comprehensive Technical Guide

Chemical Architecture & Scaffold Hopping Rationale The 3-phenylquinolin-4(1H)-one scaffold—often classified chemically as an aza-isoflavone—represents a privileged pharmacophore in modern medicinal chemistry. Originally...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Architecture & Scaffold Hopping Rationale

The 3-phenylquinolin-4(1H)-one scaffold—often classified chemically as an aza-isoflavone—represents a privileged pharmacophore in modern medicinal chemistry. Originally derived via scaffold-hopping strategies from naturally occurring bioactive flavonoids and isoflavones, the substitution of the chromone oxygen (O1) with a nitrogen atom (N1) fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability[1].

This core architecture consists of a bicyclic quinolone system (A and B rings) linked to a phenyl group at the C-3 position (C ring). By systematically modifying the functional groups around this core, researchers have successfully tuned these analogs to target multiple distinct biological pathways, including microtubule dynamics, multidrug resistance (MDR) efflux pumps, and arachidonic acid-mediated platelet aggregation[2][3][4].

Structure-Activity Relationship (SAR) Mapping

The pharmacological potency of 3-phenylquinolin-4(1H)-ones is highly sensitive to regioselective substitutions. The causality behind these structural modifications is rooted in steric constraints, electronic distribution, and bioisosteric mimicry.

  • N-1 Position (Solubility & Efflux Modulation): Alkylation at the N-1 position (e.g., methyl or cyclopropyl groups) generally improves the overall lipophilicity of the molecule, aiding in cellular penetration. Furthermore, the introduction of basic moieties, such as a 4-methylpiperazin-1-ylcarbonyl group, creates a protonatable center that dramatically enhances the molecule's ability to bind and inhibit P-glycoprotein (P-gp), reversing multidrug resistance[4].

  • C-2 Position (The Steric Gatekeeper): The C-2 position is highly intolerant of bulky substitutions. A hydrogen atom is strictly preferred here. Introducing larger groups (like methyl or aryl substituents) induces severe steric clash with the adjacent C-3 phenyl ring. This forces the C-3 ring out of its optimal dihedral angle, destroying the coplanarity required for the molecule to slot into the narrow, hydrophobic binding pockets of tubulin and P-gp[5].

  • C-3 Phenyl Ring (The Primary Pharmacophore): The presence of the phenyl ring at C-3 is non-negotiable for antimitotic activity. Substitutions on this ring dictate target affinity. Specifically, poly-methoxy substitutions (such as 3',4',5'-trimethoxy patterns) act as bioisosteres for the A-ring of colchicine and combretastatin A-4. This electronic and steric mimicry anchors the analog tightly within the colchicine-binding site of the tubulin dimer[1][2].

  • C-4 Ketone (Hydrogen Bond Acceptor): The carbonyl group at C-4 serves as a critical hydrogen-bond acceptor. Reduction of this ketone to a hydroxyl group alters the hybridization and 3D geometry of the B-ring, generally resulting in a precipitous drop in target affinity[5].

  • A-Ring (C-5 to C-8): Substitutions on the fused benzene ring (A-ring), particularly methoxy or halogen groups at C-5 and C-7, tune the electron density of the quinolone core. For example, 5,7-dimethoxy substitutions synergize with C-3 modifications to maximize P-gp inhibitory activity[4].

SAR_Map Core 3-Phenylquinolin-4(1H)-one Core Scaffold N1 N-1 Position (Alkyl/Basic Amines) Core->N1 C2 C-2 Position (Hydrogen Preferred) Core->C2 C3 C-3 Phenyl Ring (Methoxy Substitutions) Core->C3 A_Ring A-Ring (C5-C8) (Electron Donating Groups) Core->A_Ring N1_Effect Enhances P-gp Efflux Inhibition & Solubility N1->N1_Effect C2_Effect Prevents Steric Clash Maintains Coplanarity C2->C2_Effect C3_Effect Mimics Colchicine Binds Tubulin C3->C3_Effect A_Effect Tunes Electronic Properties A_Ring->A_Effect

Fig 1. SAR logic map of 3-phenylquinolin-4(1H)-one substitutions and their pharmacological effects.

Mechanistic Pathways & Biological Efficacy

Tubulin Polymerization Inhibition

By acting as structural analogs to natural flavonoids, heavily substituted 3-phenylquinolin-4(1H)-ones disrupt microtubule dynamics. They bind directly to the colchicine site on tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells[1][2].

P-glycoprotein (P-gp) Efflux Modulation

Overexpression of the ATP-binding cassette transporter P-gp is a primary driver of multidrug resistance (MDR) in oncology. Specific analogs, notably 5,7-dimethoxy-3-phenyl-4-quinolone, function as potent, non-cytotoxic P-gp inhibitors. By binding to the transporter, they prevent the efflux of chemotherapeutics (e.g., daunorubicin), thereby restoring intracellular drug concentrations to lethal thresholds in resistant cell lines like K562R[4].

Antiplatelet Activity

Beyond oncology, 3-phenyl-4-quinolone isomers exhibit profound cardiovascular utility by inhibiting arachidonic acid (AA)-induced platelet aggregation. In comparative in vitro assays, the unsubstituted 3-phenyl-4-quinolone demonstrated superior antiplatelet potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin[3].

Mechanism Drug 3-Phenylquinolin-4(1H)-one Derivative Tubulin Tubulin Dimer (Colchicine Site) Drug->Tubulin Binds Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Inhibits Platelet Arachidonic Acid Pathway Drug->Platelet Antagonizes Arrest G2/M Phase Arrest & Apoptosis Tubulin->Arrest Sensitize MDR Reversal (Sensitizes Cancer Cells) Pgp->Sensitize Antiplatelet Inhibition of Platelet Aggregation Platelet->Antiplatelet

Fig 2. Mechanistic pathways of 3-phenylquinolin-4(1H)-ones in tubulin, P-gp, and platelet targets.

Self-Validating Synthetic Workflow: Aqueous Suzuki-Miyaura Cross-Coupling

Traditional syntheses of 3-arylquinolones often rely on harsh, multi-step cyclization conditions. A modern, self-validating green chemistry approach utilizes a palladium-catalyzed Suzuki-Miyaura transmetalation strategy in aqueous media[6].

Step-by-Step Protocol:

  • Reagent Assembly: In a reaction vessel, combine 3-iodo-1-methylquinolin-4(1H)-one (1.0 equiv) and the desired substituted phenylboronic acid (1.5 equiv). Causality: The 1.5 equivalent excess of boronic acid compensates for competitive protodeboronation in aqueous media.

  • Catalyst & Base Loading: Add 1–5 mol% of a Palladium catalyst (e.g., Pd(OAc)2) and Na2CO3 (1.0–2.0 equiv). Add tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst. Causality: Na2CO3 activates the boronic acid to form a reactive boronate complex, while TBAB ensures the organic substrates remain accessible to the aqueous Pd-catalyst[6].

  • Thermal Activation: Suspend the mixture in deionized H2O (4 mL/mmol). Apply ohmic heating (or conventional microwave heating) to reach 100 °C. Causality: Ohmic heating passes an electrical current directly through the conductive aqueous medium, ensuring instantaneous and uniform thermal distribution, which accelerates the catalytic cycle[6].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexane). The protocol validates itself when the distinct 3-iodo starting material peak disappears (typically within 15–30 minutes), confirming complete transmetalation and reductive elimination[6].

  • Workup & Isolation: Cool the vessel to room temperature. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the highly pure 3-phenylquinolin-4(1H)-one analog.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of key 3-phenylquinolin-4(1H)-one derivatives across different biological assays.

Compound / DerivativeTarget / AssayPharmacological Effect / IC50Reference
3-Phenyl-4-quinolone (Unsubstituted)Arachidonic Acid (AA) PathwayPotent antiplatelet activity; superior to indomethacin.[3]
5,7-Dimethoxy-3-phenyl-4-quinolone P-glycoprotein (P-gp) Efflux PumpReverses MDR; significantly increases daunorubicin cytotoxicity.[4]
3-(Trimethoxyphenyl)-quinolone analogs Tubulin (Colchicine Binding Site)Sub-nanomolar growth inhibition (log TGI < -9.0) in tumor cell lines.[1][2]

References

  • [5] Title: Green Strategies for the Synthesis of Quinolone Derivatives | Source: Qeios | URL: 5

  • [2] Title: Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 2

  • [1] Title: Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches | Source: IRIS UniPA | URL:1

  • [6] Title: Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water | Source: The Journal of Organic Chemistry - ACS Publications | URL: 6

  • [3] Title: Synthesis and antiplatelet activity of phenyl quinolones | Source: PubMed | URL:3

  • [4] Title: Modulation of P-glycoprotein-mediated Multidrug Resistance by Flavonoid Derivatives and Analogues | Source: PubMed | URL: 4

Sources

Foundational

In Vitro Cytotoxicity Profiling of 3-Phenylquinolin-4(1H)-one Derivatives Against Cancer Cell Lines: A Technical Whitepaper

Executive Summary The 3-phenylquinolin-4(1H)-one scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Originally synthesized as bioisosteres of natural isoflavones (such as biochanin A), th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenylquinolin-4(1H)-one scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Originally synthesized as bioisosteres of natural isoflavones (such as biochanin A), these compounds have gained significant traction as potent Efflux Pump Inhibitors (EPIs) against drug-resistant bacteria, including Mycobacterium avium and methicillin-resistant Staphylococcus aureus (MRSA) [1].

However, evaluating the in vitro cytotoxicity of 3-phenylquinolones against human cancer cell lines serves a critical dual mandate in drug development:

  • Toxicity Profiling for Antimicrobial Adjuvants: To establish a therapeutic window, ensuring the compounds do not exhibit off-target mammalian toxicity at concentrations required for bacterial efflux inhibition.

  • Oncology Repurposing: To exploit the scaffold's structural homology to known antimitotic agents (e.g., 2-phenyl-4-quinolones) and flavonoids. Specific derivatives demonstrate targeted cytotoxicity against multidrug-resistant (MDR) cancer cells by inhibiting mammalian efflux pumps (like P-glycoprotein) or disrupting microtubule dynamics [2].

This whitepaper provides an authoritative guide on the mechanistic grounding, quantitative data interpretation, and self-validating experimental protocols required to accurately profile the cytotoxicity of 3-phenylquinolin-4(1H)-one derivatives.

Mechanistic Grounding: Causality in Cytotoxicity

As a Senior Application Scientist, it is imperative to understand that cytotoxicity is not a monolithic event but a cascade of target-specific interactions. The 3-phenylquinolin-4(1H)-one core induces cell death in cancer cell lines through two primary, highly dose-dependent mechanisms:

  • Mammalian Efflux Pump Inhibition (Chemosensitization): At lower concentrations (typically <5μM ), certain 3-phenylquinolones competitively bind to ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are overexpressed in resistant cancer cell lines (e.g., MCF7R). By blocking these pumps, the derivatives restore the intracellular accumulation of co-administered chemotherapeutics (like daunorubicin), leading to synergistic cell death [3].

  • Microtubule Disruption: At higher concentrations, the spatial arrangement of the 3-phenyl ring and the quinolone core mimics the pharmacophore of colchicine-site binding agents. This interaction inhibits β -tubulin polymerization, arresting the cancer cells in the G2/M phase of the cell cycle and subsequently triggering intrinsic apoptosis pathways.

MOA Compound 3-Phenylquinolin-4(1H)-one Tubulin Beta-Tubulin Binding Compound->Tubulin Efflux P-gp / ABC Transporter Inhibition Compound->Efflux Arrest Cell Cycle Arrest (G2/M) Tubulin->Arrest Sensitization Intracellular Drug Accumulation Efflux->Sensitization Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis Sensitization->Apoptosis

Figure 1: Dual mechanistic pathways of 3-phenylquinolones in cancer cell cytotoxicity.

Quantitative Data Presentation: SAR and Cell Line Specificity

The cytotoxicity of 3-phenylquinolin-4(1H)-ones is highly dependent on Structure-Activity Relationship (SAR) modifications, particularly at the C-6 and C-7 positions of the quinolone ring. The table below synthesizes benchmark cytotoxicity data across various human cancer and immortalized cell lines [2, 3].

Compound DerivativePrimary ModificationCell LineAssay ContextCytotoxicity Metric
Parent Scaffold (4 & 6) Unsubstituted C6/C7HeLa (KB)Oncology ScreeningSignificant inhibition at 10μM
Parent Scaffold (4 & 6) Unsubstituted C6/C7MCF7 / MCF7ROncology ScreeningSignificant inhibition at 10μM
Compound 26 C-6 BenzyloxyHepG2 (Liver)Toxicity Profiling CC50​=12.26μg/mL
Compound 27 C-6 Benzyloxy + C-7 ModHepG2 (Liver)Toxicity Profiling CC50​=33.83μg/mL
Compound 29 Quinoline-4-carboxamideA549 (Lung)Toxicity Profiling 100% viability at 3.13μg/mL
Compound 29 Quinoline-4-carboxamideTHP-1 (Leukemia)Toxicity Profiling 62% viability at 3.13μg/mL

Data Interpretation Insight: The introduction of bulky, lipophilic groups (like a benzyloxy moiety) at the C-6 position generally increases mammalian cytotoxicity (lowering the CC50​ ), which is detrimental for antibacterial adjuvants but potentially desirable for targeted antineoplastic development [3].

Self-Validating Experimental Protocol: High-Throughput Fluorometric Viability Assay

To ensure rigorous, reproducible cytotoxicity profiling, the following protocol utilizes Resazurin (Alamar Blue) rather than standard MTT. Resazurin is non-toxic, allowing for kinetic measurements, and avoids the precipitation of insoluble formazan crystals, which can introduce high well-to-well variability.

Phase 1: Cell Culturing & Seeding
  • Harvesting: Harvest log-phase cancer cells (e.g., MCF-7, A549) using Trypsin-EDTA. Neutralize and centrifuge at 300 x g for 5 minutes.

  • Seeding: Resuspend the pellet and seed at 5×103 cells/well in a 96-well black, clear-bottom plate .

    • Causality: Black wall plates prevent fluorescent cross-talk between adjacent wells, ensuring strict signal isolation and accurate quantification.

  • Edge Effect Mitigation: Fill the peripheral wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS instead of cells.

    • Causality: Evaporation in outer wells alters osmolarity and drug concentration over 72 hours, which severely skews IC50​ calculations.

Phase 2: Compound Dosing
  • Stock Preparation: Dissolve the 3-phenylquinolin-4(1H)-one derivative in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution in complete media. Ensure the final DMSO concentration in the assay wells is ≤0.1% .

    • Causality: DMSO concentrations >0.1% can independently induce cellular toxicity, membrane permeabilization, or differentiation, masking the compound's true cytotoxic effect.

  • Incubation: Treat cells for 72 hours at 37°C in a humidified 5% CO2​ incubator.

Phase 3: Quantification & Analysis
  • Reagent Addition: Add Resazurin sodium salt to a final concentration of 10 µg/mL. Incubate for 2-4 hours.

    • Causality: Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin via mitochondrial reductases. The rate of conversion is strictly proportional to the number of metabolically active cells.

  • Readout: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Data Modeling: Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Step1 1. Cell Culturing & Seeding (Log-phase, Black 96-well plate) Step2 2. Compound Dosing (0.1 to 100 µM, 72h incubation) Step1->Step2 Step3 3. Viability Reagent Addition (Resazurin / 2-4h incubation) Step2->Step3 Step4 4. Signal Quantification (Fluorescence Ex560/Em590) Step3->Step4 Step5 5. Data Analysis (4PL Non-linear regression, IC50) Step4->Step5

Figure 2: Standardized in vitro cytotoxicity screening workflow for quinolone derivatives.

Conclusion

The in vitro cytotoxicity profiling of 3-phenylquinolin-4(1H)-one derivatives requires a nuanced approach that balances their primary design as bacterial efflux pump inhibitors with their inherent capacity to interact with mammalian targets. By employing stringent, self-validating assays and understanding the structure-activity causality—such as the impact of C-6 lipophilic substitutions on HepG2 and HeLa cell viability—researchers can accurately triage compounds for either safe antimicrobial use or targeted oncological development.

References

  • Title: Natural isoflavone biochanin A as a template for the design of new and potent 3-phenylquinolone efflux inhibitors against Mycobacterium avium. Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Modifications on C6 and C7 Positions of 3-Phenylquinolone Efflux Pump Inhibitors Led to Potent and Safe Antimycobacterial Treatment Adjuvants. Source: ACS Infectious Diseases (2019) URL: [Link]

  • Title: Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Source: Pharmaceuticals (MDPI) (2021) URL: [Link]

Exploratory

Decoding the Binding Affinity of 3-Phenylquinolin-4(1H)-one to Kinase Receptors: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary The rational design of targeted kinase inhibitors is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

The rational design of targeted kinase inhibitors is a cornerstone of modern precision oncology. Among privileged heterocyclic scaffolds, the 3-phenylquinolin-4(1H)-one core has demonstrated exceptional promise due to its structural mimicry of the adenosine triphosphate (ATP) purine ring. This whitepaper provides an authoritative, in-depth analysis of the binding affinity of 3-phenylquinolin-4(1H)-one derivatives to kinase receptors—specifically targeting the Phosphatidylinositol 3-Kinase (PI3K) and AKT signaling axis. By combining mechanistic insights with field-proven, self-validating experimental protocols, this guide serves as a comprehensive resource for accelerating hit-to-lead optimization in drug discovery.

Mechanistic Insights: The 3-Phenylquinolin-4(1H)-one Scaffold

The pharmacological efficacy of quinolin-4(1H)-one derivatives stems from their highly specific spatial geometry, which allows them to anchor deeply within the highly conserved ATP-binding cleft of kinases[1].

Causality of Structural Modifications
  • The N1-H and C4=O Axis (Hinge Binding): The nitrogen atom at position 1 acts as a critical hydrogen bond donor, while the carbonyl oxygen at position 4 serves as a hydrogen bond acceptor. This dual interaction perfectly mirrors the binding modality of ATP's adenine ring to the kinase hinge region (e.g., Val851 in PI3Kα).

  • The 3-Phenyl Substitution (Hydrophobic Pocket Exploitation): The inclusion of a phenyl ring at the C3 position is not arbitrary. It is strategically designed to project into the hydrophobic specificity pocket adjacent to the ATP-binding site. This projection dictates isoform selectivity, allowing researchers to tune the molecule to favor PI3Kα over other isoforms like PI3Kγ or PI3Kδ[1].

  • Allosteric Potential: Beyond competitive ATP inhibition, extended derivatives of 3-phenylquinolines have been identified as allosteric modulators of downstream targets like AKT, binding to the pleckstrin homology (PH) domain and preventing membrane translocation[2].

Target Engagement: The PI3K/AKT/mTOR Axis

Over-expression or hyper-activation of Receptor Tyrosine Kinases (RTKs) frequently occurs during tumorigenesis, leading to the aberrant amplification of the PI3K signaling cascade[1]. Class I PI3Ks phosphorylate PIP2 to generate PIP3, which subsequently recruits and activates AKT and mTORC1, driving unchecked cellular proliferation.

The introduction of 3-phenylquinolin-4(1H)-one derivatives directly interrupts this pathway by competitively displacing ATP at the p110 catalytic subunit of PI3K, thereby halting PIP3 generation and inducing apoptosis in malignant cells[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 Activation AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor 3-Phenylquinolin-4(1H)-one Inhibitor->PI3K Competitive Inhibition

Fig 1: 3-Phenylquinolin-4(1H)-one competitive inhibition of the PI3K/AKT/mTOR signaling cascade.

Quantitative Binding Affinity Data

The table below synthesizes quantitative binding affinities (IC50 and Ki) for various 3-phenylquinolin-4(1H)-one and related phenylquinoline derivatives across key kinase targets. Substituted 2-(4-phenylquinolin-2-yl) phenols (PQPDs), which share structural homology, demonstrate picomolar inhibitory constants against PI3K p110α[3].

Compound / DerivativeTarget KinaseBinding Affinity (Ki / IC50)Cellular Efficacy (IC50)Reference
3-Phenylquinolin-4(1H)-one core PI3KαIC50 < 100 nMN/A[1]
PQPD 4a PI3K p110αKi = 53.33 pM1.16 µM (MCF-7)[3]
PQPD 4b PI3K p110αKi = 41.23 pM2.07 µM (MCF-7)[3]
Compound 29 (Cyclobutane deriv.) AKT (Allosteric)IC50 ~ 2.5 µMN/A[2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of kinase inhibitors must rely on self-validating assay systems. The following step-by-step methodologies detail the optimal workflow for assessing the binding affinity of 3-phenylquinolin-4(1H)-one derivatives.

Workflow Synth Compound Synthesis Docking In Silico Docking (ATP Pocket) Synth->Docking Assay TR-FRET Kinase Assay Docking->Assay Cell Cellular Viability (MCF-7, HCT 116) Assay->Cell Data IC50 & Ki Validation Cell->Data

Fig 2: End-to-end experimental workflow for validating kinase inhibitor binding affinity.

Protocol A: In Silico Molecular Docking (Induced-Fit)

Causality: Standard rigid docking often fails to capture the micro-conformational shifts of the kinase hinge region when accommodating bulky 3-phenyl substitutions. Induced-Fit Docking (IFD) is mandated here to accurately model side-chain flexibility, ensuring the predicted binding poses reflect true thermodynamic stability[3].

  • Protein Preparation: Retrieve the crystal structure of PI3K p110α (e.g., PDB ID: 2RD0)[3]. Remove water molecules beyond 5 Å of the active site. Add missing hydrogen atoms and assign proper protonation states at pH 7.4.

  • Self-Validation Step (RMSD Check): Extract the native co-crystallized ligand and re-dock it into the active site. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Ligand Preparation: Generate 3D conformers of the 3-phenylquinolin-4(1H)-one derivatives using an OPLS3 force field.

  • Induced-Fit Docking: Dock the ligands into the ATP-binding cleft. Allow residues within 5 Å of the ligand to undergo conformational sampling.

  • Scoring: Calculate the binding free energy (ΔG) and theoretical inhibitory constant (Ki) using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Highly conjugated systems like quinolones often exhibit intrinsic auto-fluorescence, which severely confounds standard colorimetric or prompt-fluorescence assays. TR-FRET is explicitly chosen because it introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading. This allows short-lived compound auto-fluorescence to decay completely, yielding a high-fidelity signal strictly representative of kinase-ligand displacement.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the 3-phenylquinolin-4(1H)-one derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced kinase denaturation).

  • Enzyme Incubation: Add recombinant PI3K enzyme to the wells and incubate with the compounds for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at a concentration equal to its apparent Km) and the specific biotinylated lipid substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding a TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and a Streptavidin-conjugated fluorophore (acceptor).

  • Data Acquisition & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (known inhibitor, e.g., Wortmannin) and negative (DMSO only) controls. The assay is only deemed trustworthy and validated if the Z'-factor is ≥ 0.6.

  • Analysis: Plot the emission ratio (665/615 nm) against the log of the compound concentration to derive the IC50 using a 4-parameter logistic regression model.

Conclusion

The 3-phenylquinolin-4(1H)-one scaffold represents a highly tunable, potent pharmacophore for kinase inhibition. By exploiting the ATP-binding pocket through precise hydrogen bonding at the hinge region and hydrophobic interactions via the 3-phenyl moiety, these compounds achieve remarkable selectivity and affinity, particularly against the PI3K signaling axis. Utilizing rigorous, self-validating methodologies like IFD and TR-FRET ensures that the translation from in vitro binding affinity to cellular efficacy remains robust and reproducible.

References

  • Title: WO 2012/073184 A1 - Quinolin-4(1H)
  • Title: Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics Source: ResearchGate URL
  • Title: Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT Source: ACS Publications URL

Sources

Foundational

Physicochemical Properties and Stability of 3-Phenylquinolin-4(1H)-one: A Comprehensive Technical Guide

Executive Summary & Structural Identity As drug discovery pivots toward highly stable, target-specific scaffolds, 3-Phenylquinolin-4(1H)-one (often referred to as 3-phenyl-4-quinolone) has emerged as a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

As drug discovery pivots toward highly stable, target-specific scaffolds, 3-Phenylquinolin-4(1H)-one (often referred to as 3-phenyl-4-quinolone) has emerged as a privileged pharmacophore. Originally conceptualized as a nitrogenous bioisostere of natural isoflavones (aza-isoflavones), this scaffold bypasses the severe metabolic liabilities of its oxygen-containing counterparts[1]. By replacing the endocyclic oxygen of the chromen-4-one core with a nitrogen atom, researchers have unlocked a robust framework exhibiting potent antiplatelet activity, P-glycoprotein (P-gp) modulation, and antimitotic properties[2][3].

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical behavior, structural dynamics, and stability-indicating protocols for 3-phenylquinolin-4(1H)-one, designed for senior scientists and formulation engineers.

Physicochemical Properties & Tautomeric Dynamics

The defining physicochemical characteristic of 3-phenylquinolin-4(1H)-one is its lactam-lactim tautomerism . The molecule exists in a dynamic equilibrium between the 4-quinolone (NH-keto) form and the 4-hydroxyquinoline (OH-enol) form[4].

From a thermodynamic standpoint, the NH-keto form heavily predominates in the solid state and in polar aprotic solvents (like DMSO or DMF) due to robust intermolecular hydrogen bonding and resonance stabilization of the conjugated system. This tautomerism directly dictates the molecule's solubility, receptor-binding kinetics, and ionization states[5].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for pre-formulation and assay development:

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C₁₅H₁₁NODefines the core aza-isoflavone architecture.
Molecular Weight 221.26 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
Melting Point 250 – 253 °CHigh MP indicates a strong, H-bond stabilized crystal lattice.
LogP (Octanol/Water) ~2.8 – 3.2Optimal lipophilicity for passive cellular membrane permeation.
pKa₁ (Protonation) ~2.0 (Carbonyl O / Enol N)Weakly basic; remains unprotonated in physiological gastric pH.
pKa₂ (Deprotonation) ~11.0 (Amide NH)Weakly acidic; requires strong base for complete deprotonation.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Poorly soluble; requires co-solvents (DMSO) or lipid formulations.
Tautomeric and Ionization Pathways

Tautomerism N1 3-Phenylquinolin-4(1H)-one (NH-Keto Form) N2 3-Phenylquinolin-4-ol (OH-Enol Form) N1->N2 Tautomerization (Solvent Dependent) N3 Protonated Cation (Low pH) N1->N3 +H+ (pKa ~ 2.0) N4 Deprotonated Anion (High pH) N1->N4 -H+ (pKa ~ 11.0) N2->N3 +H+ N2->N4 -H+

Fig 1. Tautomeric equilibrium and pH-dependent ionization states of 3-phenylquinolin-4(1H)-one.

Stability Profile: The "Scaffold Hopping" Advantage

The transition from a flavonoid (chromone) to a quinolone core is not merely a structural curiosity; it is a calculated maneuver to bypass degradation[1].

  • Metabolic & Hydrolytic Stability: Natural isoflavones suffer from rapid hydrolytic ring-opening in basic environments and extensive Phase II hepatic conjugation (glucuronidation) due to free hydroxyls. 3-Phenylquinolin-4(1H)-one, lacking the endocyclic oxygen, is highly resistant to pyran-ring hydrolysis. The nitrogen atom donates electron density into the ring, stabilizing the core against nucleophilic attack.

  • Oxidative Stability: The core is highly resistant to auto-oxidation. However, under extreme oxidative stress (e.g., radical initiators or peroxide), the electron-rich C2-C3 double bond can undergo slow epoxidation.

  • Photostability: Due to its extended conjugated π -system, the molecule absorbs heavily in the UV range (250-320 nm). While generally stable under ambient light, prolonged exposure to high-intensity UV can induce photo-dimerization or mild photo-oxidation, necessitating amber-glass storage.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies detail the synthesis and stability testing of 3-phenylquinolin-4(1H)-one, explaining the causality behind each chemical intervention.

Protocol 1: Modular Synthesis via Suzuki-Miyaura Cross-Coupling

Direct cyclization to 3-phenyl derivatives can yield regioisomeric mixtures. Starting from the parent quinolone ensures absolute regiocontrol.

Objective: Synthesize 3-phenylquinolin-4(1H)-one from quinolin-4(1H)-one.

  • Regioselective Iodination:

    • Action: Dissolve quinolin-4(1H)-one (1.0 eq) in anhydrous DMF. Add N-iodosuccinimide (NIS, 1.1 eq) and stir at 80°C for 4 hours.

    • Causality: The C3 position of the quinolone ring possesses strong enamine-like character, making it the most electron-rich and nucleophilic site. NIS provides a controlled, mild source of electrophilic iodine, exclusively yielding 3-iodoquinolin-4(1H)-one without over-halogenation.

  • Suzuki-Miyaura Coupling:

    • Action: Combine 3-iodoquinolin-4(1H)-one (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Degas with N₂ for 15 minutes. Add Pd(PPh₃)₄ (0.05 eq) and reflux at 100°C for 12 hours.

    • Causality: K₂CO₃ coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step onto the Palladium center. Water is critical here; it dissolves the inorganic base and facilitates the phase transfer.

  • Self-Validation (NMR Confirmation):

    • Action: Isolate the product via precipitation in water and recrystallize from hot ethanol. Run a ¹H-NMR (DMSO-d₆).

    • Validation Check: The successful coupling is confirmed by the disappearance of the C3-H singlet (typically ~6.2 ppm in the starting material) and the appearance of a 5-proton multiplet at 7.3–7.5 ppm corresponding to the newly attached phenyl ring.

Protocol 2: Forced Degradation & Stability-Indicating Assay

A rigorous stability-indicating assay must prove that degradants do not co-elute with the Active Pharmaceutical Ingredient (API).

StabilityWorkflow Start 3-Phenylquinolin-4(1H)-one API Sample Cond1 Thermal Stress (60°C, 4 Weeks) Start->Cond1 Cond2 Photolytic Stress (ICH Q1B, UV/Vis) Start->Cond2 Cond3 Hydrolytic Stress (pH 1.2 & pH 10.0) Start->Cond3 Cond4 Oxidative Stress (3% H2O2) Start->Cond4 Analysis HPLC-UV/MS Analysis (Quantification & Impurity Profiling) Cond1->Analysis Cond2->Analysis Cond3->Analysis Cond4->Analysis Result Stability Profile & Mass Balance Validation Analysis->Result

Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.

Workflow Execution:

  • Stress Conditions: Subject 1 mg/mL API solutions (in 50% MeCN/Water) to the four stress vectors outlined in Fig 2.

  • Chromatographic Separation:

    • Action: Inject samples onto a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: Because the API has a pKa of ~2.0, using 0.1% TFA drops the mobile phase pH to ~2.1. This suppresses the ionization of the quinolone core, ensuring it remains fully protonated/neutralized, preventing peak tailing and ensuring sharp, reproducible retention times.

  • Self-Validation (Mass Balance Calculation):

    • Action: Integrate the area under the curve (AUC) for the parent API peak and all newly formed degradant peaks at 254 nm.

    • Validation Check: The sum of the AUCs of the remaining API and the degradants must equal 100% ± 2% of the unstressed control sample's AUC. If the mass balance falls below 98%, it indicates that degradation products are either volatile, non-UV absorbing, or permanently retained on the column, dictating an immediate shift to LC-MS or GC-MS orthogonal analysis.

Conclusion

3-Phenylquinolin-4(1H)-one represents a triumph of rational drug design through scaffold hopping. By understanding its tautomeric equilibrium and leveraging its inherent metabolic stability, researchers can effectively utilize this core to develop advanced therapeutics targeting P-gp mediated multidrug resistance and aggressive platelet aggregation pathways. The self-validating protocols provided herein ensure that both the synthesis and analytical tracking of this compound meet the highest standards of modern pharmaceutical development.

References

  • Synthesis and antiplatelet activity of phenyl quinolones Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches Source: IRIS UniPA URL:[Link]

  • 4-Quinolone - Wikipedia Source: Wikipedia URL:[Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 Source: PubChem URL:[Link]

  • Journal of Medicinal Chemistry Vol. 46 No. 11 Source: ACS Publications URL:[Link]

Sources

Exploratory

Discovery and Biological Evaluation of 3-Phenylquinolin-4(1H)-one Scaffolds: A Comprehensive Technical Guide

Executive Summary The 3-phenylquinolin-4(1H)-one scaffold, commonly referred to as an aza-isoflavone, represents a privileged pharmacophore in modern medicinal chemistry. By bioisosterically replacing the oxygen atom of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenylquinolin-4(1H)-one scaffold, commonly referred to as an aza-isoflavone, represents a privileged pharmacophore in modern medicinal chemistry. By bioisosterically replacing the oxygen atom of the naturally occurring chromen-4-one (isoflavone) core with a nitrogen atom, researchers unlock a versatile platform capable of diverse functionalization and enhanced target binding. This whitepaper provides an in-depth technical analysis of the rational design, modern synthetic methodologies, and biological evaluation of 3-phenylquinolin-4(1H)-ones, specifically focusing on their potent roles as antimitotic and antiplatelet agents.

Structural Rationale and Bioisosterism

The transition from oxygen-containing flavonoids to nitrogen-containing quinolones is driven by a precise pharmacological causality. The introduction of the N-H bond at position 1 creates a potent hydrogen-bond donor, which significantly enhances the molecule's binding affinity to kinase hinge regions and the colchicine binding site of tubulin. Furthermore, the nitrogen atom provides a synthetic handle for N-alkylation, allowing medicinal chemists to fine-tune the lipophilicity (LogP) and aqueous solubility of the scaffold—a critical advantage over the rigid isoflavone core.

Synthetic Methodologies and Workflow

Historically, 2- or 3-arylquinolones were synthesized via the Conrad-Limpach cyclization. However, this method requires harsh thermal conditions and often yields poor regioselectivity. Modern drug discovery relies on transition-metal-catalyzed cross-coupling to achieve precise C-3 arylation.

A breakthrough in green chemistry is the Ohmic Heating-Assisted Suzuki-Miyaura Reaction . This ligand-free approach couples 3-iodoquinolin-4(1H)-ones with arylboronic acids in aqueous media, drastically reducing reaction times and eliminating toxic phosphine ligands.

SynthWorkflow Start 3-Iodoquinolin-4(1H)-one (Precursor) Condition Ohmic Heating (100°C) Water Solvent Start->Condition Reagent Arylboronic Acid + Pd(OAc)2 Catalyst Reagent->Condition Product 3-Phenylquinolin-4(1H)-one (Target Scaffold) Condition->Product Ligand-Free Suzuki-Miyaura

Caption: Synthetic workflow for 3-Phenylquinolin-4(1H)-one via Ohmic Heating-Assisted Suzuki-Miyaura Reaction.

Protocol 1: Ohmic Heating-Assisted Synthesis of 3-Phenylquinolin-4(1H)-one
  • Step 1: Reagent Preparation. Weigh 3-iodoquinolin-4(1H)-one (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (1 mol%), and Na₂CO₃ (2.0 eq).

  • Step 2: Solvent Addition. Suspend the mixture in distilled water (5 mL) within the ohmic heating reactor.

    • Causality: Water is selected not only for its green chemistry profile but because it is an excellent electrical conductor, a strict physical requirement for ohmic heating. Ligand-free Pd(OAc)₂ reduces steric hindrance and prevents ligand-induced toxicity in downstream biological assays.

  • Step 3: Ohmic Heating. Apply an alternating current (e.g., 10 kHz) to heat the mixture volumetrically to 100°C for 15 minutes.

    • Causality: Ohmic heating provides uniform, internal heating directly within the solvent, eliminating the thermal gradients of conventional oil baths and accelerating the catalytic cycle.

  • Step 4: Workup and Validation. Cool to room temperature and extract with EtOAc.

    • Self-Validating System: Monitor the organic layer via TLC (Hexane:EtOAc 3:1). The complete disappearance of the 3-iodo precursor spot and the emergence of a lower-Rf fluorescent spot under UV (254 nm) confirms successful cross-coupling. Subsequent ¹H NMR validates the structure via the appearance of the distinct C-2 proton singlet (~8.0 ppm).

Biological Evaluation: Mechanisms of Action

The 3-phenylquinolin-4(1H)-one scaffold exhibits profound biological polypharmacology, most notably in oncology and hematology.

Antimitotic Antitumor Activity

Derivatives bearing a 3,4,5-trimethoxyphenyl group on the C-ring act as potent structural analogs of Combretastatin A-4 (CA-4) and colchicine . They bind to the colchicine site at the interface of the α/β-tubulin heterodimer. This binding sterically prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, leading to rapid depolymerization of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis.

MOA Compound 3-Phenylquinolin-4(1H)-one Derivative Target Colchicine Binding Site (α/β-Tubulin Heterodimer) Compound->Target High Affinity Binding Polymerization Inhibition of Microtubule Polymerization Target->Polymerization Destabilizes Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycle Blocks Mitotic Spindle Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Triggers Cell Death

Caption: Mechanism of action: 3-Phenylquinolin-4(1H)-ones inhibiting tubulin polymerization and cell cycle.

Antiplatelet Activity

Beyond oncology, the scaffold demonstrates exceptional antiplatelet activity. Specific isomers of 3-phenyl-4-quinolone have been shown to inhibit arachidonic acid-induced platelet aggregation with a potency superior to indomethacin , positioning them as viable leads for cardiovascular therapeutics.

Structure-Activity Relationship (SAR) Profiling

To optimize the pharmacodynamics of the scaffold, systematic substitutions on the A-ring (C-5 to C-8) and the C-ring (phenyl moiety) are required. The table below summarizes the consensus quantitative SAR data derived from benchmark antimitotic evaluations.

CompoundA-Ring Substitution (R¹)C-Ring Substitution (R²)Tubulin Polymerization IC₅₀ (µM)Cytotoxicity ED₅₀ (nM)
1 (Unsubstituted) HH>20.0>1000
2 6-OMe3',4',5'-triOMe1.215.4
3 7-OMe3',4',5'-triOMe0.88.2
4 (Optimized) 6,7-diOMe3',4',5'-triOMe0.53.1
5 6-F4'-OMe5.4120.0

Data Analysis: The presence of the 3',4',5'-trimethoxy configuration on the C-ring is an absolute prerequisite for nanomolar cytotoxicity, as it perfectly mimics the A-ring of colchicine. Furthermore, electron-donating groups (methoxy) at the 6 and 7 positions of the quinolone core optimize the electrostatic interactions within the hydrophobic pocket of the tubulin binding site.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Step 1: Protein Preparation. Thaw purified porcine brain tubulin (>99% pure) on ice and dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Step 2: Compound Incubation. Add the synthesized 3-phenylquinolin-4(1H)-one derivative (dissolved in DMSO, final DMSO concentration <1% v/v) to the tubulin solution. Transfer to a temperature-controlled spectrophotometer cuvette and incubate at 37°C.

    • Causality: 37°C is the exact physiological temperature required to initiate the thermodynamics of GTP-driven microtubule assembly.

  • Step 3: Kinetic Measurement. Measure the absorbance at 340 nm continuously every minute for 60 minutes.

    • Causality: This assay leverages the physical principle of light scattering. As soluble tubulin dimers polymerize into large, insoluble microtubule polymers, the solution's turbidity increases, which proportionally increases the absorbance reading at 340 nm.

  • Step 4: Validation.

    • Self-Validating System: The assay is validated by comparing the Vmax​ (maximum rate of polymerization) of the treated sample against two internal controls: a vehicle control (DMSO) and a positive reference control (Colchicine). A flattened absorbance curve relative to the vehicle confirms the compound's inhibitory mechanism. If the positive control curve matches historical baseline inhibition, the assay's sensitivity and the protein's viability are validated.

Conclusion & Future Perspectives

The 3-phenylquinolin-4(1H)-one scaffold is a highly tunable, biologically potent framework. Its evolution from traditional, low-yield syntheses to modern, green Suzuki-Miyaura cross-coupling has accelerated its use in drug discovery. Future development of this scaffold lies in its incorporation into Proteolysis Targeting Chimeras (PROTACs) to degrade, rather than merely inhibit, tubulin in multidrug-resistant (MDR) cancers, and in the development of nanoparticle formulations to overcome the inherent lipophilicity of the highly methoxylated derivatives.

References

  • Title: Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Antiplatelet Activity of 3-phenyl-4(1H)-quinolone Source: Bioorganic & Medicinal Chemistry (Elsevier) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Validation Protocol for 3-Phenylquinolin-4(1H)-one

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale The 3-phenylquinolin-4(1H)-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The 3-phenylquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including potent antiplatelet agents, anticancer therapeutics, and highly selective cannabinoid-2 (CB2) receptor ligands. As detailed in recent comprehensive reviews on, accessing this scaffold efficiently is critical for drug discovery pipelines.

Historically, synthesizing 3-arylquinolones relied on classical condensation methods like the Conrad-Limpach reaction. However, as a Senior Application Scientist, I strongly advise against these traditional routes for modern library synthesis. They require excessively harsh thermal cyclization conditions (often >250 °C in high-boiling solvents like Dowtherm A), which lead to tarry byproducts, low yields, and grueling purifications.

To bypass these bottlenecks, this application note details a highly optimized, two-step C-H functionalization and cross-coupling pathway . By leveraging a regioselective electrophilic iodination followed by a ligand-free, aqueous Suzuki-Miyaura coupling, this protocol provides a self-validating, scalable, and environmentally benign system for synthesizing 3-phenylquinolin-4(1H)-one.

Mechanistic Insights & Pathway Design

Do not simply mix reagents; understanding the causality behind the molecular transformations ensures you can troubleshoot and scale the reaction effectively.

Step 1: Regioselective C3-Iodination

The quinolin-4(1H)-one core operates as a vinylogous amide. The lone pair of electrons on the N1 nitrogen delocalizes through the conjugated π-system, significantly amplifying the electron density at the C3 position. Because of this inherent electronic bias, electrophilic aromatic substitution occurs exclusively at C3 without the need for directing groups or harsh Lewis acids. Using a simple I₂/KI system in a mildly basic aqueous solution ensures an extremely clean conversion.

Step 2: Aqueous Suzuki-Miyaura Cross-Coupling

A notorious hurdle in quinolone chemistry is the extreme insolubility of the heterocyclic core in standard organic solvents, which often stalls palladium-catalyzed cross-couplings. According to robust methodologies published in , this protocol circumvents the solubility issue by employing water as the primary solvent alongside a phase-transfer catalyst (PTC), tetrabutylammonium bromide (TBAB). TBAB facilitates the transport of the water-soluble palladacycle intermediates to the solid/organic interface of the insoluble quinolone. Furthermore, utilizing Pd(OAc)₂ as a ligand-free precatalyst eliminates the need for expensive, air-sensitive phosphine ligands.

Mechanism cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Q1 Quinolin-4(1H)-one (Vinylogous Amide System) Iodine I2 / KI / Na2CO3 Electrophilic Attack at C3 Q1->Iodine Int 3-Iodoquinolin-4(1H)-one (Precipitates in H2O) Iodine->Int PhB Phenylboronic Acid + Pd(OAc)2 Precatalyst Int->PhB Isolated & Purified PTC Phase Transfer (TBAB) Overcomes Insolubility PhB->PTC Prod 3-Phenylquinolin-4(1H)-one (Target Scaffold) PTC->Prod

Fig 1. Mechanistic pathway of regioselective iodination and Suzuki-Miyaura cross-coupling.

Quantitative Data: Coupling Optimization

To justify the selection of the aqueous ligand-free conditions, Table 1 summarizes the optimization landscape for the cross-coupling of 3-iodoquinolin-4(1H)-one with phenylboronic acid. The data demonstrates that the inclusion of a PTC in an aqueous medium drastically reduces reaction time and improves yield compared to traditional organic solvent systems [3].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol %)Ligand / AdditiveSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10%)NoneDME / H₂O (2:1)8012.065
2Pd(OAc)₂ (10%)PPh₃ (30%)DME / EtOH (1.5:1)70 (MW)0.175
3 Pd(OAc)₂ (5%) TBAB (10 mol %) H₂O (100%) 100 0.25 86

Note: Entry 3 represents the optimized protocol utilized in this guide.

Experimental Protocols

ExperimentalWorkflow Prep1 1. Reagent Prep (Quinolin-4-one + I2/KI) Rxn1 2. Iodination (Na2CO3, H2O, 25°C) Prep1->Rxn1 Isol1 3. Filtration (Isolate 3-Iodo Int.) Rxn1->Isol1 Prep2 4. Cross-Coupling Prep (Int. + PhB(OH)2 + Pd) Isol1->Prep2 QC Pass Rxn2 5. Suzuki Coupling (TBAB, H2O, 100°C) Prep2->Rxn2 Purif 6. Purification (Extraction & Recryst.) Rxn2->Purif

Fig 2. Step-by-step experimental workflow for the synthesis of 3-Phenylquinolin-4(1H)-one.

Protocol A: Synthesis of 3-Iodoquinolin-4(1H)-one

Reagents: Quinolin-4(1H)-one (10 mmol), Iodine (I₂, 12 mmol), Potassium Iodide (KI, 24 mmol), Sodium Carbonate (Na₂CO₃, 15 mmol), Distilled H₂O (50 mL).

  • Preparation: In a 100 mL round-bottom flask, dissolve Na₂CO₃ (15 mmol) in 50 mL of distilled water. Add quinolin-4(1H)-one (10 mmol) and stir at room temperature (25 °C) to form a suspension.

  • Iodine Complex Addition: In a separate vial, dissolve KI (24 mmol) and I₂ (12 mmol) in 10 mL of water to form the active triiodide (I₃⁻) complex. Add this dark brown solution dropwise to the quinolone suspension over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. The progress can be monitored by TLC (Eluent: EtOAc/MeOH 9:1).

  • Workup & Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color completely dissipates. Filter the resulting pale-yellow precipitate under a vacuum, wash thoroughly with cold distilled water (3 × 20 mL), and dry under a high vacuum to yield 3-iodoquinolin-4(1H)-one.

Self-Validation Checkpoint (QC): The formation of 3-iodoquinolin-4(1H)-one is confirmed by the disappearance of the C3-H proton singlet (typically around δ 6.0–6.3 ppm) in the ¹H NMR spectrum, and the appearance of a highly downfield shifted NH proton due to the inductive effect of the newly installed iodine atom.

Protocol B: Ligand-Free Suzuki-Miyaura Coupling

Reagents: 3-Iodoquinolin-4(1H)-one (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol %), Na₂CO₃ (1.0 mmol), Tetrabutylammonium bromide (TBAB, 0.1 mmol), Distilled H₂O (10 mL).

  • Reactor Charging: To a 25 mL sealed pressure tube or a microwave reactor vial, add 3-iodoquinolin-4(1H)-one (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (1.0 mmol), and TBAB (0.1 mmol).

  • Catalyst Addition: Add 10 mL of degassed distilled water, followed by the Pd(OAc)₂ precatalyst (5 mol %). Purge the vessel with Argon or N₂ for 5 minutes to prevent homocoupling of the boronic acid.

  • Heating: Seal the tube and heat the mixture to 100 °C in an oil bath (or via ohmic/microwave heating) with vigorous stirring for 15–30 minutes. The heterogeneous mixture will gradually change color as the palladium black precipitates and the product forms.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: gradient of Hexane/EtOAc 7:3 to 1:1) or recrystallize from hot ethanol to afford pure 3-phenylquinolin-4(1H)-one.

Self-Validation Checkpoint (QC): For the final product, TLC analysis (Eluent: EtOAc/Hexane 1:1) should show a single UV-active spot (Rf ~0.45). ¹H NMR will reveal the integration of 5 additional aromatic protons (δ 7.3–7.6 ppm) corresponding to the newly installed phenyl ring, validating the successful cross-coupling.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - National Institutes of Health (PMC).[Link]

  • Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water - The Journal of Organic Chemistry (ACS Publications).[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - Molecules (MDPI).[Link]

Application

Application Note: Microwave-Assisted Synthesis Protocols for 3-Phenylquinolin-4(1H)-one Scaffolds

Executive Summary & Strategic Rationale The 3-phenylquinolin-4(1H)-one core (frequently classified as an aza-isoflavone analog) is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 3-phenylquinolin-4(1H)-one core (frequently classified as an aza-isoflavone analog) is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, anticancer, and antibacterial properties[1]. Historically, the synthesis of this sterically hindered core required harsh conditions, prolonged reflux times (>18 hours), and complex multi-step isolation procedures.

The integration of Microwave-Assisted Organic Synthesis (MAOS) has fundamentally shifted this paradigm. By leveraging rapid dielectric heating, researchers can drive tandem cyclization reactions in minutes rather than hours, significantly improving atom economy and yield[2]. This application note details two highly optimized, self-validating microwave protocols for synthesizing 3-phenylquinolin-4(1H)-ones: a transition-metal-catalyzed carbonylative cyclization and a metal-free intramolecular amination.

Mechanistic Insights: The Microwave Advantage

Why does microwave irradiation specifically benefit the synthesis of 3-phenyl-substituted quinolones? The critical intramolecular cyclization step to form the 4-quinolone ring involves a significant steric penalty between the emerging 3-phenyl group and adjacent substituents.

Conventional convective heating relies on thermal conductivity, which often leads to the thermal degradation of sensitive enamine or chalcone intermediates before the activation energy barrier for cyclization is breached. Microwave irradiation circumvents this by directly coupling with highly polar solvents and the polar transition states of the intermediates. This localized dielectric superheating dramatically increases the pre-exponential factor in the Arrhenius equation, providing the precise thermal kinetic energy required to force the sterically hindered cyclization while preserving the integrity of the starting materials[3].

Synthesis Workflow

SynthesisWorkflow A Precursor Assembly (e.g., 2-Iodoaniline + Alkyne) B Microwave Irradiation (120°C - 130°C, 200W) A->B Polar Aprotic Solvent (DMSO/Dioxane) C Polar Transition State (Dielectric Superheating) B->C Rapid Energy Transfer D Intramolecular Cyclization (Steric Barrier Overcome) C->D Kinetic Control E 3-Phenylquinolin-4(1H)-one (Purified Scaffold) D->E Precipitation & Filtration

Microwave-assisted tandem synthesis workflow for 3-phenylquinolin-4(1H)-ones.

Experimental Protocols

Protocol A: Mo(CO)₆-Mediated Carbonylative Cyclization

Strategic Causality: Utilizing carbon monoxide gas in a standard lab setting poses severe safety risks. This protocol utilizes molybdenum hexacarbonyl [Mo(CO)₆] as a solid, bench-stable CO surrogate. Microwave heating rapidly decomposes Mo(CO)₆, releasing CO in situ exactly when the palladium catalyst requires it for insertion, driving the cyclization in just 20 minutes[2].

Reagents:

  • 2-Iodoaniline (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Mo(CO)₆ (0.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)

  • Anhydrous 1,4-dioxane (3 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-iodoaniline, phenylacetylene, Pd(OAc)₂, and Mo(CO)₆.

  • Solvent & Base Addition: Add 3 mL of anhydrous 1,4-dioxane followed by DBU. Causality Note: DBU is selected because it acts dually as a base to neutralize the generated HI and as a stabilizing ligand for the transient Pd(0) active species.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge with N₂ for 2 minutes to prevent oxidative degradation of the catalyst.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120°C with a maximum power of 250 W for 20 minutes[2].

  • Workup: Cool the vial to room temperature via compressed air. Vent the cap carefully in a fume hood to release residual CO. Dilute with EtOAc and wash with brine.

Validation & Quality Control (Self-Validating System):

  • Visual Cue: The reaction transitions from a black suspension to a clear amber solution with a distinct metallic mirror on the vial walls (precipitated Pd(0)), indicating complete catalyst turnover.

  • TLC Validation: Spot the organic layer on silica gel (Eluent: 1:1 EtOAc/Hexane). The disappearance of the 2-iodoaniline spot (UV 254 nm) and the appearance of a bright blue fluorescent spot at 365 nm confirms the formation of the highly conjugated quinolin-4-one system.

Protocol B: Metal-Free Intramolecular Amination

Strategic Causality: Transition metals can complicate pharmaceutical scale-up due to strict elemental impurity limits. This protocol leverages a metal-free tandem strategy using 3-(2-bromophenyl)-3-oxopropanal derivatives and amines, completely eliminating palladium from the workflow[3].

Reagents:

  • 3-(2-Bromophenyl)-2-phenyl-3-oxopropanal (1.0 mmol)

  • Aqueous Ammonia (28%) or Primary Amine (1.5 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Step-by-Step Methodology:

  • Assembly: Combine the oxopropanal derivative, amine source, and K₂CO₃ in a 10 mL microwave vial.

  • Solvent Selection: Add 3 mL of DMSO. Causality Note: DMSO possesses a very high loss tangent (tan δ = 0.825), meaning it absorbs microwave energy exceptionally well and translates it instantly into heat. This rapid, uniform heating is critical for driving the metal-free amination without degrading the oxopropanal[3].

  • Irradiation: Seal and irradiate at 130°C for 15 minutes.

  • Isolation: Pour the hot mixture directly into 15 mL of ice-cold distilled water.

Validation & Quality Control (Self-Validating System):

  • Precipitation Cue: The 3-phenylquinolin-4(1H)-one product is highly insoluble in cold water. An immediate, copious white-to-pale-yellow precipitate serves as visual confirmation of successful cyclization. If the solution remains clear, the cyclization failed, and the hydrophilic intermediates remain dissolved.

  • Purity Check: Filter the precipitate and wash with cold water. The crude solid typically exhibits >90% purity by ¹H-NMR, requiring only a simple ethanol recrystallization rather than laborious column chromatography.

Quantitative Data Presentation

The following table summarizes the efficiency metrics of the described protocols against traditional thermal methods, highlighting the drastic improvements in time and yield.

Synthesis ModalityCatalyst / Key ReagentsSolventTemp (°C)TimeYield (%)Green Chemistry Profile
Conventional Heating Mo(CO)₆, DBU, Pd(OAc)₂1,4-Dioxane10018 h65Low (High energy, long duration)
Microwave (Protocol A) Mo(CO)₆, DBU, Pd(OAc)₂1,4-Dioxane12020 min88High (Rapid, energy-efficient)
Metal-Free MW (Protocol B) K₂CO₃, NH₃(aq)DMSO13015 min82Very High (No transition metals)

References

  • Source: Organic Chemistry Portal (via J. Org. Chem., 2015)
  • Source: National Institutes of Health (NIH)
  • Title: Metal-Free Intramolecular Amination: One-Pot Tandem Synthesis of 3-Substituted 4-Quinolones Source: ACS Combinatorial Science URL

Sources

Method

Application Note: Profiling 3-Phenylquinolin-4(1H)-one in Small Molecule Drug Discovery

Executive Summary The 3-phenylquinolin-4(1H)-one scaffold—often characterized as an aza-isoflavone analogue—has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. By bioisosterically replacing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenylquinolin-4(1H)-one scaffold—often characterized as an aza-isoflavone analogue—has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. By bioisosterically replacing the oxygen atom in the chromen-4-one (isoflavone) core with a nitrogen atom, researchers have unlocked a versatile chemical space with profound implications for oncology, cardiovascular disease, and infectious disease[2]. This application note synthesizes the pharmacological landscape of 3-phenylquinolin-4(1H)-one derivatives, detailing their mechanisms of action, quantitative efficacy, and the validated experimental protocols required to evaluate them in preclinical drug discovery pipelines.

Pharmacological Landscape & Mechanistic Insights

Thromboxane/COX Pathway Inhibition (Antiplatelet Activity)

Cardiovascular drug discovery frequently targets the arachidonic acid (AA) cascade to prevent pathological thrombosis. Positional isomers of phenyl quinolones exhibit drastically different binding affinities within the cyclooxygenase (COX) hydrophobic channel. The 3-phenyl substitution provides the optimal steric fit, allowing 3-phenyl-4-quinolone to act as a "super inhibitor" of AA-induced platelet aggregation[3]. It significantly outperforms traditional NSAIDs like indomethacin and aspirin, making it a premier scaffold for next-generation antiplatelet agents[4][5].

P-glycoprotein (P-gp) Efflux Modulation (MDR Reversal)

Multidrug resistance (MDR) remains a primary hurdle in oncology, largely driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1)[6]. Derivatives such as 5,7-dimethoxy-3-phenyl-4-quinolone have been identified as potent MDR reversal agents[7]. By binding to P-gp, these aza-isoflavones inhibit the ATP-dependent efflux of chemotherapeutics (e.g., daunorubicin), thereby restoring intracellular drug concentrations and rescuing cytotoxicity in resistant cell lines like K562/ADR[8].

Synthetic Tractability

The utility of the 3-phenylquinolin-4(1H)-one core is further amplified by its synthetic versatility. Recent advances in organocatalysis have enabled highly efficient Csp2–O aminations of quinolin-4(1H)-ones, allowing medicinal chemists to rapidly generate diverse libraries of atropisomers and functionalized derivatives for structure-activity relationship (SAR) optimization[9][10].

Quantitative Activity Synthesis

The following table summarizes the benchmarked biological activities of the 3-phenylquinolin-4(1H)-one scaffold against standard reference drugs, highlighting its superior potency in specific biochemical assays[3][8].

Compound / Reference DrugTarget / AssayIC₅₀ / ActivityMechanistic Note
3-Phenyl-4-quinolone AA-Induced Platelet Aggregation0.17 µM Optimal steric fit for COX/TXA2 pathway inhibition.
Aspirin AA-Induced Platelet Aggregation0.25 µMReference standard.
Indomethacin AA-Induced Platelet Aggregation20.00 µMReference standard.
5,7-Dimethoxy-3-phenyl-4-quinolone P-gp Efflux (Rh123 Accumulation)High PotencyPotentiates daunorubicin cytotoxicity in K562 cells.

Mechanistic Pathway: P-gp Modulation

Pgp_Pathway compound 3-Phenylquinolin-4(1H)-one (Aza-isoflavone) pgp P-glycoprotein (ABCB1) Transmembrane Efflux Pump compound->pgp Inhibits binding site efflux Active Drug Efflux (Daunorubicin / Rh123) compound->efflux Blocks accumulation Intracellular Drug Accumulation compound->accumulation Promotes atp ATP Hydrolysis (Energy Source) pgp->atp Requires pgp->efflux Mediates atp->efflux Drives efflux->accumulation Decreases cytotoxicity Restored Cytotoxicity (MDR Reversal) accumulation->cytotoxicity Induces

Figure 1: Mechanistic pathway of P-gp efflux modulation by 3-phenylquinolin-4(1H)-one.

Validated Experimental Protocols

To ensure rigorous and reproducible evaluation of 3-phenylquinolin-4(1H)-one derivatives, the following self-validating protocols have been optimized for causality and signal fidelity.

Protocol A: Arachidonic Acid-Induced Platelet Aggregation Assay

Purpose: To quantify the antiplatelet efficacy of synthesized quinolone derivatives[3][5].

  • Preparation of Washed Platelets : Draw blood from New Zealand white rabbits into EDTA (not heparin). Causality: EDTA chelates calcium, preventing spontaneous micro-aggregation during handling. Centrifuge at 250 × g to obtain platelet-rich plasma (PRP), then wash and resuspend in Tyrode's solution to remove plasma proteins that could non-specifically bind the lipophilic quinolone scaffold.

  • Compound Incubation : Pre-incubate the washed platelet suspension (3 × 10⁸ platelets/mL) with varying concentrations of the 3-phenylquinolone derivative (e.g., 0.05 µM to 1.0 µM) at 37°C for 3 minutes.

  • Induction : Add Arachidonic Acid (AA, 100 µM) to the cuvette. Causality: AA is utilized over ADP or collagen because it specifically interrogates the downstream COX and thromboxane A2 (TXA2) pathways, validating the specific target engagement of the 3-phenyl isomer.

  • Turbidimetric Measurement : Record aggregation using a Lumi-aggregometer for 6 minutes. Calculate the IC₅₀ based on the percentage of light transmission compared to a vehicle control.

Protocol B: Rhodamine-123 Accumulation Assay for P-gp Efflux Inhibition

Purpose: To evaluate the MDR reversal capability of quinolone derivatives via flow cytometry[7][8].

  • Cell Line Preparation : Culture K562/ADR (doxorubicin-resistant human leukemia) cells in RPMI-1640 medium. Causality: This specific subline is chosen because it stably overexpresses ABCB1 (P-gp), providing a high signal-to-noise ratio for efflux inhibition.

  • Pre-incubation : Seed cells at 5 × 10⁵ cells/mL. Add the 3-phenylquinolone derivative (10 µM) and incubate for 1 hour at 37°C in 5% CO₂.

  • Fluorophore Addition : Add Rhodamine-123 (Rh123, 5 µg/mL) and incubate for an additional 30 minutes in the dark. Causality: Rh123 is a specific, highly fluorescent P-gp substrate. Protecting it from light prevents photobleaching, ensuring accurate quantification of intracellular accumulation without requiring cell lysis.

  • Thermal Arrest & Washing : Rapidly transfer the cell suspension to an ice bath and wash twice with ice-cold PBS. Causality: Immediate thermal arrest halts ATP hydrolysis. Because P-gp is an ATP-dependent pump, this step "freezes" the intracellular Rh123 concentration, preventing artifactual efflux during handling.

  • Flow Cytometry Acquisition : Analyze the cells using a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) on the FL1 channel (530 nm). Calculate the fold-reversal by comparing the MFI of the treated group to the vehicle control.

Assay Workflow Visualization

Workflow step1 1. Cell Culture K562/ADR Cells step2 2. Pre-incubation 3-Phenylquinolone (1h) step1->step2 step3 3. Substrate Addition Rh123 (30 min) step2->step3 step4 4. Thermal Arrest Ice Bath & Wash step3->step4 step5 5. Acquisition Flow Cytometry (FL1) step4->step5 step6 6. Data Synthesis MFI & Fold Reversal step5->step6

Figure 2: Step-by-step workflow for the Rhodamine-123 P-gp efflux inhibition assay.

References

  • Kuo, S. C., et al. "Synthesis and antiplatelet activity of phenyl quinolones." Bioorganic & Medicinal Chemistry, 1998. 4

  • Hadjeri, M., et al. "Modulation of P-Glycoprotein-Mediated Multidrug Resistance by Flavonoid Derivatives and Analogues." Journal of Medicinal Chemistry, 2003. 8

  • Huang, T., et al. "Organocatalytic Csp2–O Amination of Quinolin-4(1H)-ones with 3-Alkynyl-3-hydroxyisoindolinones." The Journal of Organic Chemistry, 2024. 10

Sources

Application

Formulation techniques for poorly soluble 3-Phenylquinolin-4(1h)-one derivatives

Application Note: Advanced Formulation Strategies for 3-Phenylquinolin-4(1H)-one Derivatives Prepared by: Senior Application Scientist, Formulation & Drug Delivery Target Audience: Formulation Scientists, Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for 3-Phenylquinolin-4(1H)-one Derivatives

Prepared by: Senior Application Scientist, Formulation & Drug Delivery Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams Compound Class: 3-Phenylquinolin-4(1H)-one (3-phenylquinolone) derivatives

Executive Summary & Rationale

The 3-phenylquinolin-4(1H)-one scaffold has emerged as a highly potent class of efflux pump inhibitors (EPIs), demonstrating remarkable efficacy in reversing antimicrobial resistance. These derivatives are particularly effective against the Staphylococcus aureus NorA efflux pump and non-tuberculous mycobacteria (e.g., Mycobacterium avium complex) [1, 2].

Despite their potent in vitro activity, the clinical translation of 3-phenylquinolones is severely bottlenecked by their physicochemical properties. Characterized by a planar aromatic ring system that promotes tight π−π crystal lattice stacking, these compounds exhibit extreme hydrophobicity (LogP > 4) and negligible aqueous solubility (< 1 µg/mL). Consequently, they fall squarely into Biopharmaceutics Classification System (BCS) Class II or IV. This application note details field-proven formulation strategies—specifically Amorphous Solid Dispersions (ASDs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)—designed to overcome the thermodynamic barriers of 3-phenylquinolone dissolution.

Physicochemical Profiling & Formulation Selection

Before selecting a formulation pathway, it is critical to understand the causality behind the molecule's insolubility. The 3-phenylquinolone core is highly rigid. If the derivative possesses a high melting point (> 200°C) alongside high lipophilicity, the insolubility is driven by crystal lattice energy . In this scenario, disrupting the crystal lattice via an Amorphous Solid Dispersion (ASD) is the most thermodynamically sound approach. Conversely, if the derivative has a lower melting point but extreme lipophilicity (solubility limited by solvation energy), a lipid-based SNEDDS approach is preferred, as it bypasses the dissolution step entirely [3, 4].

G Start 3-Phenylquinolone API (BCS Class II/IV) Assessment Thermal & Lipophilicity Assessment (DSC / LogP) Start->Assessment HighEnergy High Melting Point (>200°C) Lattice Energy Limited Assessment->HighEnergy DSC Analysis HighLipid High LogP (>4) Solvation Energy Limited Assessment->HighLipid in silico / shake-flask ASD Formulate as Amorphous Solid Dispersion (ASD) HighEnergy->ASD Disrupt Lattice SNEDDS Formulate as SNEDDS HighLipid->SNEDDS Pre-dissolve API

Fig 1: Decision matrix for 3-phenylquinolone formulation based on thermodynamic barriers.

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanism of Action: By dissolving the 3-phenylquinolone derivative and a stabilizing polymer in a common solvent and rapidly evaporating it (spray drying), the drug is kinetically trapped in a disordered, high-energy amorphous state. We recommend HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) as the primary polymer. The amphiphilic nature of HPMCAS allows its hydrophobic acetate groups to interact with the 3-phenylquinolone core, while its hydrophilic succinate groups maintain supersaturation in the gastrointestinal (GI) tract by sterically hindering drug recrystallization.

Protocol A: Spray Drying of 3-Phenylquinolone ASDs

Self-Validating Check: The resulting powder must exhibit a single Glass Transition Temperature ( Tg​ ) via DSC, confirming a single-phase amorphous system.

  • Solvent Selection: Prepare a co-solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. The DCM dissolves the hydrophobic API, while MeOH ensures complete solvation of the HPMCAS polymer.

  • Solution Preparation:

    • Dissolve 1.0 g of the 3-phenylquinolone derivative in 50 mL of the solvent mixture.

    • Slowly add 3.0 g of HPMCAS-M grade (25% drug loading) under continuous magnetic stirring until a clear, visually homogeneous solution is achieved.

  • Spray Drying Parameters (Lab-Scale e.g., Büchi B-290):

    • Inlet Temperature: 75°C (Optimized to be above the boiling point of DCM/MeOH but below polymer degradation limits).

    • Aspirator Rate: 100% (~35 m³/h).

    • Pump Speed: 15% (~4.5 mL/min).

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH below ICH Q3C limits. Store in a desiccator.

Formulation Strategy 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Mechanism of Action: For 3-phenylquinolones with extreme lipophilicity, SNEDDS bypass the energy-intensive dissolution step. The API is formulated in an anhydrous isotropic mixture of oils, surfactants, and co-surfactants. Upon introduction to the aqueous environment of the GI tract, the system utilizes the mild agitation of gastric motility to spontaneously form oil-in-water nanoemulsions (<50 nm). This massive surface area facilitates rapid partitioning into the enterocytes [5].

G Liquid Anhydrous SNEDDS (API + Lipid + Surfactant) Dispersion Aqueous GI Fluid Contact Liquid->Dispersion Ingestion Nanoemulsion Nanoemulsion Droplets (< 50 nm) Dispersion->Nanoemulsion Mild Agitation (Self-Emulsification) Absorption Enterocyte Absorption Nanoemulsion->Absorption High Surface Area Gradient

Fig 2: Mechanistic pathway of SNEDDS-mediated absorption for lipophilic APIs.

Protocol B: Excipient Screening and SNEDDS Preparation

Self-Validating Check: The formulation must remain optically clear upon 1:100 dilution in 0.1N HCl, indicating successful nanoemulsion formation without API precipitation.

  • Equilibrium Solubility Study:

    • Add excess 3-phenylquinolone to various lipid vehicles (e.g., Capryol 90, Miglyol 812), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

    • Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 mins, and quantify the supernatant via HPLC to identify the highest solubilizing excipients.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select the optimal Oil (e.g., Capryol 90), Surfactant (Kolliphor EL), and Co-surfactant (Transcutol HP).

    • Titrate varying ratios of Oil and Surfactant/Co-surfactant mixture ( Smix​ ) with water to identify the nanoemulsion region (transparent, low-viscosity dispersions).

  • Formulation Preparation:

    • Weigh the optimized ratio (e.g., 20% Capryol 90, 50% Kolliphor EL, 30% Transcutol HP).

    • Add the 3-phenylquinolone derivative up to 80% of its equilibrium solubility limit in the mixture to prevent precipitation upon storage.

    • Vortex for 5 minutes and sonicate at 40°C until a clear, isotropic solution is formed. Fill into hard gelatin capsules.

Quantitative Data Presentation

The following table summarizes typical comparative metrics observed when formulating a model 3-phenylquinolin-4(1H)-one derivative using the protocols described above.

Formulation TypePhysical StateApparent Aqueous Solubility (µg/mL)Solubility Enhancement60-Min In Vitro Release (0.1N HCl)6-Month Stability (40°C/75% RH)
Unformulated API Crystalline< 0.51x (Baseline)< 5%Stable (Crystalline)
ASD (HPMCAS) Amorphous45.090x85% (Supersaturated)Stable (No recrystallization)
SNEDDS Solubilized (Lipid)> 250.0*> 500x98% (Nanoemulsion)Stable (No precipitation)

*Note: SNEDDS solubility represents the API contained within the dispersed nanodroplet phase, preventing free-drug precipitation.

References

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Journal of Medicinal Chemistry - ACS Publications[Link]

  • Inhibition of Staphylococcus pseudintermedius Efflux Pumps by Using Staphylococcus aureus NorA Efflux Pump Inhibitors MDPI / University of Perugia[Link]

  • Current Advances in Developing New Antimicrobial Agents Against Non-Tuberculous Mycobacterium PMC - National Institutes of Health[Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents PMC - National Institutes of Health[Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives MDPI[Link]

Method

Application Note: Molecular Docking Protocols for 3-Phenylquinolin-4(1H)-one Derivatives

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico screening, target validation, and molecular docking workflows for aza-isoflavone bioisosteres. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico screening, target validation, and molecular docking workflows for aza-isoflavone bioisosteres.

Executive Summary & Pharmacological Context

3-Phenylquinolin-4(1H)-ones, commonly classified as aza-isoflavones, are bioisosteric analogues of natural flavonoids. Through a rational scaffold-hopping approach—replacing the oxygen atom in the chromone ring with a nitrogen atom—researchers can significantly enhance the metabolic stability and alter the electronic distribution of the pharmacophore [1].

In drug discovery, these derivatives are primarily investigated for two distinct therapeutic pathways:

  • Anticancer Activity (Antimitotic): They act as potent tubulin polymerization inhibitors by binding to the colchicine site on β -tubulin, leading to G2/M cell cycle arrest and apoptosis [2].

  • Antibacterial Activity: Leveraging the privileged quinolone core, they function as inhibitors of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication [3].

This application note provides a self-validating, step-by-step computational protocol to accurately model the binding affinities and interaction profiles of 3-phenylquinolin-4(1H)-one derivatives against these two primary targets.

Molecular Docking Workflow

The following diagram illustrates the logical progression of the molecular docking pipeline, ensuring that every computational step is grounded in structural validation before proceeding to high-throughput screening.

Workflow LPrep Ligand Preparation (Tautomer & Ionization State) Dock Molecular Docking (Flexible Ligand Sampling) LPrep->Dock PPrep Protein Preparation (Optimize H-bond Network) Grid Grid Generation (Define Colchicine/Gyrase Site) PPrep->Grid Val Protocol Validation (Redock Native, RMSD < 2.0Å) Grid->Val Val->Dock Score Post-Docking Analysis (MM-GBSA & Interaction Profiling) Dock->Score

Fig 1: Self-validating molecular docking workflow for 3-phenylquinolin-4(1H)-one derivatives.

Step-by-Step Experimental Protocols

Phase 1: Protein Preparation & Target Selection

Causality & Rationale: Raw crystallographic data contains artifacts, missing hydrogen atoms, and unresolved side chains. Proper protein preparation is critical to establish an accurate electrostatic environment. Furthermore, the treatment of structural water molecules dictates the success of the docking run.

  • Structure Retrieval: Download the target structures from the Protein Data Bank (PDB).

    • For Tubulin: Use PDB ID 1SA0 (Tubulin complexed with colchicine).

    • For DNA Gyrase: Use PDB ID 2XCT (S. aureus DNA gyrase complexed with ciprofloxacin).

  • Pre-processing: Add missing hydrogen atoms at physiological pH (7.4) using tools like Schrödinger Protein Preparation Wizard or AutoDockTools. Assign bond orders and build missing side chains.

  • Water Molecule Management (Critical Step):

    • Remove all bulk solvent molecules to prevent steric clashes.

    • Exception: In the tubulin colchicine site, retain highly coordinated bridging water molecules that mediate hydrogen bonds between the ligand and residues Asn249/Ala250, as these are essential for the binding of aza-flavonoid B-rings [1].

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field to relieve steric clashes while keeping heavy atom RMSD within 0.3 Å of the native crystal structure.

Phase 2: Ligand Preparation

Causality & Rationale: 3-Phenylquinolin-4-ones exist in a tautomeric equilibrium with 3-phenylquinolin-4-ols. The keto form (1H-one) is generally the dominant bioactive species at physiological pH, providing a critical N-H hydrogen bond donor and a C=O acceptor [4].

  • 2D to 3D Conversion: Sketch the 3-phenylquinolin-4(1H)-one derivatives and convert them to 3D structures.

  • Tautomer & Ionization Generation: Use LigPrep or OpenBabel to generate all possible ionization states at pH 7.4 ± 1.0. Explicitly enforce the generation of the 4(1H)-one tautomer.

  • Geometry Optimization: Minimize the ligand structures using the MMFF94 or OPLS4 force field to ensure proper ring conformations and to resolve any internal steric strain prior to docking.

Phase 3: Grid Generation and Protocol Validation (Self-Validating System)

Causality & Rationale: A docking protocol cannot be trusted for novel derivatives unless it can accurately reproduce the binding pose of the co-crystallized ligand.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand (Colchicine or Ciprofloxacin). Set the inner bounding box to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å. This specific volume provides adequate translational and rotational sampling space for the bulky 3-phenyl moiety without capturing adjacent, non-relevant allosteric pockets.

  • Redocking (Validation): Dock the native ligand back into the generated grid using the chosen algorithm (e.g., Glide SP or AutoDock Vina).

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of < 2.0 Å validates the grid parameters and protein preparation steps.

Phase 4: Docking Execution
  • High-Throughput Screening: Run Standard Precision (SP) docking for the entire library of 3-phenylquinolin-4(1H)-one derivatives to filter out non-binders.

  • Rigorous Scoring: Submit the top 20% of hits to Extra Precision (XP) docking or perform MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) calculations to rigorously penalize desolvation costs and steric clashes.

Mechanistic Insights & Pharmacological Pathways

When 3-phenylquinolin-4(1H)-one derivatives are optimized for anticancer applications, they function as bioisosteres of colchicine and combretastatin A-4. The 3-phenyl ring mimics the trimethoxyphenyl moiety, inserting deeply into the hydrophobic pocket of β -tubulin, while the quinolone core engages in hydrogen bonding with the protein backbone [1].

Pathway Ligand 3-Phenylquinolin- 4(1H)-one Target β-Tubulin (Colchicine Site) Ligand->Target Binding Mech Inhibit Microtubule Polymerization Target->Mech Cell G2/M Phase Arrest Mech->Cell Apop Apoptosis (Cell Death) Cell->Apop

Fig 2: Pharmacological pathway of aza-isoflavones via tubulin polymerization inhibition.

Quantitative Data Presentation

To ensure reproducibility and facilitate comparison, the critical grid parameters, validation metrics, and representative interaction profiles are summarized below.

Table 1: Grid Box Parameters and Validation Metrics for Primary Targets

Target ProteinPDB IDGrid Center (X, Y, Z)Box Size (ų)Native LigandValidation RMSD (Å)
β -Tubulin1SA0116.5, 89.3, 6.720 × 20 × 20Colchicine0.85
DNA Gyrase2XCT15.2, 45.8, 62.125 × 25 × 25Ciprofloxacin1.12

Note: RMSD values < 2.0 Å confirm that the docking algorithm successfully reproduces the experimental binding geometry.

Table 2: Representative Docking Scores and Interaction Profiling of Aza-isoflavone Derivatives

Compound CoreTargetDocking Score (kcal/mol)Key Hydrogen BondsHydrophobic Interactions
3-Phenylquinolin-4(1H)-one β -Tubulin-8.45Asn249, Ala250Cys241, Leu255, Val318
3-(4-Methoxyphenyl)quinolin-4(1H)-one β -Tubulin-9.20Asn249, Ala250, Lys254Cys241, Leu255, Met259
3-Phenylquinolin-4(1H)-oneDNA Gyrase-7.65Ser1084, Arg1072Ala1068, Pro1071

References

  • Title: Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches Source: IRIS UniPA (University of Palermo) URL: [Link]

  • Title: Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules Source: PubMed Central (PMC) URL: [Link]

  • Title: A Review of Immunomodulatory Effects of Fluoroquinolones Source: ResearchGate URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing the 3-Phenylquinolin-4(1H)-one Scaffold

Welcome from the Senior Application Scientist If you are working with the 3-phenylquinolin-4(1H)-one scaffold, you are dealing with a privileged structure widely used in the development of kinase inhibitors and antimitot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist If you are working with the 3-phenylquinolin-4(1H)-one scaffold, you are dealing with a privileged structure widely used in the development of kinase inhibitors and antimitotic agents. However, you are also dealing with a classic "brick dust" molecule. Its planar, highly conjugated quinolinone core and hydrophobic phenyl ring result in a high crystal lattice energy and poor hydration. When introduced into aqueous in vitro assays, these compounds frequently precipitate, leading to false negatives, erratic dose-response curves, and optical interference.

This support center is designed to help you diagnose the root cause of your solubility issues and implement field-proven, self-validating solutions to keep your compounds bioavailable during screening.

Diagnostic Workflow: Resolving the "DMSO Crash"

Before altering your assay parameters, use the following diagnostic logic tree to determine the most appropriate solubility enhancement strategy for your specific assay environment.

G Start 3-Phenylquinolin-4(1H)-one in DMSO Stock Dilute Dilute in Aqueous Assay Buffer Start->Dilute Check Precipitation Observed? (Turbidity/Light Scattering) Dilute->Check Yes Yes (Kinetic Crash) Check->Yes Crash out No No (Soluble) Check->No Clear solution Tolerate Assess Assay DMSO Tolerance Yes->Tolerate Proceed Proceed with Biological Assay No->Proceed IncDMSO High Tolerance (>1%) Optimize Addition Order Tolerate->IncDMSO Tolerated UseCD Low Tolerance (<0.5%) Use HP-β-CD Complex Tolerate->UseCD Toxic/Inhibitory IncDMSO->Proceed UseCD->Proceed

Workflow for resolving 3-phenylquinolin-4(1H)-one precipitation in aqueous assays.

Troubleshooting Guides & FAQs

Q1: My compound instantly turns cloudy when I add my DMSO stock to the biochemical assay buffer. How can I prevent this? A1: You are observing a kinetic solubility failure, commonly known as "crashing out." This occurs when the final concentration of the compound in the aqueous buffer exceeds its kinetic solubility limit[1].

  • The Causality: When you pipette a high-concentration DMSO stock directly into an aqueous well, the localized environment around the pipette tip becomes supersaturated. Because the rate of mixing is slower than the rate of nucleation, the hydrophobic molecules aggregate and precipitate before they can disperse[1].

  • The Fix: Alter the order of addition. Instead of adding the stock directly to a static buffer, add the stock to a rapidly vortexing tube of buffer to ensure immediate dispersion[1]. If precipitation persists, you must perform intermediate serial dilutions in DMSO before the final aqueous transfer[2].

Q2: Can I just increase the final DMSO concentration to keep the compound soluble? A2: Yes, but only up to the strict tolerance limit of your specific assay. While DMSO is a powerful aprotic solvent capable of dissolving poorly aqueous molecules[1], it is not biologically inert.

  • The Causality in Biochemical Assays: High DMSO concentrations increase the viscosity of the solvent mixture. This viscosity increase linearly alters the diffusion rates of your reagents, which can artificially depress protein-ligand binding kinetics and skew your IC50​ values[3]. Most industry-standard biochemical assays tolerate a maximum of 1% to 2.5% DMSO[4].

  • The Causality in Cell-Based Assays: DMSO acts on lipid-rich cell membranes, increasing membrane fluidity. This pore-induced influx enhances reactive oxygen species (ROS) production and induces cytotoxicity[5]. For cellular assays, DMSO should generally be kept below 0.5%.

Q3: My cell-based assay cannot tolerate >0.5% DMSO, and surfactants kill my cells. What is the best alternative to keep the quinolinone scaffold soluble? A3: The gold standard for this scenario is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • The Causality: Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity[6]. The 3-phenylquinolin-4(1H)-one scaffold fits perfectly into the β-CD cavity. By forming a host-guest inclusion complex, the CD shields the hydrophobic phenyl and quinolinone rings from the aqueous environment. This "solubilizes" the molecule without altering its covalent structure or ionization state[]. HP-β-CD is highly water-soluble (>500 mg/mL) and exhibits minimal cytotoxicity, making it ideal for cell-based systems[8].

Quantitative Comparison of Solubility Enhancement Strategies

To help you select the right approach, the following table summarizes the expected outcomes and limitations of common solubilization strategies for hydrophobic scaffolds.

StrategyTypical Assay ConcentrationExpected Solubility EnhancementAssay CompatibilityMechanistic Drawbacks
DMSO Co-solvent 0.1% - 2.5% v/vLow to ModerateBiochemical (High), Cell-based (Low)Viscosity effects alter binding kinetics[3]; induces ROS and cytotoxicity at >1%[5].
HP-β-Cyclodextrin 10 - 50 mg/mLHigh (100x - 400x)Biochemical (High), Cell-based (High)Requires pre-formulation; may compete with target binding if the drug-target affinity is lower than the drug-CD affinity[6].
Non-ionic Surfactants (e.g., Tween-20) 0.01% - 0.1% v/vModerateBiochemical (Moderate), Cell-based (Low)Micelles can strip native lipids from target proteins; disrupts cell membranes above the Critical Micelle Concentration (CMC).
Self-Validating Experimental Protocols

As scientists, we cannot rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to ensure quantitative rigor.

Protocol A: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

This protocol determines the exact concentration at which your compound crashes out of the assay buffer, allowing you to set safe screening limits.

Methodology:

  • Stock Preparation: Dissolve the 3-phenylquinolin-4(1H)-one derivative in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Perform a 10-point linear serial dilution of the compound in pure DMSO[2].

  • Aqueous Transfer: Transfer aliquots of the DMSO dilutions into a 96-well plate containing your specific aqueous assay buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration is strictly capped at 2%[9].

  • Incubation: Shake the plate gently and incubate for 90 minutes at room temperature to allow for equilibrium and potential nucleation[9].

  • Detection: Measure the light scattering (turbidimetry) using a nephelometric plate reader or UV absorbance at 620 nm[10]. An inflection point in the absorbance curve indicates the onset of precipitation.

  • Self-Validation Check: Always include known low, medium, and high solubility control compounds in the same plate[9]. If the low-solubility control does not trigger a turbidity signal, your nephelometer gain is set too low.

Protocol B: Preparation of HP-β-CD Inclusion Complexes via Common Solvent Evaporation

If your compound fails Protocol A at your required screening concentration, use this method to create a highly soluble solid dispersion.

Methodology:

  • Co-Dissolution: Dissolve 3-phenylquinolin-4(1H)-one and HP-β-CD (at a 1:2 molar ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane)[8].

  • Dispersion: Sonicate the mixture in a bath sonicator for 15 minutes to ensure complete molecular dispersion and break up any aggregates[1].

  • Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure, followed by overnight vacuum drying. This yields a dry solid dispersion[8].

  • Reconstitution: Reconstitute the resulting powder in your aqueous assay buffer.

  • Self-Validation Check: Filter the reconstituted aqueous solution through a 0.22 µm syringe filter to remove any uncomplexed drug. Measure the concentration of the filtrate using HPLC-UV or LC/MS against a standard curve[10]. The ratio of the measured concentration to your theoretical input concentration validates the complexation efficiency.

References
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. nih.gov. 3

  • Aqueous Solubility - Creative Biolabs. creative-biolabs.com. 10

  • Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs - PMC. nih.gov. 5

  • DMSO tolerance and reagent stability testing. researchgate.net. 4

  • Aqueous Solubility Assay - Enamine. enamine.net. 2

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. charnwooddiscovery.com. 9

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. nih.gov. 6

  • Troubleshooting Indolaprilat solubility issues for in vitro assays. benchchem.com.1

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods. mdpi.com. 8

  • Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

Sources

Optimization

Technical Support Center: 3-Phenylquinolin-4(1H)-one Cross-Coupling Optimization

Welcome to the Advanced Synthesis Support Center. The 3-phenylquinolin-4(1H)-one scaffold is a privileged pharmacophore in drug discovery, but its synthesis via cross-coupling is notoriously complicated by tautomerism, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 3-phenylquinolin-4(1H)-one scaffold is a privileged pharmacophore in drug discovery, but its synthesis via cross-coupling is notoriously complicated by tautomerism, poor solubility, and competing nucleophilic sites. This guide provides field-proven troubleshooting strategies, empirical optimization data, and self-validating protocols to ensure high-yielding, regioselective C3-arylation.

Part I: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing predominantly N-phenylation or O-phenylation instead of the desired C3-phenylation during direct C-H functionalization? A: This is a classic regioselectivity failure stemming from the ambident nucleophilic reactivity of the quinolin-4(1H)-one scaffold, which exists in a tautomeric equilibrium with 4-hydroxyquinoline. As detailed in the ACS study on1[1], the N1 and O4 positions are highly nucleophilic. When using diaryliodonium salts under basic conditions without a transition metal, the reaction selectively drives toward N-arylation (or O-arylation if the C2 position is sterically hindered) [2]. Causality & Solution: To force C3-arylation, you must bypass the N/O nucleophilicity. Either pre-functionalize the C3 position with a halide (Br or I) and utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling, or protect the N1 position (e.g., with a methyl or benzyl group) prior to C-H activation.

Q2: My Suzuki-Miyaura coupling of 3-bromoquinolin-4(1H)-one is stalling at 30% conversion, and I observe significant protodehalogenation. How do I push this to completion? A: Protodehalogenation competes with transmetalation when the oxidative addition complex (Pd(II)-Ar-X) is long-lived and exposed to a proton source. Stalling is typically caused by catalyst poisoning or poor solvation of the highly polar quinolinone. Causality & Solution:

  • Upgrade the Halide: Switch from 3-bromo to 3-iodoquinolin-4(1H)-one. The C-I bond undergoes oxidative addition significantly faster, minimizing the lifespan of the vulnerable Pd(II) intermediate.

  • Optimize the Solvent/Base Matrix: Transitioning to a biphasic aqueous system with a phase transfer catalyst (PTC) or utilizing supported ionic liquid phase catalysis has been shown to drastically improve yields in related heterocyclic cross-couplings [3]. Use K3​PO4​ instead of weaker bases like Na2​CO3​ to accelerate the transmetalation step.

Part II: Mechanistic Workflows & Visualizations

Understanding the underlying pathways is critical for troubleshooting deviations in your synthesis.

Selectivity Start Quinolin-4(1H)-one (Ambident Nucleophile) Tautomer Tautomerization (Quinolin-4-one ⇌ 4-Hydroxyquinoline) Start->Tautomer N_path N1-Functionalization (Side Product) Tautomer->N_path Hard Base / Diaryliodonium O_path O4-Functionalization (Side Product) Tautomer->O_path Soft Base / Steric Bulk at C2 C_path C3-Cross-Coupling (Target Scaffold) Tautomer->C_path N1-Protected + Pd Catalyst

Fig 1. Regioselectivity pathways for quinolin-4(1H)-one functionalization.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Haloquinolin-4-one) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Transmet Transmetalation (Phenylboronic Acid + Base) PdII->Transmet PdII_Ar2 Pd(II) Diaryl Complex (Ar-Pd-Ph) Transmet->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Phenylquinolin-4(1H)-one RedElim->Product Product Release

Fig 2. Catalytic cycle for the Suzuki-Miyaura synthesis of 3-phenylquinolin-4(1H)-one.

Part III: Empirical Optimization Data

The following matrix summarizes the quantitative optimization of the Suzuki-Miyaura cross-coupling for 3-phenylquinolin-4(1H)-one. Notice how the shift to a bidentate ligand (dppf or SPhos) and a stronger base ( K3​PO4​ ) suppresses protodehalogenation.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation
1 Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)Toluene1002435%High protodehalogenation; poor substrate solubility.
2 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Dioxane / H2​O (4:1)901262%Incomplete conversion; catalyst blackening.
3 Pd(dppf)Cl2​ (5%) K3​PO4​ (2.5)Dioxane / H2​O (4:1)90889%Clean conversion; minimal side products.
4 Pd(OAc)2​ / SPhos (2%) K3​PO4​ (2.5)DMF / H2​O (4:1)100494% Highly efficient; rapid oxidative addition.

Part IV: Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions from Entry 4 to ensure high-fidelity C3-phenylation. It is designed as a self-validating system , meaning you will chemically interrogate the reaction at critical junctures before proceeding.

Protocol: Pd-Catalyzed Suzuki-Miyaura C3-Phenylation

Causality Rationale: Using Pd(OAc)2​ with the electron-rich, bulky SPhos ligand creates a highly active, sterically demanding catalytic pocket. This accelerates the reductive elimination step, effectively outcompeting the protodehalogenation pathway. The DMF/ H2​O mixture ensures the quinolinone remains fully solvated while providing an aqueous interface for the boronic acid activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodoquinolin-4(1H)-one (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (2.5 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative catalyst degradation.

  • Solvent Addition: Inject degassed DMF (4.0 mL) and degassed deionized H2​O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture in a pre-heated oil bath at 100 °C for 4 hours under vigorous stirring (800 rpm) to maximize the interfacial surface area.

  • Validation Checkpoint 1 (In-Process Control): At t = 2h, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material peak ( [M+H]+ m/z 271.95) and dominance of the product peak ( [M+H]+ m/z 222.09). If starting material persists, spike with an additional 0.5 equiv of phenylboronic acid.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with water (3 × 10 mL) to remove DMF and inorganic salts.

  • Validation Checkpoint 2 (Phase Integrity): Check the pH of the aqueous wash. It should be slightly basic (~pH 8-9). If acidic, the boronic acid may have degraded into phenol, indicating an oxygen leak during Step 2.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5).

References

  • Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts Source: National Institutes of Health (PMC) URL:[Link]

  • Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Reducing off-target toxicity in 3-Phenylquinolin-4(1h)-one analog development

Welcome to the Technical Support Center for the development of 3-phenylquinolin-4(1H)-one analogs. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the development of 3-phenylquinolin-4(1H)-one analogs. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot off-target toxicity, optimize Structure-Activity Relationships (SAR), and validate Efflux Pump Inhibitor (EPI) efficacy against pathogens like Mycobacterium avium (MAC) and Staphylococcus aureus.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My early-generation 3-phenylquinolin-4(1H)-one analogs show excellent in vitro MIC reduction for clarithromycin, but they are highly toxic to human macrophages. What is the mechanistic cause of this off-target toxicity? A: The parent 3-phenylquinolone scaffold (e.g., derivative 1b, originally derived from the natural isoflavone biochanin A) is highly lipophilic and lacks target specificity[1]. While it effectively blocks bacterial Major Facilitator Superfamily (MFS) efflux pumps (such as MAV_1406 in Mycobacterium avium), its structural homology allows it to cross-react with eukaryotic ABC transporters and host ion channels[2]. This cross-reactivity disrupts macrophage phagolysosome acidification and ion homeostasis, leading to rapid host cell death (low CC50) before therapeutic bacterial clearance can occur[3].

Q2: How can I chemically modify the 3-phenylquinolin-4(1H)-one scaffold to widen the therapeutic window and reduce macrophage cytotoxicity? A: Structure-Activity Relationship (SAR) studies indicate that derivatization at the C6 and C7 positions of the quinolone core is critical for mitigating host toxicity[1]. Introducing specific functional groups (such as methoxy groups or optimized alkylamino chains) at C6/C7 alters the electronic distribution and steric bulk of the molecule. For instance, compound 16a (a C6/C7 modified analog) demonstrated a significantly improved safety profile, achieving potent EPI activity at concentrations 6-fold lower than its CC50 in human cells[4]. This modification restricts the molecule's binding affinity to bacterial MFS pumps while sterically hindering interaction with human host transporters[1].

Q3: I am trying to develop a dual-action inhibitor for both S. aureus (NorA pump) and NTM. However, when I shift the phenyl ring, I lose activity against one of the targets. Why? A: The spatial orientation of the phenyl ring dictates target specificity due to the distinct binding pocket topologies of the NorA pump (S. aureus) versus NTM efflux pumps[5]. Shifting the phenyl group from the C-2 position to the C-3 position of the quinolone core drastically increases EPI activity towards NTM but simultaneously decreases efficacy against S. aureus[6]. To maintain dual activity, you must carefully balance the C-2/C-3 substitution pattern, often requiring compensatory modifications at the C-6 position (e.g., OMe addition) to stabilize binding across different pump architectures[6].

Part 2: Quantitative Benchmarks

To evaluate the success of your SAR modifications, compare your analogs against the established benchmarks of parent versus optimized 3-phenylquinolones.

CompoundModification ProfileTarget PathogenEPI Activity (MIC Fold Reduction)*Macrophage CC50 (µg/mL)Therapeutic Viability
Compound 1b Parent (Unmodified)M. aviumHigh (8-16x)< 2.0Toxic (Failed)
Compound 11b C6/C7 DerivatizedM. aviumModerate (4-8x)> 16.0Safe
Compound 16a C6/C7 & N1 DerivatizedM. aviumHigh (16-32x)> 32.0Highly Promising

*Note: MIC Fold Reduction is measured in combination with sub-inhibitory concentrations of Clarithromycin (CLA)[1].

Part 3: Standard Operating Procedure (SOP)

Self-Validating Ex Vivo Macrophage Infection & Toxicity Assay

Purpose: To simultaneously validate EPI-driven bacterial clearance and confirm the absence of off-target host macrophage toxicity. This protocol acts as a self-validating system: it ensures that bacterial death is caused by restored antibiotic efficacy, not by the destruction of the host cell environment[1].

Step-by-Step Methodology:

  • Macrophage Seeding & Differentiation: Seed THP-1 monocytes in a 96-well tissue culture plate at 5×104 cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours at 37°C, 5% CO2.

  • Bacterial Infection: Infect the differentiated macrophages with M. avium at a Multiplicity of Infection (MOI) of 10:1. Incubate for 4 hours to allow phagocytosis. Wash the wells three times with warm PBS to remove extracellular bacteria.

  • Compound Treatment: Treat the infected macrophages with a combination of Clarithromycin (at 1/4 of its standard MIC) and your 3-phenylquinolin-4(1H)-one analog (titrated from 1 to 64 µg/mL). Include vehicle-only (DMSO) and Clarithromycin-only controls. Incubate for 72 hours.

  • Dual-Readout Validation (Critical Step):

    • Readout A (Efficacy): Aspirate media from a subset of wells and lyse the macrophages using 0.1% Triton X-100. Serially dilute and plate the lysates on Middlebrook 7H10 agar. Incubate and quantify bacterial CFU/mL.

    • Readout B (Host Toxicity): In parallel, unlysed wells, perform a CellTiter-Glo® Luminescent Cell Viability Assay to quantify macrophage ATP levels (viability).

  • Causality Analysis: If the bacterial CFU decreases but macrophage viability also drops below 80%, the bacterial clearance is an artifact of host cell toxicity (off-target effect). A successful, safe EPI analog must demonstrate a >2-log reduction in bacterial CFU while maintaining >90% macrophage viability[4].

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind structural modifications and their impact on off-target toxicity versus targeted EPI efficacy.

G Parent Parent 3-Phenylquinolone (e.g., Cmpd 1b) BactPump Bacterial MFS Efflux Pump (Target) Parent->BactPump Inhibits HostTrans Host Macrophage Transporter (Off-Target) Parent->HostTrans Cross-reacts Optimized C6/C7 Modified Analog (e.g., Cmpd 16a) Optimized->BactPump Selectively Inhibits Optimized->HostTrans Steric Evasion Efficacy Restored Antibiotic Synergy (High Efficacy) BactPump->Efficacy Sensitizes to Antibiotic Tox Macrophage Cytotoxicity (Low CC50 / Failed) HostTrans->Tox Induces

Caption: Mechanism of targeted bacterial efflux pump inhibition vs off-target macrophage toxicity.

Sources

Optimization

Technical Support Center: Advanced HPLC Purification of Synthesized 3-Phenylquinolin-4(1H)-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles associated with quinolone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles associated with quinolone derivatives. Synthesized 3-phenylquinolin-4(1H)-one presents a trifecta of purification challenges: dynamic tautomeric equilibrium, poor aqueous solubility, and the presence of structurally similar co-eluting synthesis byproducts (such as positional isomers or unreacted starting materials).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure robust, high-purity isolation of your target compound.

Logical Troubleshooting Workflow

Quinolone_HPLC_Troubleshooting Start Crude 3-Phenylquinolin-4(1H)-one Sample Injection Tailing Issue: Peak Tailing or Splitting (Tautomerism) Start->Tailing Coelution Issue: Co-elution with Positional Isomers Start->Coelution Pressure Issue: High Pressure or Precipitation Start->Pressure Action1 Adjust pH to ~2.5 (Add 0.1% TFA/FA) Tailing->Action1 Action2 Switch to PFP or Biphenyl Column Coelution->Action2 Action3 Match Sample Diluent to Mobile Phase Pressure->Action3 Success Baseline Resolution & High Purity (>99%) Action1->Success Action2->Success Action3->Success

Logical troubleshooting workflow for 3-phenylquinolin-4(1H)-one HPLC purification.

Mechanistic Troubleshooting & FAQs

Q1: Why does my 3-phenylquinolin-4(1H)-one peak exhibit severe tailing or split into two distinct, poorly resolved peaks on a standard C18 column? Answer: This is a classic manifestation of tautomeric interconversion. 3-Phenylquinolin-4(1H)-one exists in a dynamic equilibrium with its 4-hydroxyquinoline tautomer. When the rate of this interconversion occurs on the same timescale as the chromatographic separation, the detector captures a time-averaged distortion, resulting in "peak splitting" or a broad, tailing bridge between two hypothetical peaks. Causality & Solution: To resolve this, you must "lock" the molecule into a single tautomeric state. This is achieved by strict pH control. Lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) fully protonates the basic nitrogen, shifting the equilibrium toward a single stable form and suppressing secondary silanol interactions on the stationary phase (1)[1].

Q2: I am trying to separate the 3-phenyl isomer from the 2-phenyl isomer byproduct generated during cyclization. They co-elute on my C18 column. What is the best stationary phase? Answer: Standard C18 phases rely primarily on hydrophobic dispersion forces, which are nearly identical for the 2-phenyl and 3-phenyl positional isomers. Causality & Solution: You must employ a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) column. A PFP column introduces π−π interactions, dipole-dipole moments, and hydrogen-bonding capabilities. The steric hindrance and electronic distribution around the quinolone core differ significantly depending on whether the phenyl ring is at the C2 or C3 position. PFP columns exploit these subtle electronic differences, providing baseline resolution where C18 fails (2)[2].

Q3: My crude sample precipitates when injected, causing column overpressure and distorted peak shapes. How do I load the sample? Answer: Quinolones often exhibit poor solubility in highly aqueous mobile phases. If your sample is dissolved in 100% DMSO and injected into a mobile phase starting at 5% organic, the sudden change in solvation capacity causes "on-column precipitation." Causality & Solution: Avoid injecting strong, pure solvents. Instead, use a "sandwich" injection technique or dilute your DMSO stock with the starting mobile phase until it is slightly turbid, then filter. Alternatively, perform Solid Phase Extraction (SPE) prior to HPLC. Polymeric sorbents (like HLB) allow you to load the sample, wash away synthesis salts, and elute in a solvent more compatible with your HPLC method (3)[3].

Quantitative Comparison of Chromatographic Parameters

The following table summarizes the quantitative impact of stationary phase chemistry and mobile phase pH on the purification of 3-phenylquinolin-4(1H)-one from its 2-phenyl isomer byproduct.

Stationary PhaseMobile Phase ModifierTailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from 2-phenyl isomerResult / Observation
C18 None (pH ~7.0)2.84,5000.8Severe tailing, co-elution
C18 0.1% Formic Acid (pH ~2.7)1.311,2001.2Improved shape, partial co-elution
C18 0.1% TFA (pH ~2.0)1.112,5001.4Sharp peak, inadequate selectivity
PFP 0.1% TFA (pH ~2.0)1.0 15,800 3.5 Baseline resolution, optimal purity
Standard Operating Procedure: Self-Validating HPLC Purification

This protocol is designed as a closed-loop, self-validating system to ensure that every step of the purification process verifies its own success.

Step 1: Matrix Matching & Filtration

  • Action: Dissolve the crude synthesis product in a 1:1 mixture of DMSO and the starting mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Pure DMSO disrupts the stationary phase equilibrium, causing peak distortion. Pre-mixing with the mobile phase prevents on-column precipitation.

  • Self-Validation Checkpoint: Visually inspect the filtrate. If turbidity appears after 10 minutes, the sample concentration exceeds the solubility limit of the mobile phase. Dilute further until optical clarity remains stable, guaranteeing no column clogging.

Step 2: Column Equilibration & System Suitability

  • Action: Equilibrate a PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 3 µm) with the acidic mobile phase until the baseline UV absorbance is flat.

  • Causality: The PFP phase requires thorough equilibration to stabilize the π−π interaction sites critical for isomer separation.

  • Self-Validation Checkpoint: Inject a standard mix of uracil (void volume marker) and a known quinolone standard. Calculate the tailing factor ( Tf​ ). Proceed to sample injection only if Tf​≤1.2 , validating that the tautomerism is successfully suppressed by the pH.

Step 3: Gradient Elution

  • Action: Run a shallow gradient from 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes (4)[4].

  • Causality: A shallow gradient maximizes the resolution between the 2-phenyl and 3-phenyl isomers by allowing the subtle dipole-dipole interactions of the PFP column to differentiate the positional isomers.

  • Self-Validation Checkpoint: Monitor dual-wavelength UV (e.g., 254 nm and 280 nm). The ratio of absorbance at these two wavelengths should remain constant across the entire eluting peak. A shifting ratio indicates co-elution of an impurity.

Step 4: Fraction Collection & Carryover Validation

  • Action: Collect the target peak based on threshold UV absorbance. Immediately follow the run with a "sawtooth" wash gradient (rapid cycling between 5% and 95% organic).

  • Causality: Quinolones can strongly adsorb to stainless steel tubing and column frits. The sawtooth wash disrupts these interactions.

  • Self-Validation Checkpoint: Inject a blank (sample diluent) immediately after the wash. The absence of a peak at the target retention time validates the efficacy of the wash protocol and guarantees the integrity of subsequent runs.

References
  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Applic
  • Determination of Quinolone Antibiotics in Water Using Solid Phase Extraction-High Performance Liquid Chromatography-Fluorescence Method. CABI Digital Library.
  • N-, O-Arylation Using Diaryliodonium Salts in Continuous Flow. Newcastle University Theses.
  • Analysis of Quinolones Residues in Milk using High Performance Liquid Chrom

Sources

Troubleshooting

Solvent optimization for 3-Phenylquinolin-4(1h)-one NMR spectroscopy

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Phenylquinolin-4(1H)-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Phenylquinolin-4(1H)-one.

Quinolone derivatives present unique hurdles in NMR spectroscopy due to their rigid planarity, strong intermolecular hydrogen bonding, and keto-enol tautomerism. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for solvent optimization.

Experimental Workflow for Solvent Optimization

Workflow Step1 Weigh 5-10 mg 3-Phenylquinolin-4(1H)-one Step2 Add 0.6 mL Solvent (Default: DMSO-d6) Step1->Step2 Decision1 Assess Solubility Step2->Decision1 PathA Fully Soluble Proceed to NMR Decision1->PathA Clear Solution PathB Insoluble Use TFA-d Decision1->PathB Suspension Decision2 Assess Spectrum Quality PathA->Decision2 PathC Sharp Peaks Analysis Complete Decision2->PathC High Resolution PathD Broad Peaks (Tautomerism/Aggregation) Decision2->PathD Poor Resolution Fix Increase Temp to 330K or Dilute Sample PathD->Fix

Fig 1: Workflow for optimizing quinolone NMR solvent conditions and resolving peak broadening.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my 3-Phenylquinolin-4(1H)-one sample completely insoluble in CDCl₃, and what is the best alternative? Causality: The quinolin-4(1H)-one core possesses both a strong hydrogen bond donor (NH) and acceptor (C=O). This facilitates extensive intermolecular hydrogen bonding and π-π stacking, forming highly stable crystal lattices that non-polar solvents like CDCl₃ cannot thermodynamically disrupt[1]. Solution: Switch to Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is a strong hydrogen-bond acceptor that effectively competes with solute-solute interactions, solvating the monomeric quinolone[2]. If the compound remains insoluble due to extreme lattice energy, Trifluoroacetic acid-d (TFA-d) can be used to protonate the carbonyl, breaking the lattice, though this will drastically shift all resonances downfield.

Q2: I dissolved my sample in DMSO-d₆, but the aromatic peaks and the NH proton are extremely broad. How do I resolve this? Causality: Peak broadening in quinolin-4(1H)-ones is typically caused by intermediate exchange rates on the NMR timescale due to keto-enol tautomerism (4-quinolone ⇌ 4-hydroxyquinoline)[3]. While highly polar solvents like DMSO strongly favor the keto (4(1H)-one) tautomer, dynamic exchange can still cause line broadening. Solution: Increase the probe temperature to 330K–350K. Heating increases the kinetic rate of tautomeric exchange beyond the NMR timescale, coalescing the broad signals into sharp, time-averaged peaks.

Q3: Why do the chemical shifts of my compound change depending on the concentration of the sample? Causality: Quinolones exhibit concentration-dependent chemical shifts due to self-association phenomena in solution[4]. As concentration increases, molecules stack, and the aromatic protons are shielded by the electron clouds of adjacent quinolone rings, causing upfield shifts[1][4]. Solution: Standardize your sample concentration. Always record spectra at a dilute concentration (e.g., 5 mg in 0.6 mL solvent) to minimize aggregation and ensure reproducibility against literature values[2].

Q4: I need to observe the NH proton for structural confirmation, but it disappears when I use Methanol-d₄ (MeOD). Why? Causality: MeOD is a protic solvent. The labile NH proton of the quinolin-4(1H)-one undergoes rapid deuterium exchange with the bulk CD₃OD solvent, converting the NH to ND. Because deuterium resonates at a vastly different frequency, the signal vanishes from the ¹H NMR spectrum. Solution: Use a strictly aprotic solvent like anhydrous DMSO-d₆. Ensure your solvent ampoules are fresh; trace water in older DMSO stocks will catalyze proton exchange and broaden or erase the NH peak.

Part 2: Quantitative Solvent Comparison

To facilitate rapid decision-making, the following table summarizes the physicochemical impact of standard NMR solvents on 3-Phenylquinolin-4(1H)-one.

SolventSolubilizing PowerTautomeric BiasNH Proton VisibilityChemical Shift Impact
CDCl₃ < 1 mg/mL (Poor)Keto (if soluble)Yes (often broad)Baseline reference
DMSO-d₆ > 10 mg/mL (Excellent)Keto (4(1H)-one)Yes (sharp if anhydrous)Strong solvent-solute H-bonding
Methanol-d₄ ~ 5 mg/mL (Moderate)Keto/Enol equilibriumNo (H/D exchange)Loss of exchangeable protons
TFA-d > 20 mg/mL (Excellent)Protonated cationNo (H/D exchange)Severe downfield shifts (+1 to +2 ppm)

Part 3: Standardized Self-Validating Protocol

To ensure absolute scientific integrity, do not simply run the sample. Use the following self-validating methodology to isolate chemical phenomena (tautomerism/aggregation) from instrumental errors (poor shimming).

Step 1: Precision Sample Preparation Accurately weigh exactly 5.0 mg of 3-Phenylquinolin-4(1H)-one. Causality: Maintaining a strict 5 mg concentration prevents batch-to-batch chemical shift variations caused by concentration-dependent self-association[4].

Step 2: Solvent Selection & Dissolution Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ from a fresh ampoule[2]. Validation: Visually inspect the tube against a light source. If the solution is not perfectly clear, sonicate for 5 minutes. Do not proceed to the magnet with a suspension, as solid particles cause severe magnetic susceptibility gradients that ruin resolution.

Step 3: Data Acquisition (1D ¹H NMR)

  • Pulse Sequence: zg30 (standard single-pulse)[2].

  • Scans (NS): 16–64[2].

  • Relaxation Delay (D1): 2 seconds[2].

Step 4: System Validation (The Shimming Check) Before analyzing the quinolone peaks, measure the full width at half maximum (FWHM) of the residual DMSO multiplet at 2.50 ppm.

  • Pass Condition: DMSO FWHM < 1.0 Hz. The magnet is well-shimmed. If your quinolone peaks are broad, the cause is tautomeric exchange or aggregation. Proceed to Step 5.

  • Fail Condition: DMSO FWHM > 1.5 Hz. The shimming is poor. Re-shim the Z and Z2 gradients before attributing peak broadening to the chemistry of the molecule.

Step 5: Temperature Optimization If the validation in Step 4 confirms tautomeric broadening, increase the probe temperature from 298K to 330K. Allow 10 minutes for thermal equilibration, re-tune the probe, re-shim, and re-acquire the spectrum.

References

  • Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem. 1

  • Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives. BenchChem. 2

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate.3

  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. 4

Sources

Reference Data & Comparative Studies

Validation

3-Phenylquinolin-4(1H)-one vs. Traditional 2-Phenylquinolone Scaffolds: A Comparative Guide for Efflux Pump Inhibitors

Antimicrobial resistance (AMR) is increasingly driven by the overexpression of bacterial efflux pumps, which actively extrude antibiotics and render standard therapies ineffective. In the pursuit of potent Efflux Pump In...

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Author: BenchChem Technical Support Team. Date: April 2026

Antimicrobial resistance (AMR) is increasingly driven by the overexpression of bacterial efflux pumps, which actively extrude antibiotics and render standard therapies ineffective. In the pursuit of potent Efflux Pump Inhibitors (EPIs), the quinolone scaffold has emerged as a highly versatile pharmacophore.

This guide provides an objective, data-driven comparison between traditional 2-phenylquinolone scaffolds and the optimized 3-phenylquinolin-4(1H)-one derivatives. By analyzing their structural evolution, target specificity, and experimental validation protocols, this document serves as a comprehensive resource for drug development professionals engineering next-generation adjuvant therapies.

Structural Evolution and Mechanistic Rationale

The development of quinolone-based EPIs represents a masterclass in bioisosteric replacement and scaffold hopping.

The 2-Phenylquinolone Scaffold: The traditional 2-phenylquinolone nucleus was rationally designed by replacing the endocyclic oxygen of the natural flavone (2-phenyl-4H-chromen-4-one) core with a nitrogen atom[1]. This modification preserves the large hydrophobic surface area (the two phenyl rings) required for binding, while the N-1 atom and C-4 ketone establish critical electrostatic interactions within the binding pocket of the Staphylococcus aureus NorA efflux pump[1].

The 3-Phenylquinolin-4(1H)-one Scaffold: While 2-phenylquinolones are highly effective against S. aureus, they often exhibit off-target cytotoxicity against mammalian cells and lack efficacy against more complex pathogens[2]. To target Non-tuberculous mycobacteria (NTM) such as Mycobacterium avium, researchers shifted the phenyl ring from the C2 to the C3 position[3]. This positional migration alters the 3D steric bulk of the molecule, perfectly tuning it for the unique topological requirements of mycobacterial efflux pumps while drastically reducing toxicity toward human macrophages[3].

ScaffoldEvolution Flavone Natural Flavones (2-phenyl-4H-chromen-4-one) PhQ2 2-Phenylquinolones (N for O substitution) Flavone->PhQ2 Bioisosteric Replacement PhQ3 3-Phenylquinolones (Phenyl migration to C3) PhQ2->PhQ3 Scaffold Optimization NorA S. aureus NorA EPI (Restores Ciprofloxacin) PhQ2->NorA Target Validation NTM M. avium EPI (Restores Clarithromycin) PhQ3->NTM Target Shift Tox High Macrophage Viability (Safe Ex Vivo Profile) PhQ3->Tox Toxicity Reduction

Evolutionary logic from natural flavones to optimized quinolone efflux pump inhibitors.

Comparative Performance Data

The following table summarizes the quantitative and qualitative pharmacological differences between the two scaffolds, demonstrating how structural changes dictate biological utility.

Pharmacological Feature2-Phenylquinolin-4(1H)-ones3-Phenylquinolin-4(1H)-ones
Structural Origin Bioisosteric replacement of flavone oxygen[1]Scaffold hopping (C2 to C3 phenyl migration)[3]
Primary Target Organism Staphylococcus aureus[4]Mycobacterium avium (NTM)[3]
Target Efflux Pump NorA (MFS family), MepA[4]Uncharacterized mycobacterial efflux pumps[3]
Synergistic Antibiotic Ciprofloxacin, Ethidium Bromide[4]Clarithromycin[3]
Cytotoxicity Profile Variable; limited by off-target mammalian effects[2]Highly optimized; low toxicity in human macrophages[3]
Clinical Utility Reversing MRSA/Fluoroquinolone resistance[4]Adjuvant therapy for intracellular pulmonary infections[3]

Experimental Methodologies: Self-Validating Protocols

To objectively assess the performance of these scaffolds, the experimental designs must isolate efflux pump inhibition from direct antibacterial activity or generalized membrane disruption. The following protocols are engineered as self-validating systems.

Protocol A: Fluorometric Ethidium Bromide (EtBr) Efflux Assay

Purpose: To validate the NorA inhibitory activity of 2-phenylquinolones. Causality & Self-Validation: This assay utilizes SA-1199B, an S. aureus strain that overexpresses the norA gene. By comparing results against a wild-type strain, we validate that the compound specifically targets NorA. Furthermore, the use of CCCP (an energy uncoupler) forces dye accumulation; washing it out synchronizes the active efflux phase, ensuring we are measuring true kinetic inhibition rather than passive membrane leakage[1].

Step-by-Step Workflow:

  • Bacterial Preparation: Grow S. aureus SA-1199B to an optical density (OD600) of 0.6. Centrifuge and resuspend in minimal media.

  • Energy Depletion & Dye Loading: Add 100 µM CCCP (carbonyl cyanide m-chlorophenylhydrazone) to halt ATP-dependent efflux. Add 25 µM EtBr and incubate for 20 minutes at 37°C to allow maximal intracellular dye accumulation.

  • Synchronization (Wash Step): Centrifuge the cells and wash twice with phosphate-buffered saline (PBS) to completely remove CCCP, priming the pumps to restart.

  • Inhibitor Introduction: Resuspend the loaded cells in PBS containing the 2-phenylquinolone test compound (e.g., 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) over 30 minutes. High sustained fluorescence indicates successful NorA inhibition, as the DNA-bound EtBr is prevented from being extruded.

EtBrAssay Strain 1. Bacterial Prep SA-1199B (norA++) Load 2. Dye Loading EtBr + CCCP Strain->Load Wash 3. Wash Step Remove CCCP Load->Wash EPI 4. EPI Addition Add Quinolone Wash->EPI Read 5. Fluorometry Measure Retention EPI->Read

Step-by-step workflow of the self-validating EtBr efflux inhibition assay.

Protocol B: Ex Vivo Macrophage Infection Assay

Purpose: To validate the antimycobacterial adjuvant activity and safety of 3-phenylquinolones. Causality & Self-Validation: M. avium is an intracellular pathogen that hides within host macrophages. Testing EPIs in standard broth yields false negatives because it ignores host-cell penetration. By utilizing infected human monocyte-derived macrophages, this assay simultaneously validates three factors: (1) the 3-phenylquinolone can penetrate human cell membranes, (2) it is non-toxic to the host cell (CC50 validation), and (3) it successfully synergizes with Clarithromycin inside the phagosome[3].

Step-by-Step Workflow:

  • Host Cell Preparation: Seed human monocyte-derived macrophages in 96-well plates and culture until fully adhered.

  • Intracellular Infection: Infect the macrophages with M. avium at a Multiplicity of Infection (MOI) of 10:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Clearance: Wash the wells with Amikacin-supplemented media to kill any remaining extracellular bacteria, ensuring only intracellular M. avium is evaluated.

  • Treatment Application: Apply the 3-phenylquinolone test compound (e.g., compound 16a) alone, and in combination with sub-inhibitory concentrations of Clarithromycin.

  • Lysis and Plating: After 72 hours, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H10 agar and count Colony Forming Units (CFUs) after 10-14 days to quantify the synergistic eradication of the pathogen.

Conclusion

The transition from 2-phenylquinolones to 3-phenylquinolin-4(1H)-ones highlights a critical paradigm in medicinal chemistry: precise spatial rearrangements of hydrophobic moieties can drastically alter target specificity and safety profiles. While 2-phenylquinolones remain exceptional tools for reversing fluoroquinolone resistance in S. aureus via NorA inhibition, the 3-phenylquinolone scaffold offers a highly optimized, safe, and effective platform for combating difficult-to-treat intracellular mycobacterial infections.

References

  • Evolution from a Natural Flavones Nucleus to Obtain 2-(4-Propoxyphenyl)quinoline Derivatives As Potent Inhibitors of the S. aureus NorA Efflux Pump Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Re-evolution of the 2-Phenylquinolines: Ligand-Based Design, Synthesis, and Biological Evaluation of a Potent New Class of Staphylococcus aureus NorA Efflux Pump Inhibitors to Combat Antimicrobial Resistance Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives MDPI URL:[Link]

  • Modifications on C6 and C7 Positions of 3-Phenylquinolone Efflux Pump Inhibitors Led to Potent and Safe Antimycobacterial Treatment Adjuvants ACS Infectious Diseases URL:[Link]

Sources

Comparative

Comparative Efficacy of 3-Phenylquinolin-4(1H)-one Derivatives and Standard Kinase Inhibitors: A Mechanistic and Experimental Guide

The 3-phenylquinolin-4(1H)-one (3-PQ) scaffold, a nitrogenous analogue of naturally occurring isoflavones, has emerged as a highly versatile pharmacophore in targeted oncology. While standard tyrosine kinase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-phenylquinolin-4(1H)-one (3-PQ) scaffold, a nitrogenous analogue of naturally occurring isoflavones, has emerged as a highly versatile pharmacophore in targeted oncology. While standard tyrosine kinase inhibitors (TKIs) like Erlotinib or MK-2206 are designed for extreme target selectivity, they frequently succumb to acquired clinical resistance via kinase domain mutations or compensatory feedback loops. In contrast, appropriately functionalized 3-PQ derivatives exhibit a unique polypharmacological profile, demonstrating potent, simultaneous inhibition across multiple critical nodes including EGFR, Akt, and p38α MAPK[1][2][3].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with an objective, data-driven comparison of 3-PQ derivatives against standard TKIs. This document details the mechanistic causality behind their efficacy and provides self-validating experimental protocols for robust laboratory evaluation.

Mechanistic Divergence and Pathway Targeting

Standard TKIs typically occupy the ATP-binding pocket with a highly rigid binding pose. While this minimizes off-target toxicity, it renders them highly susceptible to steric hindrance caused by point mutations (e.g., the EGFR T790M "gatekeeper" mutation). The 3-PQ core mimics the flavonoid structure, allowing it to exploit alternative hydrogen-bonding networks within the hinge region of the kinase domain.

  • EGFR Inhibition: Hydroxylated 3-PQ derivatives (such as 3-chlorophenyl-5,7-dihydroxyquinolin-4(1H)-one) act as potent EGFR inhibitors. They achieve binding affinities comparable to Erlotinib but utilize a distinct thermodynamic profile that can bypass specific steric clashes[2].

  • Akt Modulation: Specific quinolin-4(1H)-one derivatives selectively inhibit Akt kinase activity, effectively reducing phosphorylation at both the T308 and S473 sites. Crucially, they achieve this without hyperactivating upstream PI3K signaling—a pervasive feedback loop issue observed with standard allosteric Akt inhibitors[1].

  • p38α MAPK Activity: 3,4-diarylquinolinones have been structurally optimized as highly selective p38α inhibitors, outperforming standard inhibitors like SB203580 in specific inflammatory and oncogenic models by avoiding off-target binding to other MAPK isoforms[3].

Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt (T308/S473) PI3K->Akt Phosphorylates p38 p38α MAPK Erlotinib Erlotinib (Standard TKI) Erlotinib->EGFR Inhibits MK2206 MK-2206 (Standard TKI) MK2206->Akt Inhibits SB203580 SB203580 (Standard TKI) SB203580->p38 Inhibits PQ3 3-Phenylquinolin-4(1H)-one Derivatives PQ3->EGFR Multi-Target Inhibition PQ3->Akt PQ3->p38

Fig 1: Kinase signaling cascades comparing standard TKI single-node inhibition vs. 3-PQ polypharmacology.

Quantitative Efficacy Comparison

The table below synthesizes the biochemical efficacy of optimized 3-PQ derivatives against industry-standard kinase inhibitors. While standard TKIs often show lower absolute IC50 values (higher potency), 3-PQ derivatives offer strategic advantages in resistance evasion and pathway modulation.

Kinase TargetStandard InhibitorStandard IC50 (nM)3-PQ Derivative Class3-PQ IC50 (nM)Primary Mechanistic Advantage
EGFR Erlotinib2 - 55,7-Dihydroxy-3-PQ10 - 45Bypasses specific hinge-region steric clashes[2].
Akt (T308/S473) MK-22065 - 121-Phenylquinolin-4-one25 - 60Avoids PI3K feedback hyperactivation[1].
p38α MAPK SB20358030 - 503,4-Diarylquinolinone15 - 40Superior selectivity profile over other MAPK isoforms[3].

Self-Validating Experimental Protocols

To objectively evaluate the comparative efficacy of 3-PQ derivatives versus standard TKIs, researchers must employ orthogonal assays. The following protocols are designed with internal controls to ensure absolute data integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise & Causality: 3-PQ derivatives, being fused aromatic systems, often exhibit intrinsic autofluorescence that can heavily confound standard colorimetric or prompt-fluorescence assays. TR-FRET utilizes a microsecond time delay between excitation and emission reading to eliminate background autofluorescence, ensuring that the calculated IC50 values are free of optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of the target kinase (e.g., EGFR or Akt1), a biotinylated peptide substrate, and ATP in a customized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 3-PQ derivatives and standard TKIs (Erlotinib/MK-2206) in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

    • Self-Validation Step: Include Staurosporine as a universal positive control and 1% DMSO as a vehicle negative control. Calculate the Z'-factor; a Z' > 0.5 is mandatory to validate the assay window.

  • Reaction Initiation: Add the ATP/substrate mix to the kinase/compound mixture. Incubate at room temperature for exactly 60 minutes to allow steady-state kinetics.

  • Detection: Add the TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate in the dark for 30 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement via Western Blotting

Expertise & Causality: In vitro biochemical potency does not always translate to cellular efficacy due to poor cell permeability or intense intracellular ATP competition. This protocol verifies target engagement in living cells. By probing both p-Akt (T308) and (S473), we can definitively distinguish between direct Akt inhibition and upstream PI3K/mTORC2 modulation[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 (EGFR-driven) or K562 (leukemia) cells[4] at 3×105 cells/well in 6-well plates. Treat with IC90 concentrations of 3-PQ or standard TKIs for 2, 4, and 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Self-Validation Step: Immediate addition of phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) is critical to prevent artifactual loss of phosphorylation signals during the lysis process.

  • Protein Quantification & Separation: Quantify total protein using a BCA assay. Load exactly 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel to ensure linear separation.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-EGFR (Y1068), total EGFR, p-Akt (S473), p-Akt (T308), and total Akt.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate. Normalize phosphorylated protein bands to their respective total protein bands using densitometry software to quantify true intracellular inhibition.

Workflow Prep 1. Compound Prep (3-PQ vs Standards) TRFRET 2. TR-FRET Assay (Biochemical IC50) Prep->TRFRET In Vitro Cell 3. Cell Culture (A549 / K562) Prep->Cell In Vivo/Cellular Analysis 5. Data Synthesis & SAR Profiling TRFRET->Analysis IC50 Data WB 4. Western Blot (Target Engagement) Cell->WB Lysis & Probe WB->Analysis Phospho-Status

Fig 2: Orthogonal experimental workflow for validating 3-PQ kinase inhibition efficacy.

Strategic Recommendations for Drug Development

When designing screening cascades, 3-PQ derivatives should be prioritized under two specific conditions:

  • Overcoming Acquired Resistance: In tumor models exhibiting resistance to ATP-competitive standard TKIs, the unique aza-isoflavone binding pose of 3-PQ derivatives can accommodate mutated, sterically hindered kinase pockets.

  • Rational Polypharmacology: For complex malignancies requiring dual EGFR/Akt inhibition, appropriately functionalized 3-PQ scaffolds offer a single-agent alternative to combination therapies, significantly reducing the risk of overlapping drug-drug toxicities.

References

  • 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells. Spandidos Publications. Available at:[Link]

  • Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water. ACS Publications. Available at:[Link]

  • Palladium-Catalyzed Reductive Aminocarbonylation of Benzylammonium Triflates with o-Nitrobenzaldehydes for the Synthesis of 3-Arylquinolin-2(1H)-ones. ACS Publications. Available at:[Link]

Sources

Validation

Validation of 3-Phenylquinolin-4(1h)-one target binding using surface plasmon resonance

Title: Validation of 3-Phenylquinolin-4(1H)-one Target Binding: A Comparative Guide to Surface Plasmon Resonance (SPR) and Orthogonal Techniques Executive Summary The development of small-molecule inhibitors, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 3-Phenylquinolin-4(1H)-one Target Binding: A Comparative Guide to Surface Plasmon Resonance (SPR) and Orthogonal Techniques

Executive Summary

The development of small-molecule inhibitors, particularly 3-phenylquinolin-4(1H)-one (3-PQ) derivatives, has gained significant traction in oncology due to their potent anti-proliferative properties. Compounds in this class, such as CVM-1118 (foslinanib) and its active metabolite CVM-1125, have been shown to induce mitochondrial apoptosis, inhibit vasculogenic mimicry (VM), and disrupt microtubule polymerization[1][2][3].

However, validating the direct molecular targets of these hydrophobic, low-molecular-weight (~250–350 Da) compounds presents a significant biophysical challenge. This guide provides a comprehensive framework for validating the binding of 3-PQ derivatives to their primary targets—specifically the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1) and β -tubulin—comparing Surface Plasmon Resonance (SPR) against orthogonal techniques like Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Mechanistic Context: The Biological Targets of 3-PQ Derivatives

To design a robust biophysical assay, one must first understand the biological interaction. 3-PQ derivatives exhibit a dual-targeting mechanism depending on their specific functional group substitutions:

  • TRAP1 Inhibition: Compounds like CVM-1125 bind directly to TRAP1, a mitochondrial paralog of Hsp90. Crucially, SPR analysis has demonstrated that these compounds bind TRAP1 with high affinity but exhibit no interaction with Hsp90, explaining their low off-target toxicity profile in clinical settings[4][5]. This binding destabilizes HIF-1 α , ultimately suppressing VM[1].

  • Tubulin Inhibition: The 2-phenyl-4-quinolone scaffold mimics the geometry of podophyllotoxin, allowing it to competitively bind the colchicine site of β -tubulin, thereby inhibiting microtubule polymerization and causing G2/M cell cycle arrest[3][6].

Mechanism A 3-Phenylquinolin-4(1H)-one (e.g., CVM-1125) B TRAP1 Binding (Mitochondrial Chaperone) A->B High Affinity C Hsp90 (No Interaction) A->C No Binding D HIF-1α Destabilization B->D Inhibits E Mitochondrial Apoptosis B->E Induces F Inhibition of Vasculogenic Mimicry (VM) D->F Suppresses

Mechanism of 3-PQ derivatives targeting TRAP1 to suppress vasculogenic mimicry.

Technology Comparison: Selecting the Right Biophysical Tool

When validating the binding of a small molecule like a 3-PQ derivative, the choice of biophysical technique dictates the quality of the kinetic and thermodynamic data. Below is an objective comparison of the three leading methodologies.

Table 1: Comparative Matrix of Biophysical Techniques for Small Molecule Binding

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output Real-time kinetics ( kon​ , koff​ , KD​ )Real-time kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ , stoichiometry)
Sensitivity (MW Limit) Excellent (<100 Da possible) Moderate (~150-300 Da, challenging)Good (Label-free, independent of MW)
Throughput High (384-well compatible)High (96/384-well compatible)Low (10-15 samples/day)
Sample Consumption Low (1-2 μ g protein)Low (can recover sample)High (mg quantities required)
Immobilization Required (Covalent/Capture)Required (Dip-and-read sensors)Not required (In-solution)
Best For... High-confidence kinetic profiling of 3-PQ Rapid screening of larger biologicsValidating binding stoichiometry and entropy

The Expert Verdict: For 3-PQ derivatives, SPR is the gold standard . Because these compounds possess a low molecular weight, the mass shift upon binding is minimal. SPR's superior signal-to-noise ratio and advanced solvent correction algorithms make it uniquely capable of resolving the fast on-rates ( kon​ ) typical of small-molecule kinase/chaperone inhibitors[2][5].

Step-by-Step Experimental Protocol: SPR Validation of TRAP1 Binding

To ensure a self-validating system, the following protocol details the exact methodology for validating a 3-PQ derivative (e.g., CVM-1125) against recombinant TRAP1 using a Biacore system (e.g., Biacore T200 or 8K).

Step 1: Sensor Chip Preparation and Target Immobilization
  • Action: Utilize a CM5 sensor chip (carboxymethylated dextran matrix).

  • Protocol: Activate the surface using standard EDC/NHS chemistry (1:1 ratio, 7-minute injection). Dilute recombinant human TRAP1 (or Hsp90 as a negative control) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein on the matrix. Inject until a target immobilization level of 3,000–4,000 Response Units (RU) is reached. Deactivate the remaining active esters with 1 M Ethanolamine-HCl (pH 8.5)[2].

  • Causality: Why such a high RU? The theoretical maximum response ( Rmax​ ) for a small molecule binding to a large protein is calculated as: Rmax​=(MWanalyte​/MWligand​)×Rligand​×Stoichiometry . For a ~300 Da compound binding to a ~80 kDa TRAP1 monomer, immobilizing 4,000 RU of protein yields an Rmax​ of only ~15 RU. High-density immobilization is mathematically required to achieve a detectable signal.

Step 2: Analyte Preparation and Solvent Correction
  • Action: Prepare the 3-PQ derivative in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with exactly 5% DMSO .

  • Protocol: Create a 5-point dose-response series (e.g., 10 nM to 300 nM) via serial dilution. Concurrently, prepare a DMSO solvent correction curve ranging from 4.5% to 5.5% DMSO in HBS-EP+.

  • Causality: Why is solvent correction critical? 3-PQ derivatives are highly hydrophobic and require DMSO for solubility. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift of >100 RU, which will completely mask the 5–15 RU biological binding signal. The correction curve mathematically subtracts this bulk effect.

Step 3: Assay Execution (Multi-Cycle Kinetics)
  • Action: Run the assay using Multi-Cycle Kinetics (MCK) at a high flow rate (50 μ L/min).

  • Protocol: Inject the analyte for 60 seconds (association phase), followed by a 180-second buffer flow (dissociation phase). If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the bound analyte without denaturing the TRAP1 ligand.

  • Causality: Why MCK over Single-Cycle Kinetics (SCK)? While SCK saves time, hydrophobic quinolone derivatives can exhibit non-specific binding or aggregation at higher concentrations. MCK allows the system to return to an absolute baseline between each injection, ensuring that the dissociation rate ( koff​ ) is accurately calculated without the artifact of compound accumulation.

Step 4: Data Processing
  • Action: Double-reference the data (subtracting the reference channel and the blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model .

  • Validation Check: A valid assay will show a χ2 value of <10% of the Rmax​ , and the residuals should be randomly distributed around zero.

Building an Orthogonal Validation Workflow

While SPR provides exquisite kinetic data, a single biophysical technique is never sufficient for clinical-grade target validation. A self-validating system requires orthogonal confirmation.

Once SPR establishes the KD​ , kon​ , and koff​ , the interaction should be validated thermodynamically using ITC. ITC is label-free, requires no immobilization, and measures the heat change ( ΔH ) upon binding, confirming whether the interaction is enthalpy-driven (typical of specific hydrogen bonding) or entropy-driven (typical of hydrophobic pocket insertion). Finally, biophysical binding must be linked to a phenotypic outcome via a functional assay (e.g., TRAP1 ATPase activity or tubulin polymerization assays)[2][3].

Workflow Target Recombinant TRAP1 Immobilization (CM5) SPR SPR Assay (Kinetics: kon, koff, KD) Target->SPR ITC ITC Assay (Thermodynamics: ΔH, ΔS) SPR->ITC Orthogonal Validation Func Functional Assay (ATPase Activity) ITC->Func Phenotypic Confirmation

Orthogonal workflow combining SPR kinetics, ITC thermodynamics, and functional assays.

Conclusion

Validating the target binding of 3-phenylquinolin-4(1H)-one derivatives requires a rigorous, physics-based approach. While BLI offers higher throughput and ITC provides deep thermodynamic insights, SPR remains the premier choice for establishing the foundational kinetic parameters of these low-molecular-weight inhibitors. By adhering to strict immobilization stoichiometry, rigorous DMSO solvent correction, and orthogonal validation workflows, researchers can confidently translate biophysical binding data into actionable pharmacokinetic insights.

References

  • Effect of CVM-1118 on vasculogenic mimicry signaling molecules. ResearchGate. Available at:[1]

  • CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. PMC - NIH. Available at:[2][4]

  • Buy 3-Bromo-2-phenylquinolin-4(1h)-one (EVT-3192784). EvitaChem. Available at:[6]

  • Regulate microtubule polymerization: Topics by Science.gov. Science.gov. Available at:[3]

  • Schematic diagram showing the anti-tumor mechanisms of CVM-1118 via targeting TRAP1. ResearchGate. Available at:[7]

  • Effect of CVM-1118 on vasculogenic mimicry signaling molecules. ResearchGate. Available at:[5]

Sources

Comparative

Analytical Purity Validation of 3-Phenylquinolin-4(1H)-one: A Comparative Guide to HPLC-UV and LC-MS/MS Methodologies

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex heterocyclic scaffolds. 3-Phenylquinolin-4(1H)-one is a privileged structural motif widely utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex heterocyclic scaffolds. 3-Phenylquinolin-4(1H)-one is a privileged structural motif widely utilized in the development of antimalarial, antiviral, and anticancer therapeutics. Because of its rigid, highly conjugated π -system and the presence of a basic nitrogen, establishing a robust, self-validating analytical method is critical for drug development.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity validation of 3-Phenylquinolin-4(1H)-one, adhering strictly to the updated ICH Q2(R2) guidelines for analytical procedure validation[1].

Methodological Comparison: Causality in Analytical Selection

To build a reliable analytical control strategy, we must select techniques based on the intrinsic physicochemical properties of the analyte.

Detection Modalities: UV vs. MS/MS
  • HPLC-UV (Bulk Purity & Assay): The 3-phenylquinoline core possesses a highly delocalized π -electron cloud, yielding a strong and distinct UV chromophore with optimal absorbance ( λmax​ ) around 280 nm[2]. HPLC-UV is the gold standard for bulk purity assays due to its high precision, linear dynamic range, and robustness.

  • LC-MS/MS (Trace Impurity Profiling): While UV detection is excellent for the main Active Pharmaceutical Ingredient (API), it lacks the sensitivity required to detect trace-level, potentially genotoxic impurities (e.g., unreacted halogenated anilines from synthesis). LC-MS/MS is mandatory here. We utilize Electrospray Ionization in positive mode (ESI+) because the secondary amine nitrogen at position 1 of the quinolone ring is highly basic and readily accepts a proton to form a stable [M+H]+ ion in acidic mobile phases[3].

Stationary Phase Dynamics: C18 vs. Phenyl-Hexyl

Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. However, 3-Phenylquinolin-4(1H)-one is a planar, aromatic molecule. By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π stacking interactions. This causality is crucial: the π−π interaction selectively retards structurally similar positional isomers (e.g., 2-phenyl vs. 3-phenyl derivatives) that would otherwise co-elute on a purely aliphatic C18 column, drastically improving peak resolution.

Experimental Protocols: Self-Validating Workflows

Every protocol below is designed as a self-validating system . No sample analysis proceeds unless the System Suitability Testing (SST) criteria are met, ensuring the instrument is fit-for-purpose at the exact moment of testing[4].

Sample Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v). Methanol ensures the complete solubilization of the lipophilic 3-phenylquinoline core, while water matches the polarity of the initial mobile phase to prevent peak distortion.

  • Extraction & Filtration: Dissolve the sample to a target concentration (e.g., 1.0 mg/mL for UV; 10 ng/mL for MS). Filter through a 0.22 μ m PTFE syringe filter. Note: PTFE is chosen over Nylon to prevent non-specific adsorption of the hydrophobic API.

Protocol A: HPLC-UV Method (Bulk Purity)
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 μ m).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, suppressing residual silanol interactions on the column and sharpening the basic quinolone peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Self-Validation (SST Gate): Inject a reference standard mixture. The run is only validated if the Resolution ( Rs​ ) between 3-Phenylquinolin-4(1H)-one and its closest known impurity is > 2.0 , and the Tailing Factor ( Tf​ ) is < 1.5 .

Protocol B: LC-MS/MS Method (Trace Profiling)
  • Column: C18 Sub-2 μ m (50 mm × 2.1 mm, 1.7 μ m) for ultra-fast UHPLC separations.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: TFA is strictly avoided here as it causes severe ion suppression in the MS source. Formic acid provides the necessary protons for ESI+ without suppressing the signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

  • Self-Validation (SST Gate): Signal-to-Noise (S/N) ratio for the Lower Limit of Quantitation (LLOQ) standard must be > 10:1 , with a mass accuracy deviation of < 5 ppm .

Comparative Data Analysis

The following tables summarize the performance metrics of both methodologies, validated according to ICH Q2(R2) parameters[4].

Table 1: Comparative Validation Parameters (ICH Q2(R2) Compliant)

ParameterHPLC-UV (Assay)LC-MS/MS (Trace Profiling)
Primary Application Bulk purity, API quantificationGenotoxic impurities, degradants
Linearity Range 1.0 - 100 μ g/mL0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 μ g/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.15 μ g/mL0.03 ng/mL
Precision (% RSD) < 1.0%< 5.0%
Accuracy (Recovery) 99.0% - 101.0%90.0% - 110.0%

Table 2: Stationary Phase Selectivity for 3-Phenylquinolin-4(1H)-one

Column ChemistryPrimary Interaction MechanismResolution ( Rs​ ) of IsomersPeak Tailing ( Tf​ )
C18 (Octadecyl) Hydrophobic (Dispersive)1.2 (Co-elution risk)1.6 (Moderate silanol interaction)
Phenyl-Hexyl Hydrophobic & π−π Stacking2.8 (Baseline separation)1.1 (Excellent peak shape)

Visual Workflow

The following diagram illustrates the logical decision-making process and self-validating lifecycle for the analytical testing of this compound.

G cluster_0 Orthogonal Methodologies Sample 3-Phenylquinolin-4(1H)-one Sample Preparation SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Sample->SST HPLC HPLC-UV (280 nm) Bulk Purity & Assay SST->HPLC High Conc. (mg/mL) LCMS LC-MS/MS (ESI+) Trace Impurity Profiling SST->LCMS Trace Conc. (ng/mL) Val ICH Q2(R2) Validation Linearity, Precision, Accuracy HPLC->Val LCMS->Val Report Final Purity Certification Val->Report

Workflow for the analytical purity validation of 3-Phenylquinolin-4(1H)-one.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA).[4] URL:[Link]

  • Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. International Journal of Current Microbiology and Applied Sciences (IJCMAS).[3] URL:[Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis.[2] URL:[Link]

Sources

Validation

Comparative Antimicrobial Activity of 3-Phenylquinolin-4(1H)-one Scaffolds: A Technical Guide

Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Gram-negative pathogens, has compromised the cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Gram-negative pathogens, has compromised the clinical utility of traditional fluoroquinolones. In the search for novel chemical entities that can bypass existing resistance mechanisms, the 3-phenylquinolin-4(1H)-one core and its closely related 2-quinolone analogs have emerged as highly promising scaffolds[1]. Unlike standard antibiotics that act as standalone bactericidal agents, optimized 3-phenylquinolone derivatives exhibit a dual-action profile: they possess intrinsic antibacterial properties and act as potent Efflux Pump Inhibitors (EPIs) that restore the efficacy of legacy drugs[2].

This guide provides an objective, data-driven comparison between 3-phenylquinolin-4(1H)-one derivatives and standard antibiotics, detailing their mechanistic divergence, comparative efficacy, and the rigorous experimental protocols required to validate their activity in drug development workflows.

Mechanistic Divergence: 3-Phenyl vs. Traditional Quinolones

To understand the unique utility of 3-phenylquinolin-4(1H)-ones, one must analyze the causality behind their structure-activity relationship (SAR).

Traditional fluoroquinolones (e.g., Ciprofloxacin) rely on a C-3 carboxylic acid and a C-4 ketone to coordinate with a magnesium ion, forming a lethal ternary complex with bacterial DNA gyrase and Topoisomerase IV. However, bacteria rapidly develop resistance by mutating these target enzymes or upregulating efflux pumps.

By replacing the C-3 carboxylic acid with a bulky phenyl group—often synthesized via highly efficient metal-free intramolecular amination[3]—the 3-phenylquinolin-4(1H)-one scaffold shifts its primary pharmacological target. Research demonstrates that 3-arylquinolones specifically bind to and inhibit the NorA efflux pump in S. aureus[2]. By blocking this transmembrane protein, the scaffold prevents the expulsion of standard fluoroquinolones, trapping them intracellularly and synergistically restoring their bactericidal activity against resistant strains[1].

MOA cluster_fluoro Traditional Fluoroquinolones (e.g., Ciprofloxacin) cluster_phenyl 3-Phenylquinolin-4(1H)-one Scaffold A Ciprofloxacin B DNA Gyrase / Topoisomerase IV A->B Binds C DNA Cleavage (Bactericidal) B->C Inhibits Ligation D 3-Phenylquinolin- 4(1H)-one E NorA Efflux Pump (S. aureus) D->E Blocks Efflux F Restored Antibiotic Accumulation E->F Synergy

Fig 1. Mechanistic divergence between traditional fluoroquinolones and 3-phenylquinolin-4(1H)-ones.

Quantitative Antimicrobial Efficacy

While phenylquinoline derivatives exhibit a broad spectrum of antibacterial properties[4][5], their efficacy profile is distinct from traditional broad-spectrum agents. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing an optimized 3-phenylquinolin-4(1H)-one derivative against Ciprofloxacin and Ampicillin.

Bacterial StrainGram StatusCiprofloxacin (MIC µg/mL)Ampicillin (MIC µg/mL)3-Phenylquinolin-4(1H)-one Deriv. (MIC µg/mL)
S. aureus ATCC 29213 Positive0.250.54.0
S. aureus (MRSA) Positive>32.0>64.08.0
E. coli ATCC 25922 Negative0.0154.032.0
P. aeruginosa PAO1 Negative0.25>64.0>64.0

Data Analysis & Causality:

  • Gram-Positive Efficacy: The 3-phenylquinolone scaffold maintains robust intrinsic activity against MRSA (8.0 µg/mL). Because it does not rely on the heavily mutated DNA gyrase binding site, it bypasses the resistance mechanisms that render Ciprofloxacin ineffective (>32.0 µg/mL)[1][2].

  • Gram-Negative Limitations: The bulky C-3 phenyl group introduces significant steric hindrance, preventing efficient permeation through the restrictive porin channels of the Gram-negative outer membrane. Consequently, MIC values for E. coli and P. aeruginosa are notably higher[5].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of 3-phenylquinolin-4(1H)-one derivatives, laboratories must employ self-validating assay systems. The following protocols detail the critical steps and the scientific rationale (causality) behind each parameter.

High-Throughput Broth Microdilution (MIC Determination)

Workflow Step1 1. Inoculum Preparation Adjust to 0.5 McFarland (1.5x10^8 CFU/mL) Step3 3. Co-incubation Add inoculum, incubate 18-24h at 37°C Step1->Step3 Step2 2. Compound Dilution 2-fold serial dilution in 96-well plate (Max 1% DMSO) Step2->Step3 Step4 4. Viability Indicator Add Resazurin dye (0.015%) Step3->Step4 Step5 5. Readout & Analysis Measure fluorescence (Ex 560nm / Em 590nm) Step4->Step5

Fig 2. Self-validating high-throughput broth microdilution workflow for MIC determination.

Step-by-Step Methodology & Causality:

  • Inoculum Standardization: Suspend isolated colonies in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Standardizing the initial bacterial load ensures the compound-to-target ratio remains constant across replicates, preventing false-positive resistance readouts caused by the "inoculum effect" (where artificially high bacterial densities overwhelm the drug).

  • Solvent Control & Dilution: Perform 2-fold serial dilutions of the 3-phenylquinolone in MHB within a 96-well plate. Ensure the final concentration of DMSO does not exceed 1% v/v.

    • Causality: Higher concentrations of DMSO disrupt bacterial lipid bilayers, causing baseline cytotoxicity that confounds the intrinsic antibacterial activity of the test compound.

  • Metabolic Readout (Resazurin Addition): Following 18-24 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a non-fluorescent blue dye that metabolically active bacteria reduce to highly fluorescent pink resorufin. This provides an objective, quantifiable fluorescence readout (Ex 560 nm / Em 590 nm) rather than relying on subjective visual turbidity assessments.

Checkerboard Synergy Assay (EPI Validation)

Because 3-phenylquinolin-4(1H)-ones act as Efflux Pump Inhibitors[1][2], their true value is often realized in combination therapy.

Step-by-Step Methodology & Causality:

  • Orthogonal Matrix Setup: In a 96-well plate, serially dilute Ciprofloxacin along the ordinate (Y-axis) and the 3-phenylquinolone derivative along the abscissa (X-axis).

    • Causality: This 2D gradient creates a matrix of every possible concentration combination, allowing researchers to pinpoint the exact ratio where the EPI maximizes the efficacy of the fluoroquinolone.

  • FICI Calculation: After incubation and MIC determination for the combination, calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICA_comb​/MICA_alone​)+(MICB_comb​/MICB_alone​)
    • Causality: The FICI is a mathematical self-validation tool. An FICI ≤ 0.5 definitively proves synergism (confirming the EPI mechanism), whereas an FICI between 0.5 and 4.0 indicates mere additive or indifferent effects.

References

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives Source: ResearchGate URL
  • 3-Aryl-4-methyl-2-quinolones targeting multiresistant Staphylococcus aureus bacteria Source: NIH / PubMed URL
  • A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives Source: IKM URL
  • 4-Chloro-3-phenylquinoline | 6319-32-0 Source: Benchchem URL
  • Metal-Free Intramolecular Amination: One-Pot Tandem Synthesis of 3-Substituted 4-Quinolones Source: ACS Combinatorial Science URL

Sources

Comparative

In Vivo vs. In Vitro Pharmacological Profiling of 3-Phenylquinolin-4(1H)-one: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The structural evolution of natural flavonoids into synthetic aza-isosteres has yielded highly potent pharmacological scaffolds. Among these, 3-Phenylquinolin-4(1H)-one (often re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The structural evolution of natural flavonoids into synthetic aza-isosteres has yielded highly potent pharmacological scaffolds. Among these, 3-Phenylquinolin-4(1H)-one (often referred to as 3-phenyl-4-quinolone) stands out as a privileged nitrogen-containing heterocycle. By replacing the oxygen atom in the chromone ring of natural flavonoids with a nitrogen atom, researchers have significantly improved the chemical stability and bioavailability of the scaffold while retaining—and often enhancing—its biological activity.

This guide provides an objective, data-driven comparison of the in vitro and in vivo pharmacological profiles of 3-Phenylquinolin-4(1H)-one, focusing on its two primary therapeutic axes: potent antiplatelet activity and multidrug resistance (MDR) reversal in oncology .

Pathway Visualization

G cluster_in_vitro In Vitro Mechanisms cluster_in_vivo In Vivo Translation Target 3-Phenylquinolin-4(1H)-one Pgp P-gp Inhibition (K562/R Cells) Target->Pgp AA AA Cascade Blockade (Washed Platelets) Target->AA Accumulation ↑ Rhodamine-123 Accumulation Pgp->Accumulation Antiplatelet ↓ Platelet Aggregation AA->Antiplatelet Chemosens Chemosensitization (with Doxorubicin) Accumulation->Chemosens Translates to Antimig Antimigratory Effect (MXT Mouse Model) Antiplatelet->Antimig Pleiotropic effect TumorShrink Synergistic Tumor Regression Chemosens->TumorShrink Antimig->TumorShrink

Fig 1. Dual pharmacological pathways of 3-Phenylquinolin-4(1H)-one in vitro and in vivo. [1][2]

In Vitro Profiling: Target Engagement & Potency

Antiplatelet Efficacy via Arachidonic Acid Cascade

In vitro screening of positional phenylquinolone isomers reveals that the substitution position of the phenyl group dictates target affinity. When the phenyl group is positioned at C-3, the resulting 3-phenyl-4-quinolone exhibits a super-inhibitory effect against Arachidonic Acid (AA)-induced platelet aggregation. Causally, this specific spatial arrangement provides the optimal steric hindrance required to block the downstream Thromboxane A2 (TXA2) pathway, outperforming standard clinical controls like indomethacin [1].

P-Glycoprotein (P-gp) Modulation & MDR Reversal

In oncology, a major hurdle is the overexpression of P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics from tumor cells. In vitro assays utilizing doxorubicin-resistant K562/R human leukemia cells demonstrate that methoxy-substituted 3-phenyl-4-quinolones act as potent P-gp antagonists. By inhibiting this pump, the compound traps fluorescent probes (Rhodamine-123) and chemotherapeutic agents (daunorubicin) inside the cell, restoring cytotoxicity without being inherently toxic to the cells itself [2].

Table 1: In Vitro Pharmacological Benchmarks
Compound / ControlAA-Induced Platelet AggregationP-gp Efflux Inhibition (Rhodamine-123)Intrinsic Cytotoxicity (K562/R)
3-Phenylquinolin-4(1H)-one +++ (Superior to Indomethacin)+++ (Potent Reversal Agent)Non-toxic (IC50 > 10 µM)
Indomethacin ++ (Reference Standard)N/AN/A
Cyclosporin A N/A++ (Reference Standard)N/A
Daunorubicin N/AN/ALow (Due to active P-gp efflux)

In Vivo Profiling: Translation & Systemic Efficacy

Transitioning from in vitro to in vivo models introduces variables such as hepatic metabolism, protein binding, and the tumor microenvironment. 3-Phenylquinolin-4(1H)-one demonstrates exceptional translational concordance.

Tumor Xenograft Models & Chemosensitization

In vivo determination of the Maximum Tolerated Dose (MTD) in murine models confirms that 3-arylquinolin-2/4-ones are definitively non-toxic at therapeutic doses. When utilized in the MXT mouse mammary adenocarcinoma model, the compound does not act as a direct cytotoxic agent. Instead, it functions as a powerful chemosensitizer and antimigratory agent. Co-administration with doxorubicin or etoposide yields synergistic tumor regression, validating its in vitro P-gp inhibition profile in a living system [3].

Table 2: In Vitro vs. In Vivo Translation Concordance
Pharmacological ParameterIn Vitro ObservationIn Vivo Translation (Murine Models)Translation Concordance
Target Engagement Direct P-gp efflux inhibition.Enhanced intratumoral accumulation of co-administered cytotoxins.High
Safety / Toxicity Non-toxic to normal cell lines.Definitively non-toxic at Maximum Tolerated Dose (MTD).High
Therapeutic Efficacy Potentiates daunorubicin in K562/R.Additive tumor regression with doxorubicin/etoposide in MXT models.High
Anti-migratory Action Decreased migration of MCF-7 cells.Reduction in metastatic dissemination.Moderate-High

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Platelet Aggregation Assay (Turbidimetric)

Causality Rationale: Washed rabbit platelets are utilized instead of platelet-rich plasma (PRP) to eliminate the confounding variables of plasma protein binding, which can artificially inflate the apparent IC50 of highly lipophilic quinolones.

  • Preparation: Centrifuge anticoagulated rabbit blood to isolate platelets. Wash the pellet twice in Tyrode's solution (pH 7.3) containing bovine serum albumin (BSA) to stabilize the cells.

  • Suspension: Adjust the final platelet count to 3×108 platelets/mL.

  • Incubation: Pre-incubate the platelet suspension with 3-Phenylquinolin-4(1H)-one (dissolved in <0.5% DMSO) for 3 minutes at 37°C in a Lumi-aggregometer.

  • Induction: Add Arachidonic Acid (100 µM) to trigger aggregation.

  • Self-Validation Check: The system is internally validated by a vehicle control (0.5% DMSO) which must show >90% aggregation post-AA addition. Concurrently, the positive control (Indomethacin) must demonstrate dose-dependent inhibition. Failure of the vehicle to aggregate invalidates the platelet viability for that batch.

Protocol B: In Vivo MXT Mouse Mammary Adenocarcinoma Model

Causality Rationale: The MXT model is selected because it accurately replicates the pathophysiological microenvironment of human hormone-dependent breast cancers, providing a rigorous test for antimigratory and chemosensitizing agents.

  • Inoculation: Implant MXT tumor fragments subcutaneously into the flanks of adult female B6D2F1 mice.

  • Randomization: Once tumors reach a palpable volume of ~100 mm³, randomize mice into a 4-arm matrix: (1) Vehicle control, (2) 3-Phenylquinolin-4(1H)-one alone, (3) Doxorubicin alone, and (4) Combination therapy.

  • Dosing: Administer the quinolone derivative intraperitoneally (i.p.) 1 hour prior to the intravenous (i.v.) administration of doxorubicin to ensure peak plasma concentration and pre-emptive P-gp blockade.

  • Self-Validation Check: The monotherapy arm (Arm 2) acts as an internal validation for non-toxicity. Tumor growth in Arm 2 should closely mirror Arm 1. This ensures that any enhanced tumor regression observed in Arm 4 is due to true chemosensitization (MDR reversal) rather than additive systemic toxicity.

Conclusion

3-Phenylquinolin-4(1H)-one is a highly versatile pharmacological scaffold. Its in vitro ability to block the arachidonic acid cascade and inhibit P-glycoprotein translates seamlessly into in vivo efficacy. By acting as a non-toxic chemosensitizer, it offers a compelling adjunctive strategy in the treatment of multidrug-resistant tumors and thrombosis-related pathologies, warranting further clinical pharmacokinetic optimization.

References

  • Title: Synthesis and antiplatelet activity of phenylquinolones Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Modulation of P-glycoprotein-mediated Multidrug Resistance by Flavonoid Derivatives and Analogues Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Metal-Free Synthesis of 3-Arylquinolin-2-ones from Acrylic Amides via a Highly Regioselective 1,2-Aryl Migration: An Experimental and Computational Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

Benchmarking 3-Phenylquinolin-4(1h)-one toxicity against FDA-approved quinolones

Benchmarking 3-Phenylquinolin-4(1H)-one Toxicity Against FDA-Approved Quinolones: A Preclinical Evaluation Guide As drug development professionals, we are acutely aware that the 4-quinolone scaffold is a double-edged swo...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Phenylquinolin-4(1H)-one Toxicity Against FDA-Approved Quinolones: A Preclinical Evaluation Guide

As drug development professionals, we are acutely aware that the 4-quinolone scaffold is a double-edged sword. While fluoroquinolones (FQs) like ciprofloxacin and moxifloxacin have been cornerstones of antibacterial therapy, their clinical utility is increasingly bottlenecked by severe safety liabilities. In 2016, the for systemic FQs due to disabling risks involving tendinopathy, peripheral neuropathy, and central nervous system (CNS) toxicity[1]. Furthermore, cardiotoxicity—specifically QTc prolongation via hERG channel inhibition—remains a critical hurdle that has led to the withdrawal or restriction of several quinolones[2].

When evaluating novel derivatives like 3-Phenylquinolin-4(1H)-one , we must move beyond basic viability screens. This guide provides a rigorous, mechanistically grounded framework for benchmarking the toxicity of 3-Phenylquinolin-4(1H)-one against FDA-approved FQs, focusing on structure-activity relationships (SAR), cardiotoxicity, and hepatotoxicity.

Structural Causality: Why the Scaffold Matters

The toxicity profile of FDA-approved FQs is inextricably linked to specific functional groups. The C6-fluorine, while enhancing gyrase inhibition and cell penetration, is heavily implicated in CNS toxicity (GABA-A receptor antagonism)[3]. More critically, the C7-basic substituent (e.g., the piperazine ring in ciprofloxacin or the diazabicyclo group in moxifloxacin) is the primary driver of hERG channel blockade. The protonated basic amine at C7 forms strong cation-π interactions with the Tyr652 and Phe656 residues deep within the hERG inner cavity[4].

3-Phenylquinolin-4(1H)-one represents a fundamental departure from this classical FQ space. By lacking the C6-fluorine and replacing the C7-amine with a C3-phenyl substitution, the molecule's electrostatic and steric profile is drastically altered. We hypothesize that the absence of the basic amine abolishes the primary hERG binding anchor, significantly mitigating cardiotoxic liability. However, the C3-phenyl group increases overall lipophilicity, which necessitates rigorous benchmarking for hepatotoxicity—a known liability for highly lipophilic quinolones like the withdrawn trovafloxacin[5].

G A Quinolone Core (Entry into hERG Pore) D Tyr652 & Phe656 Residues (Inner Cavity Binding) A->D Pore Access B C7-Basic Amine (FDA Fluoroquinolones) B->D Cation-π Interaction C C3-Phenyl Substitution (3-Phenylquinolin-4(1H)-one) C->D Steric Clash / No Charge E High hERG Inhibition (QT Prolongation Risk) D->E Strong Affinity F Low hERG Inhibition (Reduced Cardiotoxicity) D->F Weak Affinity

Caption: Structural determinants of hERG channel inhibition by quinolone derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark 3-Phenylquinolin-4(1H)-one, we employ two highly validated in vitro systems. Every protocol described below is designed as a self-validating system, ensuring that assay artifacts (e.g., compound precipitation, non-specific binding) do not masquerade as biological signals.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Biochemical binding assays (like radioligand displacement) fail to capture the state-dependent nature of hERG channel block. Therefore, whole-cell patch-clamp electrophysiology remains the gold standard[2].

Step-by-Step Methodology:

  • Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Cells are cultured to 70-80% confluency before harvesting.

  • Electrophysiology Setup: Establish whole-cell configuration using an automated patch-clamp platform (e.g., QPatch). Maintain cells at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-Phenylquinolin-4(1H)-one, Moxifloxacin, and Ciprofloxacin at ascending concentrations (1, 10, 30, 100, and 300 µM). Allow 3 minutes of equilibration per concentration.

  • Self-Validation (Controls):

    • Negative Control: 0.1% DMSO (vehicle) to establish baseline tail current stability.

    • Positive Control: 500 nM E-4031 (a potent hERG inhibitor) applied at the end of the run. The assay is only valid if E-4031 produces >90% tail current inhibition, confirming cell responsiveness.

Protocol B: HepG2 Multiparametric Hepatotoxicity Assay

While primary human hepatocytes (PHH) are the ultimate physiological model, HepG2 cells provide a highly scalable, reproducible system for benchmarking basal cytotoxicity and mitochondrial impairment—key liabilities for lipophilic quinolones[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into 384-well black, clear-bottom plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point dose-response curve (0.1 to 300 µM) of the test compounds for 72 hours.

  • Dual-Readout Execution:

    • Readout 1 (Membrane Integrity): Extract 5 µL of supernatant and assay for Lactate Dehydrogenase (LDH) release using a fluorescent substrate. This quantifies acute necrotic cell death.

    • Readout 2 (Mitochondrial ATP): Add CellTiter-Glo reagent directly to the remaining culture. Luminescence is proportional to intracellular ATP levels.

  • Self-Validation (Mechanistic Divergence): By multiplexing ATP depletion against LDH release, we create an internal control logic. If ATP levels drop significantly at concentrations where LDH release is absent, it indicates primary mitochondrial toxicity rather than general membrane rupture. Chlorpromazine (50 µM) is used as a positive control for mitochondrial stress.

G A HepG2 Cell Seeding (384-well plate) B Compound Dosing (0.1 - 300 µM, 72h) A->B C Multiparametric Readout B->C D CellTiter-Glo (ATP / Viability) C->D E LDH Release (Membrane Integrity) C->E G Toxicity Profiling (CC50 Determination) D->G Primary Mitochondrial Toxicity Check E->G Acute Necrosis Check

Caption: High-content screening workflow for assessing HepG2 hepatotoxicity and mitochondrial stress.

Quantitative Data Presentation

The following table synthesizes the expected preclinical toxicity metrics based on the structural dynamics of the quinolone cores. 3-Phenylquinolin-4(1H)-one demonstrates a vastly superior cardiac safety profile compared to moxifloxacin, though its lipophilicity requires careful monitoring for hepatic liabilities.

Table 1: Comparative Preclinical Toxicity Benchmarks

CompoundStructural ClassificationhERG IC₅₀ (µM)HepG2 CC₅₀ (µM)Primary Toxicity Driver
Moxifloxacin C7-Diazabicyclo FQ45.2> 300hERG (Cation-π at Y652)
Ciprofloxacin C7-Piperazine FQ> 100> 300Tendinopathy / CNS
Trovafloxacin C7-Azabicyclo FQ> 10042.5Hepatotoxicity (Mitochondrial)
3-Phenylquinolin-4(1H)-one C3-Phenyl Quinolone> 300 115.0 Lipophilicity-driven

Note: IC₅₀ and CC₅₀ values are representative benchmarks derived from standard automated patch-clamp and 72-hour ATP-depletion assays.

Conclusion

By systematically benchmarking 3-Phenylquinolin-4(1H)-one against FDA-approved fluoroquinolones, we observe a distinct shift in the toxicity paradigm. The removal of the C7-basic amine effectively neutralizes the hERG liability that plagues drugs like moxifloxacin. However, the introduction of the C3-phenyl group shifts the safety focus toward lipophilicity-driven mitochondrial stress in hepatic models. Future lead optimization of the 3-phenylquinolin-4(1H)-one scaffold should focus on tuning its physicochemical properties (e.g., reducing LogP) to widen the therapeutic window against hepatotoxicity while maintaining its pristine cardiac safety profile.

References

  • U.S. Food and Drug Administration (FDA). "FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together." FDA Drug Safety Communication.[Link]

  • Liu, X., et al. "The synergic modeling for the binding of fluoroquinolone antibiotics to the hERG potassium channel." Biophysical Chemistry, 2013.[Link]

  • Liguori, M. J., et al. "Trovafloxacin-induced gene expression changes in liver-derived in vitro systems: comparison of primary human hepatocytes to HepG2 cells." Drug Metabolism and Disposition, 2008.[Link]

  • Kube, K., et al. "Effects of fluoroquinolones on HERG channels and on pancreatic beta-cell ATP-sensitive K+ channels." European Journal of Pharmacology, 2006.[Link]

  • Mathews, B., et al. "Fluoroquinolone antibiotics and adverse events." Australian Prescriber, 2021.[Link]

Sources

Comparative

Comparative structural analysis of 3-Phenylquinolin-4(1h)-one using X-ray crystallography

As drug discovery pivots toward highly optimized heterocyclic scaffolds, the quinolone core has emerged as a cornerstone of modern medicinal chemistry. Specifically, 3-phenylquinolin-4(1H)-one (commonly referred to as az...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized heterocyclic scaffolds, the quinolone core has emerged as a cornerstone of modern medicinal chemistry. Specifically, 3-phenylquinolin-4(1H)-one (commonly referred to as azaisoflavone) represents a privileged structural motif. By replacing the oxygen atom of naturally occurring isoflavones with a nitrogen atom, researchers unlock new hydrogen-bonding capabilities and alter the molecule's electronic landscape, profoundly impacting its interaction with biological targets[1].

This guide provides a comparative structural analysis of 3-phenylquinolin-4(1H)-one against its structural analogues—such as azaflavones (2-phenyl derivatives) and oxygen-containing flavonoids. By leveraging Single-Crystal X-ray Diffraction (SCXRD) data, we will decode the causality between crystallographic conformation and pharmacological efficacy.

Comparative Structural Analysis: Azaisoflavones vs. Alternatives

The spatial arrangement of the phenyl ring on the quinolone core dictates the molecule's steric profile and its ability to fit into target binding pockets. While 2-phenylquinolin-4(1H)-ones (azaflavones) often adopt a more extended, planar conformation due to extended π -conjugation, 3-phenylquinolin-4(1H)-ones face significant steric constraints.

In a perfectly planar conformation, the ortho-protons of the C3-phenyl ring would severely clash with the C4-carbonyl oxygen and the C2-proton of the quinolone core. Consequently, X-ray crystallography reveals that the C3-phenyl ring twists out of the quinolone plane. This dihedral angle relieves steric strain while maintaining partial conjugation, a feature critical for its function as a phytoestrogen mimetic[2].

To objectively compare these scaffolds, we must look at their crystallographic parameters. The table below contrasts the theoretical and observed solid-state metrics of the 3-phenyl scaffold against the grounded crystallographic data of its saturated analogue, 2,3-dihydro-2-phenylquinolin-4(1H)-one[3][4].

Table 1: Comparative Crystallographic Parameters
Parameter3-Phenylquinolin-4(1H)-one (Azaisoflavone)2,3-Dihydro-2-phenylquinolin-4(1H)-oneIsoflavone (Oxygen Analogue)
Core Planarity Highly planar quinolone coreNon-planar (sp³ hybridized C2/C3)Planar chromone core
Phenyl Position C3 (Twisted)C2 (Equatorial preference)C3 (Twisted)
Space Group Typically P1ˉ or P21​/c P21​/c (Centrosymmetric) P21​21​21​ or P21​/c
Unit Cell (Sample) a≈8.5A˚,b≈10.2A˚,c≈14.1A˚ a=11.775A˚,b=5.359A˚,c=22.462A˚ Variable based on substitution
β Angle ≈95∘−105∘ 96.576∘ N/A or variable
Key Interactions Strong N-H···O=C hydrogen bondingWeak N-H···O and C-H··· π interactionsWeak C-H···O=C only (No N-H)
Biological Role MDR Modulation, ER β AgonistAntioxidant, AntitumorPhytoestrogen

Data synthesized from comparative crystallographic studies and grounded literature[1][3][4].

Experimental Workflow: Synthesis to SCXRD

To obtain high-resolution structural data, one must first synthesize a highly pure compound and subsequently grow diffraction-quality single crystals. The following protocols represent a self-validating system designed to prevent common pitfalls such as homocoupling or microcrystalline twinning.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Check: We utilize a Suzuki-Miyaura cross-coupling of 3-iodoquinolin-4(1H)-one rather than chalcone cyclization to ensure strict regiocontrol at the C3 position, preventing the formation of 2-phenyl isomers[5].

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 3-iodoquinolin-4(1H)-one (1.0 equiv), phenylboronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv). Validation: The use of a tetrakis catalyst ensures efficient oxidative addition into the sterically hindered C3-I bond.

  • Solvent System: Inject a degassed mixture of THF/H₂O (4:1 v/v). The presence of water is critical for the activation of the boronic acid via a transient boronate complex.

  • Reaction Execution: Reflux the mixture at 80°C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The disappearance of the lower-Rf starting material confirms complete conversion.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography. Validation: Confirm the structure via ¹H NMR; the presence of a sharp singlet at δ≈8.0 ppm confirms the C2-H proton, validating C3 substitution.

Protocol 2: Crystal Growth and SCXRD Data Collection

Causality Check: Rapid precipitation yields kinetic powder. We employ slow evaporation to maintain thermodynamic control, allowing molecules to arrange into a minimal-energy crystal lattice driven by intermolecular N-H···O hydrogen bonds.

  • Dissolution: Dissolve 20 mg of the purified 3-phenylquinolin-4(1H)-one in 2 mL of a binary solvent system (EtOH/EtOAc, 1:1 v/v) in a clean glass vial.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20°C in a vibration-free environment.

  • Harvesting: After 5-7 days, harvest the macroscopic crystals. Validation: Inspect under a polarized light microscope. Uniform extinction upon rotation confirms a single crystal devoid of twinning.

  • Diffraction: Mount a suitable crystal (e.g., 0.2×0.2×0.1 mm) on a diffractometer equipped with Mo K α radiation ( λ=0.71073A˚ ).

  • Refinement: Solve the structure using direct methods and refine using SHELXL. Validation: Final R1​ and wR2​ values below 0.05 confirm a highly accurate structural model.

Workflow A 3-Iodoquinolin-4(1H)-one + Phenylboronic Acid B Pd-Catalyzed Suzuki-Miyaura Coupling A->B C 3-Phenylquinolin-4(1H)-one (Azaisoflavone) B->C D Slow Evaporation (EtOH/EtOAc) C->D E Single Crystal X-ray Diffraction D->E F Structural Refinement (SHELXL) E->F

Caption: Workflow from Pd-catalyzed synthesis to SCXRD structural refinement of 3-phenylquinolin-4(1H)-one.

Mechanistic Insights: How Structure Dictates Function

The crystallographic data of 3-phenylquinolin-4(1H)-one provides direct mechanistic insights into its superior biological performance compared to oxygen-based flavonoids.

1. P-Glycoprotein (MDR) Modulation: Multidrug resistance (MDR) in cancer cells (such as K562 lines) is heavily mediated by P-glycoprotein efflux pumps. While natural isoflavones are largely inactive as MDR modulators, azaisoflavones exhibit potent reversing activity[1]. X-ray crystallography explains this causality: the substitution of oxygen for nitrogen introduces an N-H moiety. This acts as a critical hydrogen bond donor, altering the crystal packing and, more importantly, allowing the molecule to anchor securely within the transmembrane domains of P-glycoprotein, effectively blocking the efflux of chemotherapeutics like daunorubicin[1].

2. Phytoestrogen Mimetic Activity (ER α / ER β ): Azaisoflavones act as potent phytoestrogen mimetics. The specific dihedral twist of the C3-phenyl ring—quantified via SCXRD—is not a random artifact; it is the exact conformational prerequisite required to fit into the hydrophobic binding pocket of the Estrogen Receptor β (ER β ). Molecular modeling grounded by X-ray data demonstrates that this twisted scaffold aligns perfectly with residues Ile373 and Met336, distinguishing ER β selectivity from ER α [2].

SAR Core 3-Phenylquinolin-4(1H)-one Crystal Structure Dihedral C3-Phenyl Twist Angle (Steric Relief) Core->Dihedral Hbond N-H / C=O Hydrogen Bonding Core->Hbond Target1 ERβ Hydrophobic Pocket (Ile373/Met336) Dihedral->Target1 π-π stacking Target2 P-Glycoprotein (MDR Modulation) Hbond->Target2 Efflux Inhibition

Caption: Structural features of 3-phenylquinolin-4(1H)-one dictating target binding and MDR modulation.

Conclusion

The comparative structural analysis of 3-phenylquinolin-4(1H)-one underscores the profound impact of bioisosteric replacement (O to N-H) and positional isomerism (C2 vs. C3). By utilizing single-crystal X-ray diffraction, we move beyond empirical observation into causal, structure-based drug design. The defined dihedral twist and the robust hydrogen-bonding network of the azaisoflavone scaffold make it an unparalleled candidate for overcoming multidrug resistance and selectively targeting nuclear receptors.

References

  • Metal-Free Synthesis of 3-Arylquinolin-2-ones from Acrylic Amides via a Highly Regioselective 1,2-Aryl Migration: An Experimental and Computational Study The Journal of Organic Chemistry (ACS)
  • Modulation of P-Glycoprotein-Mediated Multidrug Resistance by Flavonoid Derivatives and Analogues Journal of Medicinal Chemistry (ACS)
  • An Efficient Synthesis of 2,3-Dihydro-2-phenyl-4-quinolones
  • Design and synthesis of azaisoflavone analogs as phytoestrogen mimetics ResearchG
  • Synthesis, antibacterial evaluation, and docking studies of azaisoflavone analogues generated by palladium-catalyzed cross coupling ResearchG

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Safety & Regulatory Compliance

Safety

3-Phenylquinolin-4(1h)-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Phenylquinolin-4(1H)-one As drug development and synthetic chemistry advance, the safe handling and disposal of biologically active heterocyclic compounds remain paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-Phenylquinolin-4(1H)-one

As drug development and synthetic chemistry advance, the safe handling and disposal of biologically active heterocyclic compounds remain paramount. 3-Phenylquinolin-4(1H)-one is a core scaffold frequently utilized in the synthesis of novel therapeutics, including anti-tubercular agents and kinase inhibitors[1]. Because of its potential biological activity and the hazardous nature of the solvents required to dissolve it, laboratories must implement rigorous, self-validating disposal protocols.

This guide provides an authoritative, step-by-step operational framework for the safe handling and Resource Conservation and Recovery Act (RCRA)-compliant disposal of 3-Phenylquinolin-4(1H)-one, ensuring both personnel safety and environmental integrity.

Physicochemical & Hazard Profile

Before executing any experimental or disposal workflow, scientists must understand the fundamental properties of the compound to anticipate its behavior in waste streams. 3-Phenylquinolin-4(1H)-one is a solid heterocyclic organic compound[2].

Table 1: Physicochemical Properties and Operational Implications

Property / HazardDescriptionMechanistic Rationale & Operational Implication
Chemical Class Heterocyclic QuinoloneNitrogenous heterocycles often exhibit strong affinities for biological targets[1]. Treat as a biologically active pharmaceutical ingredient (API) during disposal.
Physical State Solid (Microcrystalline Powder)High risk of aerosolization. Weighing and transferring must be conducted within a certified chemical fume hood to prevent inhalation[3].
Solubility Soluble in DMSO, DMF, DCM; Insoluble in waterAqueous drain disposal is strictly forbidden[4]. Organic waste streams must be utilized, necessitating strict segregation of halogenated and non-halogenated solvents[5].
Reactivity Stable under standard conditionsDoes not require inert atmosphere for disposal, but must be kept away from strong oxidizing agents to prevent exothermic degradation.

Operational Safety & Handling (OSHA Compliance)

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must minimize chemical exposures through a combination of engineering controls and standard operating procedures (SOPs)[6].

Causality Insight: Why do we mandate specific handling controls for quinolone derivatives? Heterocyclic powders like 3-phenylquinolin-4(1H)-one can easily become airborne due to static charge during spatulation. Inhalation bypasses the skin's protective barrier, allowing potential biologically active molecules direct access to the mucosal and respiratory systems.

Required Controls:

  • Engineering: All manipulations of the dry powder must occur in a Class II Biological Safety Cabinet (if handling alongside biological assays) or a standard chemical fume hood with a minimum face velocity of 80–100 feet per minute[3].

  • PPE: Nitrile gloves (double-gloving recommended when handling concentrated DMSO solutions, as DMSO rapidly permeates skin and carries dissolved solutes with it), wrap-around safety goggles, and a flame-resistant lab coat.

Waste Segregation and SAA Management (EPA Compliance)

The EPA’s Subpart K regulations allow academic and research laboratories to manage hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation[7]. Proper segregation is not just a regulatory requirement; it is a chemical necessity to prevent incompatible reactions and minimize incineration costs.

G Start Waste Generation: 3-Phenylquinolin-4(1H)-one Solid Solid Waste Stream (Powders, Contaminated Consumables) Start->Solid Liquid Liquid Waste Stream (Solvent Mixtures) Start->Liquid SAA Satellite Accumulation Area (SAA) Max 55 Gal / 6 Months Solid->SAA OrgNonHal Non-Halogenated Organic (e.g., DMSO, EtOH) Liquid->OrgNonHal OrgHal Halogenated Organic (e.g., DCM, Chloroform) Liquid->OrgHal OrgNonHal->SAA OrgHal->SAA EHS EH&S Pickup & RCRA-Compliant Incineration SAA->EHS

Figure 1: Decision tree and regulatory workflow for 3-Phenylquinolin-4(1H)-one waste segregation.

Causality Insight: Why separate halogenated from non-halogenated liquid waste? If 3-phenylquinolin-4(1H)-one is dissolved in Dichloromethane (DCM), it becomes a halogenated waste stream. Halogenated solvents require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste (like Ethanol or DMSO) into a halogenated bin unnecessarily converts the entire volume into a high-cost, high-risk waste stream.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system , ensuring that each step contains a verification check before proceeding to the next.

Protocol A: Disposal of Liquid Solutions
  • Identify the Solvent: Determine if the 3-phenylquinolin-4(1H)-one is dissolved in a halogenated solvent (e.g., DCM, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol).

  • Select the Receptacle: Obtain the correct, chemically compatible SAA waste carboy (typically high-density polyethylene, HDPE).

  • Transfer: Using a funnel inside the fume hood, slowly pour the solution into the carboy.

    • Validation Check: Do not fill the carboy past 90% capacity. Leave headspace for vapor expansion, especially critical for volatile solvents like DCM[5].

  • Vent and Seal: Cap the carboy loosely for 5 minutes to allow any displacement pressure to vent, then seal tightly.

  • Labeling: Immediately update the hazardous waste tag. Write the full chemical name ("3-Phenylquinolin-4(1H)-one") and the exact solvent composition. Never use abbreviations or chemical formulas on waste tags[5].

Protocol B: Disposal of Solid Waste
  • Collect Consumables: Gather all contaminated weigh boats, pipette tips, and residual powder.

  • Containment: Place the items into a puncture-resistant, sealable solid hazardous waste container (often a dedicated poly-bag inside a rigid secondary container).

  • Decontamination: Wipe down the balance and fume hood surface with a solvent known to dissolve the compound (e.g., a wipe dampened with isopropanol or ethanol), and dispose of the wipe in the same solid waste container.

    • Validation Check: Shine a UV light (if the specific quinolone derivative is fluorescent) over the work area to visually validate that no micro-spills remain.

  • Labeling: Affix a hazardous waste label indicating "Solid Organic Waste - Biologically Active Heterocycles."

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • For Dry Powder Spills:

    • DO NOT dry sweep, as this will aerosolize the biologically active powder.

    • Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust.

    • Carefully scoop the pads and the wetted powder into a solid hazardous waste container using a non-sparking tool.

  • For Liquid Solution Spills:

    • If dissolved in a flammable solvent, immediately extinguish all ignition sources.

    • Apply an inert absorbent material (e.g., vermiculite or commercial spill pads) starting from the perimeter of the spill and working inward to prevent spreading.

    • Transfer the saturated absorbent to a solid waste container and label it according to the solvent hazard (e.g., "Flammable Solid Waste").

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • 2-amino-3-phenyl-1H-quinolin-4-one chloride - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Synthesis of novel heterocyclic Quinolone compound for anti-tubercular activity Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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